Avermectin
描述
属性
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25?,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZXIRBKKLTSOM-VDYLCOMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H72O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of Avermectin from Streptomyces avermitilis: A Technical Guide
Abstract: The discovery of Avermectin from the soil bacterium Streptomyces avermitilis represents a landmark achievement in parasitology and drug development, leading to a new class of potent anthelmintic and insecticidal agents. This technical guide provides an in-depth overview of the core scientific endeavors behind this discovery. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data from fermentation and strain improvement, and a visualization of the biosynthetic and regulatory pathways. The guide covers the initial screening programs, isolation and fermentation of the producing organism, strain improvement through mutagenesis, and the analytical methods for quantification, culminating in the development of a compound that has had a profound impact on global health in both veterinary and human medicine.[1][2]
Introduction: A Serendipitous Discovery
The journey of this compound began with a soil sample collected by Satoshi Ōmura of the Kitasato Institute in Japan from a golf course in Ito City, Shizuoka Prefecture.[3][4] This sample contained a novel actinomycete, later named Streptomyces avermitilis.[4] Through a collaborative research agreement, samples from the Kitasato Institute were sent to Merck Sharp & Dohme Research Laboratories in the United States for testing.[4] In 1975, a team led by William Campbell at Merck discovered that the fermentation broth of this organism exhibited remarkable anthelmintic activity in a mouse model.[3][5]
This led to the isolation of a family of eight closely related 16-membered macrocyclic lactone compounds, which were named "Avermectins".[4] The producing organism was named Streptomyces avermitilis, signifying its ability to kill worms (Latin: a "without", vermis "worms").[3] Of the produced compounds, this compound B1, a mixture of B1a and B1b, was identified as a highly potent agent and was developed into the commercial product Abamectin. A chemically modified derivative, Ivermectin, was later developed and approved for human use in 1987, proving revolutionary in the fight against parasitic diseases like Onchocerciasis (River Blindness) and Lymphatic Filariasis.[2][3] This monumental discovery was recognized with the 2015 Nobel Prize in Physiology or Medicine, awarded to William C. Campbell and Satoshi Ōmura.[3][4]
Screening, Isolation, and Characterization
The discovery of this compound was the result of a systematic and rigorous screening program designed to identify novel natural products with anthelmintic properties.
Initial In Vivo Screening Protocol
The primary screen that identified the activity of S. avermitilis fermentation broth was an in vivo assay using mice infected with the nematode Nematospiroides dubius.[4] While the precise, detailed protocol from the original 1970s Merck screening is not widely published, the general methodology for such assays is well-established.
Methodology:
-
Infection Model: Laboratory mice are infected with a standardized dose of Nematospiroides dubius larvae. The infection is allowed to establish over a period, resulting in a predictable adult worm burden in the gastrointestinal tract.
-
Sample Preparation: The crude fermentation broth from S. avermitilis is prepared for administration. This may involve centrifugation to remove mycelia or using the whole broth.
-
Administration: The test sample (fermentation broth) is administered to the infected mice, typically orally via gavage. The test is run over a range of dilutions to assess potency and toxicity.[4]
-
Observation & Endpoint: After a defined treatment period, the mice are euthanized. The gastrointestinal tract is dissected, and the number of adult worms is counted.
-
Evaluation: Efficacy is determined by comparing the mean worm burden in the treated group to that of an untreated control group. A significant reduction in worm count indicates anthelmintic activity. Early tests with the S. avermitilis broth showed it was active against N. dubius over at least an eight-fold range without notable toxicity.[4]
Isolation and Cultivation of Streptomyces avermitilis
The producing organism was isolated from soil samples using standard microbiological techniques for actinomycetes.
Methodology:
-
Soil Sample Preparation: Soil samples are serially diluted in sterile water or saline.
-
Selective Plating: Aliquots of the dilutions are spread onto selective agar (B569324) media, such as Actinomycete Isolation Agar or Starch Nitrate Agar.[6][7] These media often contain antifungal agents to suppress competing microbial growth.
-
Incubation: Plates are incubated at approximately 28°C for 7-14 days.[6][7]
-
Colony Selection: Colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, filamentous, with aerial and substrate mycelia) are selected for further purification.
-
Pure Culture Maintenance: Pure cultures are obtained by multiple rounds of streaking on a suitable medium like Yeast Extract-Malt Extract Glucose (YMG) agar.[7] For long-term storage, cultures are maintained on agar slants at 4°C or in 20% glycerol (B35011) at -20°C.[6]
Fermentation for this compound Production
The production of this compound is achieved through fermentation, a process that has been extensively optimized for industrial-scale output. Both submerged (SmF) and solid-state fermentation (SSF) methods have been developed.
Experimental Protocols
1. Inoculum Preparation: A two-stage inoculum development process is typically used to ensure a healthy and abundant mycelial biomass for the production fermenter.
-
Spore Suspension: Spores from a mature culture on an agar slant (e.g., YMG medium) are harvested into sterile saline water to a concentration of approximately 10^6 - 10^9 spores/mL.[6][8]
-
Seed Culture: The spore suspension is used to inoculate a seed medium. The culture is incubated for 24-48 hours at 28-31°C with agitation (e.g., 150-220 rpm).[4][8]
2. Submerged Fermentation (SmF):
-
Production Medium: The vegetative seed culture (typically 5-10% v/v) is transferred to the production fermentation medium.[4][7]
-
Fermentation Parameters: The fermentation is carried out for 10-15 days at 28-31°C with controlled pH (around 7.0-7.2) and agitation.[4][7]
3. Solid-State Fermentation (SSF):
-
Substrate Preparation: Agro-industrial wastes like sorghum seeds, wheat bran, or corn cob are used as the solid substrate.[9][10] The substrate is supplemented with a moistening medium containing nutrients and adjusted to an optimal initial moisture content (e.g., 78.5-105%).[9][10]
-
Inoculation and Incubation: The substrate is inoculated with a seed culture (e.g., 20-25% v/w) and incubated in trays or specialized bioreactors for 14-15 days at 28°C.[9][10]
Data Presentation: Fermentation Media and Yields
The composition of the fermentation medium is critical for this compound yield. Various media have been developed for maintenance, inoculum preparation, and production.
| Table 1: Composition of Media for S. avermitilis Cultivation and this compound Production | |||
| Medium Type | Component | Concentration (g/L) | Reference |
| Maintenance (YMG/Medium 65) | Glucose | 4.0 | [4][7] |
| Yeast Extract | 4.0 | [4][7] | |
| Malt Extract | 10.0 | [4][7] | |
| CaCO₃ | 2.0 | [4] | |
| Agar (for solid medium) | 20.0 | [7] | |
| Seed Medium (YMG) | Glucose | 4.0 | [4] |
| Yeast Extract | 4.0 | [4] | |
| Malt Extract | 10.0 | [4] | |
| CaCO₃ | 2.0 | [4] | |
| Production (SM2 Medium) | Soluble Corn Starch | 50.0 | [7] |
| Yeast Extract | 2.0 | [7] | |
| KCl | 0.1 | [7] | |
| NaCl | 0.5 | [7] | |
| MgSO₄·7H₂O | 0.1 | [7] | |
| CaCO₃ | 0.8 | [7] | |
| α-amylase | 0.1 | [7] | |
| Production (Solid-State) | Sorghum Seeds | Base Substrate | [9] |
| Sucrose | 8% (w/w) | [9] | |
| Soyameal | 5% (w/w) | [9] | |
| KH₂PO₄ | 1.0 | [9] | |
| MgSO₄·7H₂O | 0.4 | [9] |
This compound yields vary significantly depending on the strain (wild-type vs. mutant) and fermentation strategy.
| Table 2: Comparative this compound Yields | ||||
| Strain | Fermentation Type | Key Conditions | This compound Titer | Reference |
| S. avermitilis 41445 (Wild-Type) | Submerged (Batch) | SM2 Medium, 31°C, 10 days | 17 mg/L (B1b) | [7] |
| S. avermitilis NRRL 8165 | Submerged (Batch) | 28°C, 14 days | 17.5 mg/L | [7] |
| S. avermitilis ATCC 31267 | Submerged (Batch) | 30°C, 9 days | 28 mg/L (B1a + B1b) | [4] |
| S. avermitilis 41445 UV Mutant | Submerged (Batch) | SM2 Medium | 254.14 mg/L (B1b) | [11] |
| S. avermitilis 41445 EMS Mutant | Submerged (Batch) | SM2 Medium | 202.63 mg/L (B1b) | [3] |
| S. avermitilis AV-HP Mutant | Submerged (Batch) | 3582 mg/L (B1a) | [12] | |
| S. avermitilis AV-HP (rpp deleted) | Submerged (Batch) | 4450 mg/L (B1a) | [12] | |
| S. avermitilis NRRL 8165 | Solid-State | Sorghum, Optimized | 5.8 mg/g dry substrate | [9] |
| S. avermitilis (Industrial Strain) | Solid-State | Agro-industrial waste | 3.83 mg/g dry substrate (B1a) | [10] |
Strain Improvement by Mutagenesis
Wild-type strains of S. avermitilis produce low levels of this compound, making industrial production economically unfeasible.[13] Therefore, extensive strain improvement programs using classical mutagenesis have been essential to generate the high-yielding mutants used today.
Experimental Protocols for Mutagenesis
1. Spore Suspension Preparation: A dense spore suspension (e.g., 10⁸ spores/mL) is prepared from a mature culture and washed with sterile water or buffer.
2. UV Irradiation (Physical Mutagenesis):
-
Aliquots of the spore suspension are placed in a sterile petri dish.
-
The suspension is exposed to UV radiation (254 nm) with continuous stirring for specific time intervals (e.g., 15, 30, 45, 60 minutes). The optimal exposure time is determined by generating a kill curve, often targeting a 90-99% lethality rate.
-
Post-irradiation, the samples are kept in the dark to prevent photoreactivation.[14]
3. Chemical Mutagenesis (EMS and EB):
-
Ethyl Methanesulfonate (EMS): Spores are treated with an EMS solution (e.g., 1 µL/mL) for time intervals ranging from 10 to 60 minutes with shaking.[11][15]
-
Ethidium Bromide (EB): Spores are treated with an EB solution (e.g., 10-40 µL/mL) for 10 to 60 minutes.[15]
-
Stopping the Reaction: The reaction is stopped by centrifugation, decanting the mutagen, and washing the spores multiple times with a sterile solution.
4. Screening for Hyper-producers:
-
Plating and Isolation: The treated spore suspensions are serially diluted and plated to obtain single colonies.
-
High-Throughput Screening: Colonies are transferred to 96-well microtiter plates for cultivation.[14] After incubation, the this compound concentration in the culture broth is estimated, often by measuring UV absorbance at 245 nm.[14]
-
Shake-Flask Validation: Mutants showing increased production in the primary screen are then cultivated in shake flasks to verify the enhanced yield via HPLC analysis.[14]
Data Presentation: Mutagenesis Efficacy
| Table 3: Efficacy of Different Mutagenesis Strategies for this compound B1b Overproduction | |||
| Mutagen | Optimal Treatment | Parent Strain Yield (mg/L) | Mutant Strain Yield (mg/L) |
| UV Radiation | 45 minutes exposure | 17 | 254.14 |
| EMS | 1 µL/mL, 50 minutes | 17 | 202.63 |
| Ethidium Bromide | 30 µL/mL, 30 minutes | 17 | 199.30 |
Downstream Processing: Extraction and Purification
Since this compound is an intracellular product, the extraction process focuses on recovering the compound from the mycelial biomass.
Experimental Protocols
1. Mycelia Recovery:
-
The fermentation broth is centrifuged (e.g., 8000 x g for 20 minutes) to separate the mycelial biomass from the supernatant. The supernatant is discarded.[7]
2. Whole Broth Extraction (Alternative Method):
-
This industrial process avoids initial centrifugation. The pH of the whole broth is adjusted to ~2.5 with a mineral acid (e.g., H₂SO₄).[9][13]
-
The acidified broth is heated to 80-100°C for 1-2 hours.[9]
-
An organic solvent (e.g., toluene, a ratio of at least 0.2 by volume) is added, and the mixture is agitated for several hours to extract the Avermectins.[9][13]
3. Solvent Extraction from Mycelia:
-
The recovered cell biomass is mixed thoroughly with a solvent such as methanol (B129727) to lyse the cells and dissolve the intracellular this compound.[7]
-
The mixture is centrifuged again, and the this compound-rich solvent supernatant is collected.
4. Purification:
-
Concentration: The solvent extract is concentrated under vacuum to an oil.
-
Crystallization: The this compound is purified from the oil by crystallization. This can be a multi-step process involving different solvent systems (e.g., hexane/ethanol mixtures) to first crystallize the B1 components, followed by recovery of B2 components from the mother liquor.[16]
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound homologs.
HPLC Protocol
-
System: A reverse-phase HPLC system with a UV detector is used.
-
Column: A C18 column (e.g., 125 x 4 mm, 5 µm) is commonly employed.[17]
-
Mobile Phase: A mixture of organic solvents and water is used. Common compositions include acetonitrile/water (e.g., 95:5 v/v) or acetonitrile/methanol/water (e.g., 53:35:12 v/v/v).[10][17] The mobile phase may be acidified slightly with acetic acid.[17]
-
Detection: Detection is performed by UV absorbance at 245 nm or 250 nm.[10][17]
-
Quantification: The concentration of each this compound homolog (e.g., B1a, B1b) is determined by comparing the peak area in the sample chromatogram to a standard curve generated from certified reference standards.
Biosynthesis and Regulatory Pathways
The production of this compound is a complex process involving a large biosynthetic gene cluster (ave) and a hierarchical network of regulatory proteins.
This compound Biosynthesis Workflow
The biosynthesis occurs in three main stages:
-
Aglycone Formation: A large polyketide synthase (PKS) enzyme complex assembles the macrocyclic lactone core (the aglycone) from precursor units derived from acetate (B1210297) and propionate.
-
Aglycone Modification: The aglycone undergoes a series of post-PKS modifications, including hydroxylation and the formation of a furan (B31954) ring.
-
Glycosylation: Two units of a deoxysugar, L-oleandrose, are attached to the aglycone to form the final active this compound molecule.
Caption: Simplified workflow of this compound biosynthesis in S. avermitilis.
Regulatory Network of this compound Biosynthesis
This compound production is tightly controlled by a network of transcriptional regulators. The gene aveR is a key pathway-specific positive regulator located within the ave gene cluster, and its expression is essential for the transcription of the biosynthetic genes.[3][6][15] Several other regulators, belonging to families like TetR and LuxR, act on aveR or other genes to modulate production, forming a complex cascade.
Caption: Key transcriptional regulators controlling this compound biosynthesis.
Conclusion
The discovery of this compound is a testament to the power of natural product screening and international scientific collaboration. From a single soil isolate emerged a class of compounds that has protected billions of livestock from parasitic infection and saved millions of people from debilitating diseases. The continuous efforts in strain improvement through mutagenesis and optimization of fermentation processes have transformed a laboratory curiosity into a global health solution. This guide has provided a technical foundation for understanding these core processes, offering detailed protocols and data that highlight the scientific rigor involved. The ongoing exploration of the complex regulatory networks governing this compound biosynthesis promises to yield further strategies for enhancing production and engineering novel derivatives, ensuring the legacy of this "wonder drug" continues.
References
- 1. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production and Screening of High Yield this compound B1b Mutant of Streptomyces avermitilis 41445 Through Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a regulatory gene, aveR, for the biosynthesis of this compound in Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Production of avermectins by Streptomyces avermitilis through solid-state fermentation using agro-industrial waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Interrogation of Streptomyces avermitilis for efficient production of avermectins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two Adjacent and Similar TetR Family Transcriptional Regulator Genes, SAV577 and SAV576, Co-Regulate this compound Production in Streptomyces avermitilis | PLOS One [journals.plos.org]
- 15. The pathway-specific regulator AveR from Streptomyces avermitilis positively regulates this compound production while it negatively affects oligomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isolation, Characterization and Selection of this compound-Producing Streptomyces avermitilis Strains From Soil Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
A Technical Guide to the Mechanism of Action of Avermectin on Glutamate-Gated Chloride Channels
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the molecular mechanism by which avermectins, a class of broad-spectrum antiparasitic agents, exert their effects on invertebrate glutamate-gated chloride channels (GluCls). This document provides a comprehensive overview of the signaling pathways, quantitative pharmacological data, and detailed experimental protocols relevant to the study of this critical drug-receptor interaction.
Core Mechanism of Action
Avermectins, with ivermectin being the most prominent example, function as positive allosteric modulators and direct agonists of GluCls, which are ligand-gated ion channels exclusive to invertebrates.[1][2][3] These channels are crucial for mediating inhibitory neurotransmission in nematodes and arthropods.[4][5] The binding of avermectin to GluCls leads to a prolonged and essentially irreversible opening of the channel pore.[6][7][8] This results in an increased influx of chloride ions into the neuron or muscle cell, causing hyperpolarization of the cell membrane.[9][10] The sustained hyperpolarization inhibits the generation of action potentials, leading to flaccid paralysis and eventual death of the parasite.[10][11]
The binding site for this compound is distinct from that of the endogenous ligand, glutamate (B1630785).[9] It is located within the transmembrane domain, at the interface between adjacent subunits, specifically between the M1 and M3 helices.[4][12][13] This allosteric binding locks the channel in an open conformation.[10][14] While glutamate binding typically elicits a rapid and desensitizing channel opening, this compound induces a very slow but long-lasting activation.[6][7] At concentrations too low to directly gate the channel, ivermectin can potentiate the response to glutamate.[1][8]
Quantitative Data on this compound-GluCl Interaction
The following tables summarize key quantitative data from various studies, detailing the potency and efficacy of glutamate and ivermectin on different GluCl subtypes.
Table 1: Agonist Potency (EC50) at Homomeric and Heteromeric GluCls
| Receptor Subunit(s) | Species | Expression System | Agonist | EC50 | Hill Coefficient (nH) | Reference(s) |
| HcGluClα3B | Haemonchus contortus | Xenopus oocytes | L-Glutamate | 27.6 ± 2.7 µM | 1.89 ± 0.35 | [15][16] |
| HcGluClα3B | Haemonchus contortus | Xenopus oocytes | Ibotenate | 87.7 ± 3.5 µM | 1.70 ± 0.36 | [15][16] |
| HcGluClα3B | Haemonchus contortus | Xenopus oocytes | Ivermectin | ~0.1 ± 1.0 nM | >6 | [15][16] |
| CeGluClα3 | Caenorhabditis elegans | Xenopus oocytes | L-Glutamate | 2.2 ± 0.12 mM | - | [15][16] |
| Hc-GluClα (avr-14b) | Haemonchus contortus | Macropatch | L-Glutamate | 43 µM | - | [11] |
| Hc-GluClα | Haemonchus contortus | Oocytes | L-Glutamate | 28 µM | - | [17] |
| Hc-GluClβ | Haemonchus contortus | Oocytes | L-Glutamate | 394 µM | - | [17] |
| Hc-GluClαβ (1:1) | Haemonchus contortus | Oocytes | L-Glutamate | 40 µM | - | [17] |
| Hc-GluClαβ (1:50) | Haemonchus contortus | Oocytes | L-Glutamate | 44 µM | - | [17] |
| Hc-GluClα | Haemonchus contortus | Oocytes | Ivermectin | - | - | [17] |
| Hc-GluClβ | Haemonchus contortus | Oocytes | Ivermectin | >10 µM | - | [17] |
| Hc-GluClαβ (1:1) | Haemonchus contortus | Oocytes | Ivermectin | 86 nM | - | [17] |
| Hc-GluClαβ (1:50) | Haemonchus contortus | Oocytes | Ivermectin | 141 nM | - | [17] |
| AgGluCl-b | Anopheles gambiae | Xenopus oocytes | L-Glutamate | 30.22 ± 2.75 µM | 1.93 ± 0.32 | [18] |
Table 2: Ivermectin Binding Affinity (Kd) and Effects of Mutations
| Receptor Subunit(s) | Species | Expression System | Ligand | Kd | Mutation | Mutant Kd | Reference(s) |
| HcGluClα3B (wild-type) | Haemonchus contortus | COS-7 cells | [3H]Ivermectin | 0.35 ± 0.1 nM | - | - | [15][16] |
| HcGluClα3B (L256F) | Haemonchus contortus | COS-7 cells | [3H]Ivermectin | - | L256F | 2.26 ± 0.78 nM | [15][16] |
| HcGluClα3B (T300S) | Haemonchus contortus | COS-7 cells | [3H]Ivermectin | - | T300S | 0.76 ± 0.25 nM | [15] |
Experimental Protocols
The characterization of this compound's effects on GluCls predominantly relies on electrophysiological and radioligand binding assays.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is widely used for the functional expression and characterization of ion channels.
Methodology:
-
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after treatment with collagenase to remove the follicular cell layer.
-
cRNA Injection: Plasmids containing the cDNA for the GluCl subunit(s) of interest are linearized, and cRNA is synthesized in vitro using a T7 RNA polymerase kit. A defined amount of cRNA (e.g., 50 ng) is injected into each oocyte.
-
Incubation: Injected oocytes are incubated for 2-7 days at 16-18°C in Barth's solution supplemented with antibiotics to allow for receptor expression on the oocyte membrane. To prevent activation by glutamate in the culture medium, a GluCl antagonist like picrotoxin (B1677862) (e.g., 5 µM) may be added.[9]
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.
-
Two glass microelectrodes (filled with 3 M KCl) are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a holding potential (typically -40 mV to -70 mV).
-
Agonists (glutamate or ivermectin) are applied via the perfusion system. The resulting inward chloride currents are recorded.
-
Dose-response curves are generated by applying a range of agonist concentrations and measuring the peak current response at each concentration. Data are then fitted to the Hill equation to determine EC50 and Hill coefficient values.[17][18]
-
Patch-Clamp Electrophysiology
Patch-clamp offers higher resolution recording, including single-channel analysis, typically in mammalian cell lines like HEK293 or COS-7.
Methodology:
-
Cell Culture and Transfection: HEK293 or COS-7 cells are cultured under standard conditions. Cells are transiently transfected with plasmids encoding the GluCl subunits using a suitable transfection reagent (e.g., Lipofectamine). A marker plasmid (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Patch Pipette Preparation: Glass capillaries are pulled to a fine tip (1-5 MΩ resistance) using a micropipette puller and fire-polished. The pipette is filled with an intracellular solution containing a defined chloride concentration.
-
Recording Configuration:
-
A transfected cell is identified under a microscope. The patch pipette is brought into contact with the cell membrane.
-
Gentle suction is applied to form a high-resistance seal (GΩ seal), establishing the "cell-attached" configuration.
-
To record from the whole cell, a stronger suction pulse is applied to rupture the membrane patch. For single-channel recordings in an "outside-out" patch, the pipette is slowly withdrawn after establishing a whole-cell configuration, causing the membrane to reseal with its extracellular face oriented outwards.[11]
-
-
Data Acquisition: The patch is held at a constant potential (e.g., -70 mV). Agonists are applied rapidly to the patch via a perfusion system. Currents are recorded, filtered, and digitized for analysis of properties like activation/deactivation kinetics, desensitization, and single-channel conductance.[11]
Radioligand Binding Assay
This method is used to determine the binding affinity (Kd) of a drug for its receptor.
Methodology:
-
Membrane Preparation: COS-7 cells are transfected with the GluCl-encoding plasmid. After 48-72 hours, cells are harvested, homogenized, and centrifuged to isolate the cell membrane fraction.
-
Binding Reaction: Membrane preparations are incubated with a radiolabeled ligand (e.g., [3H]ivermectin) at various concentrations.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. Saturation binding data are then analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax (maximum number of binding sites).[15]
Concluding Remarks
The potent and specific action of avermectins on invertebrate GluCls underpins their remarkable success as antiparasitic agents. This compound locks these channels in a persistently open state, leading to chloride ion influx, hyperpolarization, and ultimately, fatal paralysis of the parasite.[7][9][10] The detailed understanding of this mechanism, supported by robust quantitative data from electrophysiological and binding assays, is crucial for several key areas in drug development. It facilitates the rational design of new anthelmintics with improved efficacy or altered resistance profiles, aids in the prediction of potential resistance mechanisms through mutations in the GluCl target site, and provides a framework for screening new chemical entities for antiparasitic activity. The continued investigation into the structural and functional nuances of the this compound-GluCl interaction will be instrumental in combating the growing challenge of anthelmintic resistance.
References
- 1. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]
- 2. Allosteric modulation of ligand gated ion channels by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamate-gated chloride channels and the mode of action of the this compound/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. Glutamate-gated chloride channels and the mode of action of the this compound/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 9. Frontiers | Mutational Analysis at Intersubunit Interfaces of an Anionic Glutamate Receptor Reveals a Key Interaction Important for Channel Gating by Ivermectin [frontiersin.org]
- 10. Ivermectin - Wikipedia [en.wikipedia.org]
- 11. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 15. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An ivermectin-sensitive glutamate-gated chloride channel from the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of the target of ivermectin, the glutamate-gated chloride channel, from Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Properties of Avermectin B1a and B1b
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectins, a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis, are renowned for their potent anthelmintic and insecticidal activities.[1] The commercially significant product, Abamectin, is a mixture of two principal components: Avermectin B1a (≥80%) and this compound B1b (≤20%).[2][3][4] These two homologs differ structurally only by a single methylene (B1212753) group at the C-25 side chain—a sec-butyl group in B1a and an isopropyl group in B1b.[5][6] While often considered to have very similar biological and toxicological properties, subtle differences in their molecular structure can influence their interaction with biological targets, leading to variations in their potency and spectrum of activity.[2][5] This technical guide provides a comprehensive comparison of the biological properties of this compound B1a and B1b, presenting available quantitative data, detailed experimental methodologies, and visualizations of key molecular pathways and workflows.
Mechanism of Action: A Shared Neurotoxic Pathway
The primary mechanism of action for both this compound B1a and B1b is the disruption of neurotransmission in invertebrates.[1][7] This neurotoxicity is primarily mediated through their interaction with specific ligand-gated ion channels, leading to paralysis and eventual death of the target organism.[7][8]
1. Glutamate-Gated Chloride Channels (GluCls): The principal target of avermectins in invertebrates is the glutamate-gated chloride channel (GluCl), which is absent in mammals.[7] Avermectins bind to these channels, locking them in an open state. This leads to a persistent influx of chloride ions (Cl-) into nerve and muscle cells, causing hyperpolarization of the cell membrane. The hyperpolarized state prevents the transmission of electrical signals, resulting in flaccid paralysis of the pharyngeal pump and somatic muscles of nematodes and arthropods, ultimately leading to starvation and death.[7]
2. Gamma-Aminobutyric Acid (GABA)-Gated Chloride Channels: Avermectins can also potentiate the effect of gamma-aminobutyric acid (GABA) at GABA-gated chloride channels, which are present in both invertebrates and vertebrates.[8] However, their affinity for invertebrate GABA receptors is significantly higher. In mammals, these receptors are primarily located in the central nervous system (CNS), and the blood-brain barrier generally prevents avermectins from reaching them at therapeutic doses, contributing to their selective toxicity.[9]
Figure 1: Signaling pathway of this compound B1a and B1b in invertebrates.
Comparative Biological Efficacy: Quantitative Data
While many sources state that the biological activities of this compound B1a and B1b are very similar, quantitative data directly comparing the two isolated components is scarce.[2] Most efficacy studies have been conducted on Abamectin, the mixture of B1a and B1b. However, some studies provide insights into the activity of the individual components.
Table 1: Comparative Anthelmintic and Insecticidal Activity
| Species | Assay Type | Component | Concentration / Dose | Efficacy | Reference |
| Haemonchus contortus (sheep) | In vivo (oral) | This compound B1a | 0.1 mg/kg | >95% reduction | [10] |
| Ostertagia circumcincta (sheep) | In vivo (oral) | This compound B1a | 0.1 mg/kg | >95% reduction | [10] |
| Trichostrongylus colubriformis (sheep) | In vivo (oral) | This compound B1a | 0.1 mg/kg | >95% reduction | [10] |
| Dictyocaulus viviparus (cattle) | In vivo (oral) | This compound B1a | 0.025 mg/kg | >95% reduction | [10] |
| Ancylostoma caninum (dog) | In vivo (oral) | This compound B1a | 0.003 - 0.005 mg/kg | 83-100% removal | [10] |
| Earthworm (Eisenia fetida) | Contact filter paper | This compound B1b | LC50 (48h): 500 µg/cm² | - | [11] |
| Earthworm (Eisenia fetida) | Contact filter paper | This compound B1b | LC50 (72h): 300 µg/cm² | - | [11] |
| Earthworm (Eisenia fetida) | Artificial soil | This compound B1b | LC50 (7 days): 712.5 mg/kg | - | [11] |
| Earthworm (Eisenia fetida) | Artificial soil | This compound B1b | LC50 (14 days): 382.6 mg/kg | - | [11] |
| Earthworm (Eisenia fetida) | Artificial soil | This compound B1b | LC50 (28 days): 74.6 mg/kg | - | [11] |
| Cockroach (Periplaneta americana) | Oral | This compound B1b | LC50 (24h): 0.01 µ g/insect | - | [11] |
| Cockroach (Periplaneta americana) | Dermal | This compound B1b | LC50 (24h): 0.1 µ g/insect | - | [11] |
A computational study on the interaction of ivermectin homologs with proteins associated with SARS-CoV-2 suggested differential binding affinities, with this compound B1b showing a higher affinity for viral structures and this compound B1a for host structures.[5] This indicates that despite their structural similarity, the two components may exhibit distinct interactions with various biological macromolecules.[5]
Pharmacokinetics and Metabolism
The metabolism of this compound B1a and B1b has been investigated in vitro using liver microsomes from various species. The primary metabolic pathways involve hydroxylation and demethylation.
-
In rat and steer liver microsomes , the major metabolites of this compound B1a and its hydrogenated form (H2B1a) are the C24-methyl alcohols.[12] A more polar metabolite, the monosaccharide of the C24-methyl alcohol, has also been identified.[12]
-
In pig liver microsomes , the major metabolites of hydrogenated this compound B1a and B1b are the O-demethylation products (3''-O-desmethyl-H2B1a and 3''-O-desmethyl-H2B1b).[13] Interestingly, the C24-hydroxymethyl metabolites, which are prominent in rats and steers, were found only in trace amounts in pigs.[13]
These findings suggest that the metabolism of this compound B1a and B1b can be species-dependent. A direct quantitative comparison of the metabolic rates of B1a versus B1b is not extensively documented in the available literature.
Experimental Protocols
To conduct a direct comparative study of this compound B1a and B1b, the following experimental protocols are recommended.
Separation of this compound B1a and B1b
Method: High-Performance Liquid Chromatography (HPLC)
Objective: To isolate pure this compound B1a and B1b from an Abamectin mixture.
Procedure:
-
Sample Preparation: Dissolve the Abamectin standard in a suitable solvent (e.g., acetonitrile).
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical mobile phase could be acetonitrile:water (95:5 v/v) with 1% acetic acid.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detector at 245 nm.
-
-
Separation and Collection: Inject the sample into the HPLC system. The two components, B1b and B1a, will elute at different retention times. Collect the respective fractions.
-
Purity Analysis: Re-inject the collected fractions to confirm their purity.
Figure 2: Workflow for the separation of this compound B1a and B1b.
In Vitro Efficacy Assay: Nematode Larval Motility
Objective: To determine and compare the half-maximal effective concentration (EC50) of this compound B1a and B1b required to inhibit larval motility.
Procedure:
-
Larval Preparation: Obtain third-stage (L3) larvae of a target nematode species (e.g., Haemonchus contortus).
-
Compound Preparation: Prepare stock solutions of purified this compound B1a and B1b in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.
-
Assay Setup: In a 96-well plate, add a known number of larvae to each well containing different concentrations of B1a or B1b. Include a solvent control (DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 24, 48, 72 hours).
-
Motility Assessment: Observe larval motility under a microscope. Motility can be scored visually or quantified using an automated tracking system.
-
Data Analysis: Calculate the percentage of immobile larvae for each concentration. Plot the concentration-response curve and determine the EC50 value for each component using non-linear regression.
Receptor Binding Assay: Competitive Radioligand Binding
Objective: To compare the binding affinity (Ki) of this compound B1a and B1b to glutamate-gated chloride channels.
Procedure:
-
Receptor Source: Prepare membrane fractions from a source rich in GluCls (e.g., insect neuronal tissue or a cell line expressing the receptor).
-
Radioligand: Use a radiolabeled ligand that binds to the this compound binding site (e.g., [³H]Ivermectin).
-
Assay Setup: In a reaction mixture, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the unlabeled competitor (this compound B1a or B1b).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor. Calculate the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) and convert it to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Conclusion
This compound B1a and B1b are closely related homologs that form the active components of the widely used antiparasitic agent, Abamectin. Their primary mechanism of action is the potentiation of glutamate-gated and GABA-gated chloride channels in invertebrates, leading to paralysis and death. While generally considered to have similar biological profiles, the available evidence suggests that there may be subtle but potentially significant differences in their efficacy against specific organisms and their interactions with biological macromolecules. The structural difference at the C-25 side chain, though minor, likely influences their binding affinity to target receptors and their metabolic fate. Further direct comparative studies using purified components are necessary to fully elucidate the distinct biological properties of this compound B1a and B1b, which could inform the development of more selective and potent antiparasitic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. EXTOXNET PIP - ABAMECTIN [extoxnet.orst.edu]
- 3. researchgate.net [researchgate.net]
- 4. News - this compound vs Abamectin: Pest Control [bigpesticides.com]
- 5. Comparative study of the interaction of ivermectin with proteins of interest associated with SARS-CoV-2: A computational and biophysical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Glutamate-gated chloride channels and the mode of action of the this compound/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ivermectin - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. The metabolism of avermectins B1a, H2B1a, and H2B1b by liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The metabolism of this compound-H2B1a and -H2B1b by pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Avermectin's spectrum of activity against nematodes and arthropods
An In-Depth Technical Guide to Avermectin's Spectrum of Activity Against Nematodes and Arthropods
For Researchers, Scientists, and Drug Development Professionals
Abstract
The avermectins are a class of 16-membered macrocyclic lactone derivatives produced by the soil actinomycete Streptomyces avermitilis. Since their discovery, they have become indispensable tools in veterinary medicine, human health, and agriculture due to their potent, broad-spectrum activity against a wide variety of nematode and arthropod parasites. This technical guide provides a comprehensive overview of this compound's mechanism of action, a quantitative summary of its spectrum of activity, a detailed methodology for determining efficacy, and an exploration of the key mechanisms through which resistance emerges. The primary mode of action involves the potentiation of glutamate-gated chloride channels (GluCls) exclusive to invertebrates, leading to paralysis and death. This document summarizes lethal concentration (LC50) data in structured tables, presents a generalized protocol for efficacy testing, and uses visualizations to clarify complex biological pathways and experimental workflows, serving as a critical resource for professionals in parasitology and drug development.
Mechanism of Action
Avermectins exert their potent anthelmintic and insecticidal effects by targeting the nervous and muscular systems of invertebrates. Their primary molecular target is the glutamate-gated chloride ion channel (GluCl), a type of ligand-gated ion channel found in the nerve and muscle cells of nematodes and arthropods.
Primary Target: Glutamate-Gated Chloride Channels (GluCls)
Avermectins act as allosteric modulators of GluCls. Instead of competing with the natural ligand, glutamate, they bind to a distinct site on the channel protein, located between the transmembrane domains. This binding event "locks" the channel in an open conformation. The prolonged activation of these channels leads to a massive and sustained influx of chloride ions (Cl⁻) into the cell.
This influx causes hyperpolarization of the postsynaptic membrane in neurons or the sarcolemma in muscle cells. The resulting negative shift in the membrane potential makes it difficult for the cell to reach the threshold for depolarization, effectively inhibiting the transmission of nerve signals. This leads to a flaccid paralysis of the somatic and pharyngeal muscles of the parasite. Pharyngeal paralysis prevents the organism from feeding, while somatic muscle paralysis leads to immobilization, expulsion from the host, and eventual death.
The selective toxicity of avermectins is a key feature of their clinical and agricultural success. Mammals and other vertebrates do not possess the same this compound-sensitive GluCls in their peripheral nervous systems. While vertebrates do have glutamate-gated channels in the central nervous system (CNS), avermectins generally do not cross the blood-brain barrier efficiently, ensuring a high margin of safety for the host.
Spectrum of Activity and Quantitative Efficacy
Avermectins are renowned for their exceptionally broad spectrum of activity, encompassing a vast array of endo- and ectoparasites. This includes activity against numerous species of nematodes and arthropods that are of significant importance in veterinary, medical, and agricultural contexts. The following tables summarize quantitative efficacy data, primarily expressed as the 50% lethal concentration (LC50), for various this compound compounds against key parasite species. LC50 values are a standard measure of acute toxicity, representing the concentration of a substance required to kill 50% of a test population after a specified exposure duration. Lower LC50 values indicate higher potency.
Nematicidal Activity
Avermectins are highly effective against a wide range of parasitic nematodes, including gastrointestinal roundworms, lungworms, and filarial worms in animals, as well as plant-parasitic nematodes that cause significant crop damage.[1][2]
| Compound | Target Nematode Species | Life Stage | LC50 Value | Exposure Time | Citation(s) |
| Abamectin (B1664291) | Meloidogyne incognita | J2 Larvae | 0.42 µg/mL | 24 hours | [3] |
| Abamectin | Meloidogyne incognita | J2 Larvae | 7.06 µg/mL | Not specified | [4][5] |
| Abamectin | Rotylenchulus reniformis | Mixed | 3.49 µg/mL | 24 hours | [3][6] |
| Ivermectin | Haemonchus contortus (Susceptible Strain) | L1 to L3 Larvae | 1.1 ng/mL | 7 days | [7][8] |
| Ivermectin | Haemonchus contortus (Resistant Strain) | L1 to L3 Larvae | 8.0 - 17.0 ng/mL | 7 days | [7][8] |
Table 1. Quantitative efficacy of avermectins against representative nematode species.
Arthropodicidal Activity
The activity of avermectins extends to numerous arthropod pests, including mites, lice, ticks, and a variety of insects, particularly lepidopteran larvae.
| Compound | Target Arthropod Species | Life Stage | LC50 Value | Exposure Time | Citation(s) |
| Emamectin (B195283) Benzoate (B1203000) | Plutella xylostella | 3rd Instar Larvae | 0.173 mg/L (0.173 µg/mL) | 72 hours | [9][10] |
| Abamectin | Tetranychus urticae | Adults | 0.39 ppm (0.39 µg/mL) | Not specified | [11] |
| Ivermectin | Pediculus humanus capitis | Adults | <50 ng/mL (lethal in <5 min) | <5 minutes | [12] |
| Ivermectin | Aedes aegypti | Adults | 178.6 ng/mL | 7 days | [13] |
Table 2. Quantitative efficacy of avermectins against representative arthropod species.
Experimental Protocol for Efficacy Determination
To ensure reproducible and comparable results, the determination of this compound efficacy (e.g., LC50) must follow a standardized protocol. The following is a generalized methodology for an in vitro lethal concentration assay, which can be adapted for various nematode or small arthropod species.
Generalized In Vitro LC50 Assay Protocol
1. Organism Preparation:
-
Culture and maintain a healthy, age-synchronized population of the target organism (e.g., L3 larvae of Haemonchus contortus or adult mites, Tetranychus urticae).
-
For nematodes, larvae are typically harvested from fecal cultures or in vitro cultivation systems and washed thoroughly to remove debris.
2. Stock Solution and Serial Dilutions:
-
Prepare a high-concentration stock solution of the this compound compound in a suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO), as avermectins have low water solubility.
-
Perform serial dilutions of the stock solution in the appropriate assay medium (e.g., sterile water, buffer, or nutrient broth) to create a range of test concentrations. A typical assay includes 5-7 concentrations plus a solvent-only control.[14] The concentration range should be chosen based on preliminary range-finding tests to ensure it brackets the expected LC50, resulting in mortalities from >0% to <100%.[15]
3. Assay Setup:
-
Dispense a standard volume of each test concentration and the control into the wells of a multi-well microtiter plate (e.g., 24- or 96-well plate).[15]
-
Add a predetermined number of test organisms (e.g., 20-50 nematodes or 10-20 arthropods) to each well.[15]
-
Each concentration and control should be replicated at least three times.
4. Incubation:
-
Seal the plates to prevent evaporation and incubate under controlled conditions (e.g., 27°C, >80% relative humidity) for a specified duration.[7] Exposure times are critical and typically range from 24 to 72 hours, depending on the organism and compound.[16]
5. Mortality Assessment:
-
Following incubation, assess the viability of the organisms in each well under a dissecting microscope.
-
Criteria for death must be clearly defined. For nematodes, this is often the lack of movement upon gentle prodding with a fine probe. For arthropods, it is the inability to make coordinated movements.
6. Data Analysis:
-
For each concentration, calculate the percentage mortality, correcting for any mortality observed in the control group using Abbott's formula if necessary.[17]
-
Analyze the dose-response data using Probit analysis or a similar statistical method (e.g., Log-logistic regression) to calculate the LC50 value and its 95% confidence intervals.[8][18]
References
- 1. This compound Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plantsciencejournal.com [plantsciencejournal.com]
- 3. journals.flvc.org [journals.flvc.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of abamectin on root-knot nematodes and tomato yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cotton.org [cotton.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Sublethal effects and reproductive hormesis of emamectin benzoate on Plutella xylostella [frontiersin.org]
- 10. Sublethal effects and reproductive hormesis of emamectin benzoate on Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scialert.net [scialert.net]
- 12. researchgate.net [researchgate.net]
- 13. High concentrations of membrane-fed ivermectin are required for substantial lethal and sublethal impacts on Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Intra- and interspecific toxicity testing methods and data for nematodes exposed to metals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. entomoljournal.com [entomoljournal.com]
- 18. scispace.com [scispace.com]
A Technical Guide to the Anthelmintic and Insecticidal Properties of Avermectins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avermectins, a group of 16-membered macrocyclic lactones derived from the soil actinomycete Streptomyces avermitilis, represent a cornerstone of modern parasitic control in veterinary medicine, agriculture, and human health.[1][2] Discovered in the late 1970s, this class of compounds exhibits potent, broad-spectrum activity against a wide range of nematodes (roundworms) and arthropods (insects and arachnids).[1][3][4] This technical guide provides an in-depth review of the anthelmintic and insecticidal properties of Avermectins, focusing on their mechanism of action, efficacy, and the experimental protocols used to evaluate their activity.
Mechanism of Action: Targeting Glutamate-Gated Chloride Channels
The primary mode of action of Avermectins is the potentiation and/or direct activation of glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates.[5][6][7] These channels, which are absent in vertebrates, provide the basis for the selective toxicity of Avermectins.[1][8]
Upon binding to an allosteric site on the GluCl, Avermectin induces a prolonged and essentially irreversible opening of the channel.[5][6] This leads to an influx of chloride ions into the cell, causing hyperpolarization of the cell membrane and subsequent flaccid paralysis of the pharyngeal pump and somatic muscles of nematodes, and the neuromuscular systems of arthropods.[8][9] This ultimately results in starvation and death of the parasite.[9]
While GluCls are the primary target, at higher concentrations, Avermectins can also interact with other ligand-gated ion channels, including those gated by gamma-aminobutyric acid (GABA).[10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Avermectins, New Family of Potent Anthelmintic Agents: Producing Organism and Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate-gated chloride channels and the mode of action of the this compound/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. AOP-Wiki [aopwiki.org]
- 8. This compound Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to Avermectins: Extent, Mechanisms, and Management Implications | Annual Reviews [annualreviews.org]
Understanding the pharmacokinetics of different Avermectin compounds
Avermectins are a class of 16-membered macrocyclic lactone compounds derived from the soil actinomycete Streptomyces avermitilis.[1][2] Widely used in both veterinary and human medicine for their potent anthelmintic and insecticidal properties, this class includes well-known agents such as ivermectin, abamectin (B1664291), doramectin (B1670889), eprinomectin, moxidectin (B1677422), and selamectin (B66261).[1][2] Their efficacy is closely tied to their pharmacokinetic profiles, which dictate the absorption, distribution, metabolism, and excretion of the compound in the host organism. Understanding these parameters is critical for optimizing dosage regimens, ensuring safety, and developing new therapeutic applications.
This technical guide provides an in-depth overview of the comparative pharmacokinetics of various avermectin compounds, detailing the experimental protocols used for their evaluation and presenting key quantitative data in a structured format for ease of comparison.
Comparative Pharmacokinetics of this compound Compounds
The pharmacokinetic properties of avermectins can vary significantly depending on the specific compound, the host species, the formulation, and the route of administration.[3] These compounds are generally characterized by high lipid solubility, which leads to wide distribution within the body, particularly in adipose tissue.[3][4]
Ivermectin
Ivermectin is a semisynthetic derivative of this compound B1 and is one of the most extensively studied compounds in this class.[4] It is primarily metabolized in the liver by the cytochrome P450 system, particularly the CYP3A4 isoenzyme.[4][5] Ivermectin and its metabolites are almost exclusively excreted in the feces.[4][6][7]
Table 1: Pharmacokinetic Parameters of Ivermectin
| Species | Dose | Route of Administration | Cmax (ng/mL) | Tmax (hours/days) | AUC (ng·day/mL) | t1/2 (hours/days) | Reference |
| Human | 12 mg | Oral | 46.1 ± 21.9 | 4.4 ± 1.6 h | - | 56 h | [6] |
| Human | 150 µg/kg | Oral | 37.9 | - | - | - | [8] |
| Cattle | 200 µg/kg | Subcutaneous | ~32 | 4.0 ± 0.28 d | 361 ± 17 | - | [9][10] |
| Cattle | 500 µg/kg | Pour-on | 12.2 ± 6.0 | 3.4 ± 0.8 d | 115.5 ± 43.0 | - | [11] |
Doramectin
Doramectin, another this compound derivative, has been shown to have a longer persistence in plasma compared to ivermectin in cattle, which may contribute to a longer duration of efficacy.[10]
Table 2: Pharmacokinetic Parameters of Doramectin
| Species | Dose | Route of Administration | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | t1/2 (days) | Reference |
| Cattle | 200 µg/kg | Subcutaneous | ~32 | 5.3 ± 0.35 | 511 ± 16 | - | [9][10] |
| Cattle | 200 µg/kg | Intramuscular | 33.1 ± 9.0 | - | 475 ± 82 | - | [12] |
| Cattle | 500 µg/kg | Pour-on | 12.2 ± 4.8 | 4.3 ± 1.6 | 168.0 ± 41.7 | - | [11] |
| Alpacas | 200 µg/kg | Subcutaneous | 6.05 ± 5.34 | 3.83 ± 2.48 | 62.12 ± 18.86 | 6.2 ± 4.9 | [13] |
Eprinomectin
Eprinomectin is notable for its limited distribution into milk, making it suitable for use in lactating dairy animals with a zero-day milk withdrawal period.[14][15]
Table 3: Pharmacokinetic Parameters of Eprinomectin
| Species | Dose | Route of Administration | Cmax (ng/mL) | Tmax (days) | AUC (µg·d/L) | Reference |
| Goats | 0.2 mg/kg | Subcutaneous | 20.68 ± 12.85 | - | 83.45 ± 34.75 | [16] |
| Goats | 0.4 mg/kg | Subcutaneous | 39.79 ± 17.25 | - | 169.37 ± 43.44 | [16] |
| Dairy Cattle | 0.5 mg/kg | Topical | 43.76 | 2.02 | - | [17] |
| Cats | 0.5 mg/kg | Topical | 20 | 1 (24h) | - | [18] |
Moxidectin
Moxidectin is characterized by its high lipophilicity, leading to a wide distribution in tissues and a long elimination half-life.[19][20]
Table 4: Pharmacokinetic Parameters of Moxidectin
| Species | Dose | Route of Administration | Cmax (ng/mL) | Tmax (days) | AUC | t1/2 (days) | Reference |
| Human | 8 mg | Oral | - | - | - | 23.3 | [21] |
| Sheep | 0.2 mg/kg | Oral | 28.07 | 0.22 | - | - | [22] |
| Sheep | 0.2 mg/kg | Subcutaneous | 8.29 | 0.88 | - | - | [22] |
| Dogs | - | Spot-on | 3.8 | 3 | - | - | [20] |
| Cats | - | Spot-on | 5.3 | 3 | - | - | [20] |
Selamectin
Pharmacokinetic studies of selamectin have revealed species-specific differences, particularly in its elimination from the body. For instance, cats exhibit a slower clearance and longer half-life compared to dogs.[23]
Table 5: Pharmacokinetic Parameters of Selamectin
| Species | Dose | Route of Administration | Cmax (ng/mL) | Tmax (hours) | Bioavailability (%) | t1/2 (hours/days) | Reference |
| Cats | 24 mg/kg | Topical | 5,513 ± 2,173 | - | 74 | - | [23][24] |
| Dogs | 24 mg/kg | Topical | 86.5 ± 34.0 | - | 4.4 | - | [23][24] |
| Cats | 24 mg/kg | Oral | 11,929 ± 5922 | 7 ± 6 | 109 | - | [23] |
| Dogs | 24 mg/kg | Oral | 7630 ± 3140 | 8 ± 5 | 62 | - | [23] |
| Rabbits | 10 mg/kg | Topical | 91.7 | - | - | 0.93 d | [25][26] |
| Rabbits | 20 mg/kg | Topical | 304.2 | - | - | 0.97 d | [25][26] |
Abamectin
Abamectin, also known as this compound B1, is used as a pesticide and antiparasitic agent.[1] Pharmacokinetic data in dogs has been established to aid in the treatment of accidental poisoning.[27][28]
Table 6: Pharmacokinetic Parameters of Abamectin
| Species | Dose | Route of Administration | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | t1/2 (hours) | Reference |
| Dogs | 0.2 mg/kg | Oral | 135.52 ± 38.6 | 3.16 ± 0.75 | 3723.50 ± 1213.08 | 26.51 ± 6.86 | [27][28] |
Experimental Protocols for Pharmacokinetic Analysis
The determination of pharmacokinetic parameters for this compound compounds relies on robust and validated experimental and analytical methods.
Study Design and Sample Collection
A typical pharmacokinetic study involves the administration of a specific dose of the this compound compound to a group of healthy animals. Blood samples are then collected at predetermined time points. For tissue distribution studies, animals are euthanized at various time points, and target tissues such as liver, fat, muscle, and skin are collected.[29][30]
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for quantifying avermectins in biological matrices.[31] Due to the lack of a strong chromophore in their structure, derivatization is often required to form fluorescent products, which can then be detected with high sensitivity using a fluorescence detector (FLD).[32] Mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) is also used for its high selectivity and sensitivity.[14]
Key Steps in the Analytical Protocol:
-
Extraction: Avermectins are extracted from the biological matrix (e.g., plasma, tissue homogenate) using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[32]
-
Derivatization: The extracted sample is reacted with a derivatizing agent, such as trifluoroacetic anhydride (B1165640) and N-methylimidazole, to create a fluorescent derivative.[32]
-
Chromatographic Separation: The derivatized sample is injected into an HPLC system. A C18 reverse-phase column is typically used to separate the analyte from other components.[32][33] The mobile phase often consists of a mixture of acetonitrile, tetrahydrofuran, and water.[32]
-
Detection: The concentration of the this compound derivative is measured by a fluorescence detector (e.g., excitation at 365 nm and emission at 475 nm for ivermectin) or a mass spectrometer.[32]
-
Quantification: The concentration of the drug in the sample is determined by comparing its peak area to that of a standard curve prepared with known concentrations of the compound.
Mechanism of Action and Metabolism
The primary mechanism of action for avermectins involves the potentiation of glutamate-gated chloride ion channels found in the nerve and muscle cells of invertebrates.[2] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane, which results in paralysis and death of the parasite.[2][19]
In mammals, avermectins are primarily metabolized in the liver. For ivermectin, cytochrome P450 3A4 (CYP3A4) is the main enzyme responsible for its biotransformation into several hydroxylated and demethylated metabolites.[4][5] These metabolites, along with the parent drug, are then predominantly excreted via the bile into the feces.[4][34][35]
Conclusion
The this compound class of compounds encompasses a range of valuable antiparasitic agents with distinct pharmacokinetic profiles. Factors such as the specific chemical structure, the animal species, and the formulation significantly influence their absorption, distribution, and elimination. A thorough understanding of these pharmacokinetic properties, gained through rigorous experimental and analytical protocols, is fundamental for the effective and safe use of these drugs in clinical practice and for the development of future antiparasitic therapies. The data and methodologies presented in this guide offer a comparative basis for researchers and drug development professionals working with this important class of therapeutic agents.
References
- 1. This compound Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Pharmacokinetics and Interactions of Ivermectin in Humans—A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. questjournals.org [questjournals.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparative pharmacokinetics of doramectin and ivermectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of pharmacokinetic profiles of doramectin and ivermectin pour-on formulations in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and bioequivalence of parenterally administered doramectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of subcutaneously administered doramectin in alpacas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ruminants.ceva.com [ruminants.ceva.com]
- 15. scienceopen.com [scienceopen.com]
- 16. Pharmacokinetics and anthelmintic efficacy of injectable eprinomectin in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of eprinomectin in plasma and milk following topical administration to lactating dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and metabolism of eprinomectin in cats when administered in a novel topical combination of fipronil, (S)-methoprene, eprinomectin and praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. wvj.science-line.com [wvj.science-line.com]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. The pharmacokinetics of moxidectin after oral and subcutaneous administration to sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics of selamectin following intravenous, oral and topical administration in cats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Pharmacokinetics, efficacy, and adverse effects of selamectin following topical administration in flea-infested rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Pharmacokinetic properties of abamectin after oral administration in dogs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 28. Pharmacokinetic properties of abamectin after oral administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Comparative distribution of ivermectin and doramectin to parasite location tissues in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Tissue Depletion Profile of Ivermectin in Rabbits [sedici.unlp.edu.ar]
- 31. scielo.br [scielo.br]
- 32. Liquid chromatographic assay of ivermectin in human plasma for application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. scielo.br [scielo.br]
- 34. madbarn.com [madbarn.com]
- 35. Pharmacokinetics and metabolism of avermectins in livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Avermectin Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties.[1] Discovered as fermentation products of the soil actinomycete Streptomyces avermitilis, this class of compounds has become indispensable in veterinary medicine, agriculture, and human health for controlling a wide range of endo- and ectoparasites.[1][2] The commercial success of avermectin derivatives such as ivermectin, abamectin, doramectin, eprinomectin, and selamectin (B66261) has spurred extensive research into their structure-activity relationships (SAR) to develop new analogs with improved potency, spectrum of activity, and pharmacokinetic properties.[2][3] This technical guide provides an in-depth analysis of the SAR of avermectins, focusing on key structural modifications and their impact on biological activity. It includes a compilation of quantitative data, detailed experimental protocols for biological evaluation, and visualizations of relevant signaling pathways and experimental workflows.
Core Structure and Mechanism of Action
The this compound core structure is a complex pentacyclic lactone, characterized by a spiroketal system, a hexahydrobenzofuran ring, and a disaccharide moiety attached at the C-13 position.[2] The naturally occurring avermectins are a mixture of eight related compounds, designated as A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b, which differ at C5, C22-C23, and C25.[2] this compound B1, a mixture of B1a (>80%) and B1b (<20%), is known as abamectin.[4]
The primary mechanism of action of avermectins in invertebrates is the potentiation of glutamate-gated chloride channels (GluCls).[5][6] These ligand-gated ion channels are specific to protostome invertebrates and are absent in mammals, which contributes to the selective toxicity of avermectins.[5] Binding of this compound to GluCls causes an influx of chloride ions, leading to hyperpolarization of neuronal and muscle cells, resulting in flaccid paralysis and death of the parasite.[5]
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway of this compound at the invertebrate neuromuscular junction.
Structure-Activity Relationship Studies
The this compound molecule offers several positions for chemical modification to modulate its biological activity. The most extensively studied positions are the C-13 disaccharide, the C-22-C23 double bond, the C-25 substituent, and the C-5 position.
Modifications at the C-13 Position and the Disaccharide Moiety
The oleandrosyl-oleandrosyloxy disaccharide at C-13 is a primary site for modification. While the aglycone itself possesses some activity, the disaccharide is generally important for potency.[2]
-
4"-Position: The 4"-hydroxy group of the terminal oleandrose (B1235672) sugar is a key site for derivatization.
-
Esterification and Etherification: Acyl and alkyl derivatives at this position have been synthesized, with some showing retained or slightly modified activity.
-
Deoxygenation and Amination: Replacement of the 4"-hydroxyl group with an amino group, particularly an epi-methylamino group, led to the development of emamectin, which exhibits significantly enhanced insecticidal activity compared to abamectin.[7] Eprinomectin, with an epi-acetylamino group at the 4"-position, also shows high antiparasitic activity.[7]
-
Table 1: SAR at the 4"-Position of the Disaccharide
| Compound/Modification | Target Organism | Activity Metric | Value | Reference |
| This compound B1a | Tetranychus cinnabarinus | LC50 | 0.013 µM | [8] |
| 4"-epi-methylamino-4"-deoxythis compound B1 (Emamectin) | Lepidopteran pests | - | Up to 1500x more potent than this compound B1 | [7] |
| 4"-epi-acetylamino-4"-deoxythis compound B1 (Eprinomectin) | Various parasites | - | High antiparasitic activity | [7] |
| 4"-oxo-avermectin B1 | - | - | Intermediate for further synthesis | [9] |
| 4"-amino-4"-deoxythis compound B1 | - | Anthelmintic | Active | [9] |
| Compound 9j (a 4"-substituted derivative) | T. cinnabarinus | LC50 | 0.005 µM | [8] |
| Compound 16d (a 4"-substituted derivative) | T. cinnabarinus | LC50 | 0.002 µM | [8] |
-
13-epi Analogs: Epimerization at the C-13 position has been shown to produce analogs that retain the full potency of the parent compounds but with a substantially increased margin of safety.[10]
Modification at the C-22-C23 Position
The double bond at the C-22-C23 position is a key site for modification.
-
Reduction: Catalytic hydrogenation of the C-22-C23 double bond of this compound B1 yields ivermectin (22,23-dihydrothis compound B1).[3] This modification reduces toxicity to the host while maintaining high anthelmintic and insecticidal activity.[3]
Modifications at the C-25 Position
The substituent at the C-25 position influences the spectrum and potency of activity. In the natural avermectins, this is either a sec-butyl group (a-series) or an isopropyl group (b-series).
-
Alkyl and Cycloalkyl Substituents: A variety of alkyl and cycloalkyl groups have been introduced at this position. Doramectin, which has a cyclohexyl group at C-25, exhibits improved pharmacokinetic properties and efficacy compared to this compound.[3] Biosynthetically engineered strains producing 25-methyl and 25-ethyl ivermectin have shown significantly enhanced insecticidal activity against Caenorhabditis elegans and Mythimna separata.[3][11]
Table 2: SAR at the C-25 Position
| Compound/Modification | Target Organism | Activity Metric | Value | Reference |
| Ivermectin | C. elegans | LC50 | 10.1 ± 1.3 µg/ml | [11] |
| Mixture of 25-methyl and 25-ethyl ivermectin | C. elegans | LC50 | 2.2 ± 0.7 µg/ml | [11] |
| Milbemycin A3/A4 | C. elegans | LC50 | 5.4 ± 2.1 µg/ml | [11] |
| Doramectin (C25-cyclohexyl) | Various parasites | - | Improved pharmacokinetics and efficacy | [3] |
Modifications at the C-5 Position
The C-5 hydroxyl group is crucial for activity.
-
Oxidation and Derivatization: Oxidation of the C-5 hydroxyl to a ketone, followed by the formation of an oxime derivative, led to the discovery of selamectin. This modification results in a compound with excellent activity against fleas and heartworms in cats and dogs.
Experimental Protocols
Insecticidal/Acaricidal Bioassay: Leaf-Dip Method
This method is commonly used to determine the toxicity of this compound analogs to phytophagous insects and mites.
Objective: To determine the median lethal concentration (LC50) of a test compound against a target pest.
Materials:
-
Test compound and a suitable solvent (e.g., acetone).
-
Surfactant (e.g., Triton X-100 or Tween-80).
-
Distilled water.
-
Host plant leaves (e.g., cotton, maize, or bean leaves).
-
Petri dishes or similar containers.
-
Filter paper.
-
Soft brush for handling insects/mites.
-
Test organisms (e.g., adult mites, insect larvae).
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in the chosen solvent.
-
Create a series of graded concentrations by serial dilution with distilled water containing a small amount of surfactant (e.g., 0.1%). A blank control containing only distilled water and surfactant should also be prepared.[12]
-
-
Leaf Treatment:
-
Bioassay Setup:
-
Place a piece of moistened filter paper in the bottom of each Petri dish to maintain humidity.
-
Once dry, place a treated leaf in each Petri dish.
-
Introduce a known number of test organisms (e.g., 20-30) onto each leaf using a soft brush.[13]
-
Seal the Petri dishes with ventilated lids.
-
-
Incubation:
-
Maintain the bioassay units under controlled environmental conditions (e.g., 25 ± 1°C, 70 ± 10% relative humidity, and a defined photoperiod).[14]
-
-
Data Collection and Analysis:
-
Assess mortality after a specific time interval (e.g., 48 or 72 hours), which may vary depending on the mode of action of the compound.[13][14] Moribund individuals that are unable to move when prodded are often considered dead.[14]
-
Correct for control mortality using Abbott's formula if necessary.
-
Analyze the dose-response data using probit analysis to calculate the LC50 value and its 95% confidence limits.[15]
-
Experimental Workflow for Leaf-Dip Bioassay
Radioligand Binding Assay for Glutamate-Gated Chloride Channels
This assay measures the affinity of this compound analogs for their target receptor, the GluCl.
Objective: To determine the inhibitory constant (Ki) of a test compound for the binding of a radiolabeled ligand (e.g., [³H]-ivermectin) to GluCls.
Materials:
-
Membrane preparation from a source rich in GluCls (e.g., C. elegans or a heterologous expression system).
-
Radiolabeled ligand (e.g., [³H]-ivermectin).
-
Unlabeled test compounds.
-
Assay buffer.
-
Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).
-
96-well plates.
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the membrane preparation, the radiolabeled ligand at a concentration near its dissociation constant (Kd), and varying concentrations of the unlabeled test compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C) to reach binding equilibrium.[16]
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[16]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[16]
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[17]
-
Synthesis of Key this compound Analogs
The chemical synthesis of this compound analogs often involves multi-step procedures starting from the natural this compound products.
Synthesis of 4"-Amino-4"-deoxythis compound Derivatives
A common route to synthesize 4"-amino derivatives involves the following key steps:
-
Protection: Protection of the C-5 and C-23 hydroxyl groups, if present, is necessary to prevent their oxidation in the subsequent step.[9]
-
Oxidation: The 4"-hydroxyl group is oxidized to a ketone using an oxidizing agent such as oxalyl chloride in dimethyl sulfoxide (B87167) (DMSO).[9]
-
Reductive Amination: The resulting 4"-keto intermediate is then subjected to reductive amination. This is typically carried out using an ammonium (B1175870) salt (e.g., ammonium acetate) and a reducing agent like sodium cyanoborohydride to yield the 4"-amino derivative.[9][18] Substituted amines can be prepared by using the corresponding alkyl or dialkylammonium salts.[18]
-
Acylation/Alkylation (Optional): The 4"-amino group can be further modified by acylation or alkylation to produce a variety of N-substituted derivatives.[18]
Synthetic Workflow for 4"-Amino-4"-deoxythis compound
Conclusion
The structure-activity relationship studies of avermectins have been instrumental in the development of second-generation anthelmintics and insecticides with enhanced efficacy, safety, and spectrum of activity. Key modifications at the C-13 disaccharide, C-22-C23 double bond, and C-25 substituent have yielded commercially successful drugs that are cornerstones of parasite control programs worldwide. Future research in this area will likely focus on novel modifications to overcome emerging drug resistance, further improve the therapeutic index, and expand the utility of this remarkable class of natural products. The combination of chemical synthesis, biosynthetic engineering, and robust biological evaluation will continue to drive innovation in the field of this compound drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designed biosynthesis of 25-methyl and 25-ethyl ivermectin with enhanced insecticidal activity by domain swap of this compound polyketide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Quantitative Analysis of Abamectin, Albendazole, Levamisole HCl and Closantel in Q-DRENCH Oral Suspension Using a Stability-Indicating HPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, biological activities and structure-activity relationships for new this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US4427663A - 4"-Keto-and 4"-amino-4"-deoxy this compound compounds and substituted amino derivatives thereof - Google Patents [patents.google.com]
- 10. Synthesis and biological activity of 13-epi-avermectins: potent anthelmintic agents with an increased margin of safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rjas.org [rjas.org]
- 13. irac-online.org [irac-online.org]
- 14. Leaf dip bioassay [bio-protocol.org]
- 15. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Notes & Protocols for Avermectin Extraction from Fermentation Broth
Introduction
Avermectins are a series of potent anthelmintic and insecticidal compounds produced by the soil actinomycete, Streptomyces avermitilis.[1][2] They are macrocyclic lactones widely used in veterinary medicine and agriculture. The production of avermectins is typically achieved through submerged fermentation. Following fermentation, the efficient extraction and purification of these valuable secondary metabolites from the complex fermentation broth is a critical step in the manufacturing process. Avermectins are known to be intracellular, meaning they are primarily contained within the mycelial biomass of the microorganism.[3][4]
This document provides detailed protocols for two primary methods of avermectin extraction from fermentation broth: Whole Broth Solvent Extraction and Intracellular Extraction from Mycelia . These protocols are intended for researchers, scientists, and drug development professionals working on the production and purification of avermectins.
Protocol 1: Whole Broth Solvent Extraction
This method involves the direct extraction of this compound from the entire, unfiltered fermentation broth. It is a robust process suitable for large-scale industrial applications as it bypasses the need for initial filtration, which can be problematic.[5]
Experimental Protocol
-
pH Adjustment (Acidification):
-
Transfer the whole fermentation broth into a suitable extraction vessel.
-
With agitation, slowly add a mineral acid (e.g., dilute H₂SO₄ or HCl) to adjust the pH of the broth to a range of 1.5 to 6.0. The optimal range is often between 2.0 and 4.2.[5] A pH above 7.0 should be avoided as it can lead to the decomposition of this compound.[5]
-
-
Solvent Addition:
-
Add a water-immiscible or partially miscible organic solvent to the acidified broth.[2]
-
The ratio of extractant to broth can range from 0.2 to 3.0 by volume. A common starting ratio is 0.2 (e.g., 4,000 gallons of solvent for a 20,000-gallon broth).[5][6]
-
Suitable solvents include toluene, xylene, n-butanol, methylene (B1212753) chloride, ethyl acetate, and methyl isobutyl ketone.[2][5] Toluene is frequently cited as a preferred solvent.[5][6]
-
-
Heating and Extraction:
-
Heat the solvent-broth mixture to a temperature between 20°C and 100°C while maintaining agitation.[5][6] The mixture can be heated to the reflux temperature of the chosen solvent.
-
Continue the extraction for a period of at least one to three hours to ensure efficient transfer of avermectins into the organic phase.[5][6]
-
-
Phase Separation:
-
Downstream Processing:
-
The this compound-rich solvent is concentrated to an oil, often until it is approximately 50% fermentation oils (lipids, defoamers) and 50% solvent.[2][7]
-
The concentrated extract can be treated with activated carbon to remove impurities and cell debris.[7]
-
The remaining solvent is then stripped, typically via steam distillation or evaporation, to yield a crude this compound oil.[2][5]
-
The crude product can be further purified by conventional crystallization.[5]
-
Protocol 2: Intracellular this compound Extraction from Mycelia
This method is based on the understanding that avermectins are primarily located within the cells of S. avermitilis. The protocol involves separating the cell biomass from the broth before performing the extraction, which is common in laboratory-scale production.[3][4]
Experimental Protocol
-
Biomass Separation:
-
Solvent Extraction:
-
To the cell biomass pellet, add a sufficient amount of a water-miscible organic solvent, such as methanol (B129727) or acetonitrile, to completely immerse and dissolve the pellet.[4][7]
-
Agitate the mixture vigorously (e.g., by vortexing) to ensure thorough lysis of the cells and solubilization of the intracellular avermectins.
-
-
Clarification of Extract:
-
Analysis and Purification:
-
The crude extract can be analyzed qualitatively by Thin Layer Chromatography (TLC) and quantitatively by High-Performance Liquid Chromatography (HPLC).[3][8]
-
For HPLC analysis, a C18 column is typically used with a mobile phase such as methanol:acetonitrile (e.g., 98:2 v/v) and detection at 246 nm.[3][4]
-
Further purification can be achieved using techniques like high-speed counter-current chromatography (HSCCC).[9]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters from the described protocols and related literature.
| Parameter | Whole Broth Extraction | Intracellular Extraction | Notes |
| pH Adjustment | 1.5 - 6.0[5][6] | Not applicable | Acidification is crucial for whole broth extraction to improve phase separation and recovery. |
| Extraction Solvent | Toluene, xylene, n-butanol, ethyl acetate, MIBK[2][5] | Methanol, Acetonitrile[4][7] | Acetonitrile combined with isopropanol (B130326) (9:1 v/v) can improve extraction efficiency for certain this compound types like emamectin (B195283) benzoate (B1203000) by ~25%.[1][10] |
| Solvent:Broth Ratio | 0.2 - 3.0 (v/v)[5] | Not specified (sufficient to immerse pellet) | For whole broth, a ratio of 0.2 is common in large-scale processes.[6] |
| Temperature | 20°C - 100°C[2][5] | Typically ambient, or 4°C for centrifugation[3] | Heating is used in whole broth extraction to enhance efficiency. |
| Extraction Time | 1 - 3 hours[5][6] | Not specified (until pellet dissolves) | Longer times in whole broth extraction ensure complete partitioning into the solvent. |
| Centrifugation | Not applicable | 8000 x g for 20 min at 4°C[3][8] | This step is fundamental to separating the mycelia from the broth. |
| Reported Recovery | Not specified in patents | Recovery of 94% reported after crystallization steps[7] | Efficiency is highly dependent on the specific parameters and downstream purification steps. |
Visualization of Extraction Workflows
The following diagram illustrates the two primary workflows for this compound extraction from the initial fermentation broth to the final purified product.
Caption: Comparative workflow of whole broth vs. intracellular this compound extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. US5077398A - Process for isolation of this compound B1 components with improved purity and subsequent isolaton of B2 components - Google Patents [patents.google.com]
- 3. brieflands.com [brieflands.com]
- 4. Isolation, Characterization and Selection of this compound-Producing Streptomyces avermitilis Strains From Soil Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4423211A - Process for the whole broth extraction of this compound - Google Patents [patents.google.com]
- 6. EP0082674A2 - Process for the whole broth extraction of this compound - Google Patents [patents.google.com]
- 7. KR20010039119A - Process for the purification of this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Avermectins
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the quantification of Avermectins using High-Performance Liquid Chromatography (HPLC). Avermectins, a class of macrocyclic lactones with potent anthelmintic and insecticidal properties, are widely used in veterinary medicine and agriculture.[1][2] Accurate quantification is crucial for formulation development, quality control, residue analysis, and pharmacokinetic studies.
Introduction to Avermectin Analysis by HPLC
Avermectins, such as Abamectin, Ivermectin, Doramectin, and Eprinomectin, are often analyzed as a mixture of their major and minor homologs (e.g., B1a and B1b components).[3][4][5] HPLC is the predominant analytical technique for their quantification due to its high resolution, sensitivity, and reproducibility. Various HPLC methods have been developed, employing different detection techniques, including UV/Vis Diode Array (DAD), fluorescence (FLD), and mass spectrometry (MS). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Comparative Summary of HPLC Methods
The following tables summarize key parameters from various validated HPLC methods for this compound quantification, providing a comparative overview to aid in method selection.
Table 1: HPLC Methods with UV/DAD Detection
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Limit of Quantification (LOQ) | Reference |
| Abamectin, Ivermectin | Phenomenex® Gemini C18 (150 x 4.6 mm, 5 µm) | Acetonitrile:Methanol (B129727):Water (53:35:12, v/v/v) | 1.2 | 250 | 0.004 - 0.123 mg/mL | [3][4] |
| Ivermectin | Waters XBridge C18 (4.6 x 150 mm, 5 µm) | Water:Methanol:Acetonitrile (15:34:51, v/v/v) | 1.0 | 245 | 2.68 µg/mL | [6] |
| Ivermectin | KROMASIL C18 (150 x 4.6 mm, 5 µm) | Methanol:Water (90:10, v/v) | 1.0 | 254 | Not Specified | [7] |
| Ivermectin | Not Specified | Acetonitrile, Methanol, Water | 1.0 | 245 | 0.5 mg/kg (solid), 0.1 mg/kg (water) | [5] |
Table 2: HPLC Methods with Fluorescence Detection (FLD)
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Excitation/Emission Wavelength (nm) | Limit of Quantification (LOQ) | Reference |
| Abamectin, Doramectin, Ivermectin | Symmetry C18 (75 x 4.6 mm, 3.5 µm) | Methanol:Water:Acetonitrile (40:5:55, v/v/v) | 1.0 | 365 / 475 | 5 µg/L | [1][8] |
| Ivermectin, Doramectin, Moxidectin (B1677422) | Not Specified | Water:Methanol (3:97, v/v) | 1.8 | 365 / 465 | ≥ 7.5 ppb | [9] |
| Abamectin, Ivermectin, Doramectin, Moxidectin | Not Specified | Not Specified | Not Specified | 361 / 465 | Below EU MRL | [10] |
Note: Fluorescence detection typically requires a pre- or post-column derivatization step to make the Avermectins fluorescent. A common derivatization agent is trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a catalyst like 1-methylimidazole.[8][9][10]
Experimental Protocols
This section provides a detailed protocol for a representative HPLC-UV method for the quantification of Abamectin and Ivermectin in bulk samples.
Protocol: Quantification of Abamectin and Ivermectin by HPLC-DAD
This method is adapted from a validated procedure for the quality control of bulk drug substances.[3][4]
1. Materials and Reagents
-
Abamectin and Ivermectin reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Instrumentation
-
HPLC system with a Diode Array Detector (DAD)
-
Phenomenex® Gemini C18 column (150 x 4.6 mm, 5 µm) or equivalent
-
Chromatography data acquisition and processing software
3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Methanol:Ultrapure Water (53:35:12, v/v/v)
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 250 nm
-
Run Time: Approximately 15 minutes
4. Preparation of Standard Solutions
-
Stock Solutions (1.5 mg/mL): Accurately weigh and dissolve an appropriate amount of Abamectin and Ivermectin reference standards in methanol to obtain individual stock solutions with a concentration of 1.5 mg/mL.[3][11]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 0.80 to 1.20 mg/mL for both Abamectin and Ivermectin.[3][11] These will be used to construct the calibration curve.
5. Preparation of Sample Solutions
-
Accurately weigh a quantity of the bulk sample expected to contain a known amount of Abamectin or Ivermectin.
-
Dissolve the sample in the mobile phase to achieve a final concentration within the calibration range (e.g., 1.0 mg/mL).
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
6. System Suitability Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the 1.0 mg/mL standard solution six times and evaluate parameters such as peak area repeatability (RSD ≤ 2%), theoretical plates, and tailing factor.
7. Analysis and Quantification
-
Inject the prepared standard solutions in sequence, from the lowest to the highest concentration, to generate a calibration curve.
-
Inject the prepared sample solutions.
-
The concentration of this compound in the samples is determined by comparing the peak areas of the sample chromatograms to the calibration curve. The software will typically perform this calculation automatically.
Visualizing the Workflow
The following diagrams illustrate the key workflows in this compound analysis by HPLC.
Method Validation Considerations
Any HPLC method for this compound quantification should be properly validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[12]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[12]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[12]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][11]
Conclusion
The HPLC methods outlined in this document provide robust and reliable approaches for the quantification of Avermectins. The choice between UV/DAD and fluorescence detection will depend on the specific application, required sensitivity, and the complexity of the sample matrix. Proper method validation is essential to ensure the generation of accurate and reproducible data for research, development, and quality control purposes.
References
- 1. scispace.com [scispace.com]
- 2. Determination of Avermectins Residues in Soybean, Bean, and Maize Using a QuEChERS-Based Method and Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A HPLC-UV method for quantification of ivermectin in solution from veterinary drug products [kojvs.org]
- 7. veterinarypharmacon.com [veterinarypharmacon.com]
- 8. Validation of a Method for Analysis of Avermectins Residues in Bovine Milk by HPLC-Fluorescence Detector [article.sapub.org]
- 9. nucleus.iaea.org [nucleus.iaea.org]
- 10. Multiresidue method for the determination of this compound and moxidectin residues in the liver using HPLC with fluorescence detection† - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. scielo.br [scielo.br]
- 12. Method development and validation for ivermectin quantification. [wisdomlib.org]
Application Note: Sensitive Detection of Avermectin Residues in Tissues by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Avermectins are a class of broad-spectrum antiparasitic agents widely used in veterinary medicine to treat and prevent parasitic infections in livestock. This group includes compounds such as abamectin, doramectin, eprinomectin, ivermectin, and moxidectin. Due to their extensive use, there is a potential for residues of these drugs to accumulate in animal tissues, which can subsequently enter the human food supply. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for these compounds in food products to ensure consumer safety.[1][2]
This application note details a robust and sensitive method for the simultaneous quantification of multiple avermectin residues in animal tissues (e.g., muscle, liver) using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[1] The method is designed for high throughput and provides the low limits of detection required for regulatory monitoring.
Experimental Protocols
Sample Preparation: QuEChERS Protocol
This protocol is adapted from established methods for veterinary drug residue analysis.[3]
Reagents:
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Glacial Acetic Acid
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Sodium Chloride (NaCl)
-
Dispersive C18 (d-SPE C18) sorbent
-
Deionized Water
Procedure:
-
Homogenization: Weigh 5 ± 0.1 g of homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile containing 2% acetic acid to the tube.
-
Salting-Out: Add a pre-weighed QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shaking: Cap the tube and shake vigorously for 1 minute. An ultrasonic bath can be used for 5 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample at 3,155 x g for 10 minutes at 10 °C.
-
Dispersive SPE Cleanup: Transfer the supernatant (top acetonitrile layer) to a 15 mL tube containing 250 mg of dispersive C18 and 250 mg of anhydrous magnesium sulfate.
-
Vortex and Centrifuge: Vortex the cleanup tube briefly and let it rest for 5 minutes. Vortex again and centrifuge at 3,155 x g for 10 minutes at 10 °C.
-
Evaporation: Transfer a 4 mL aliquot of the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 47 °C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase composition (e.g., 80:20 Methanol:Water with 0.1% formic acid) for LC-MS/MS analysis.
UPLC-MS/MS Analysis
The following conditions are typical for the separation and detection of avermectins.
Table 1: UPLC Conditions
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile[4] |
| Flow Rate | 0.2 - 0.4 mL/min[4][5] |
| Injection Volume | 10 µL[5] |
| Column Temperature | 40 - 50 °C[6] |
| Gradient Elution | Start at 20% B, ramp to 95-100% B over several minutes, hold, and return to initial conditions. |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
| Instrument | Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 100 - 150 °C |
| Desolvation Temp. | 450 °C |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Exemplary MRM Transitions for this compound Residues
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| Abamectin B1a | 890.5 [M+NH₄]⁺[5] | 567.4[5] | 305.1[5] |
| Doramectin | 916.88 [M+Na]⁺ | 593.83 | 331.40 |
| Eprinomectin B1a | 936.6 [M+Na]⁺[7] | 352.0[7] | 490.0[7] |
| Ivermectin B1a | 892.71 [M+NH₄]⁺ | 569.6 | 551.5 |
| Moxidectin | 640.85 [M+H]⁺ | 498.61 | 199.03 |
Data Presentation
The described method demonstrates high sensitivity and excellent recovery, making it suitable for routine residue monitoring.
Table 4: Summary of Method Performance Data from Literature
| Analyte | Matrix | LOD (µg/kg or ppb) | LOQ (µg/kg or ppb) | Recovery (%) | Reference |
| Abamectin | Grains | 1.2 | - | 70-120 | [1] |
| Doramectin | Grains | 1.2 | - | 70-120 | [1] |
| Ivermectin | Grains | 1.2 | - | 70-120 | [1] |
| Eprinomectin | Grains | 2.4 | - | 70-120 | [1] |
| Avermectins (4) | Bovine Liver | 2.5 | 5.0 | 63 - 84 | [7] |
| Avermectins (8) | Bovine Tissues | - | - | 88 - 99.8 | [4] |
| Avermectins (5) | Milk | - | - | 70 - 110 | [2] |
LOD: Limit of Detection; LOQ: Limit of Quantification. Values are compiled from multiple studies and may vary based on instrumentation and specific matrix.
Mandatory Visualization
The overall analytical process from sample receipt to final data analysis is outlined in the workflow diagram below.
Caption: Workflow for this compound Analysis in Tissue.
Conclusion
The combination of a QuEChERS-based sample preparation protocol with UPLC-MS/MS analysis provides a sensitive, specific, and efficient method for the determination of this compound residues in animal tissues.[3] This approach allows for the reliable quantification of multiple analytes in a single run, meeting the stringent requirements for food safety monitoring and regulatory compliance. The method demonstrates excellent recovery and low detection limits, making it a valuable tool for any laboratory involved in veterinary drug residue analysis.[4][8]
References
- 1. preprints.org [preprints.org]
- 2. fda.gov.tw [fda.gov.tw]
- 3. waters.com [waters.com]
- 4. Simultaneous determination of avermectins in bovine tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
Application Notes and Protocols: In Vitro Assays for Testing Avermectin Efficacy Against Parasites
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to in vitro assays for evaluating the efficacy of Avermectin and its derivatives against a variety of parasites. It includes detailed experimental protocols, a summary of quantitative efficacy data, and visualizations of key pathways and workflows to support research and drug development in parasitology.
Introduction
Avermectins are a class of broad-spectrum antiparasitic agents derived from the soil bacterium Streptomyces avermitilis.[1][2] Ivermectin, a prominent member of this family, is widely used in both human and veterinary medicine to treat infections caused by nematodes and arthropods.[1][3] The primary mechanism of action for Avermectins involves the potentiation of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates. This leads to an influx of chloride ions, resulting in hyperpolarization, paralysis, and eventual death of the parasite.[1] The selectivity of these compounds is attributed to the absence of GluCls in mammals and the protection offered by the blood-brain barrier.[1]
In vitro assays are indispensable tools for the initial screening of anthelmintic compounds, studying mechanisms of action, and detecting the emergence of drug resistance.[4][5] They offer a more controlled environment compared to in vivo studies and are generally more cost-effective and less labor-intensive.[6] This guide details several common in vitro methods for assessing this compound efficacy.
Quantitative Efficacy of Avermectins
The following tables summarize the in vitro efficacy of various this compound derivatives against different parasite species, expressed as half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), or lethal concentration 50% (LC50). These values are critical for comparing drug potency and understanding species-specific susceptibility.
Table 1: Efficacy of Avermectins against Helminths
| Parasite Species | Developmental Stage | This compound Derivative | Assay Type | IC50 / EC50 / LC50 | Citation |
| Haemonchus contortus | Third-stage larvae (L3) | Ivermectin (Susceptible) | Larval Motility | 0.29 - 0.48 µM | [7] |
| Haemonchus contortus | Third-stage larvae (L3) | Ivermectin (Resistant) | Larval Motility | 8.16 - 32.03 µM | [7] |
| Crenosoma vulpis | Third-stage larvae (L3) | Ivermectin | Larval Motility | 56.7 ng/mL (predicted) | [8] |
| Crenosoma vulpis | Third-stage larvae (L3) | Moxidectin | Larval Motility | 6.7 ng/mL (predicted) | [8] |
| Ascaridia galli | Larvae | Thiabendazole | Larval Migration Inhibition | 105.9 nM | [9][10] |
| Ascaridia galli | Larvae | Fenbendazole | Larval Migration Inhibition | 6.32 nM | [9][10] |
Table 2: Efficacy of Ivermectin against Protozoan Parasites
| Parasite Species | Developmental Stage | Assay Type | IC50 / EC50 | Citation |
| Plasmodium falciparum | Asexual stages | Growth Inhibition | Illustrative data, specific values to be sourced | [1] |
| Leishmania donovani | Amastigotes | Viability Assay | Illustrative data, specific values to be sourced | [1] |
Note: The data in Table 2 is illustrative of the types of assays performed. Researchers should consult specific published studies for precise IC50/EC50 values.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible results in in vitro anthelmintic testing.
This assay is widely used to assess the viability of nematode larvae after exposure to an anthelmintic.[8][11]
Objective: To determine the concentration of this compound that inhibits the motility of parasitic nematode larvae.
Materials:
-
Third-stage larvae (L3) of the target nematode (e.g., Haemonchus contortus, Crenosoma vulpis)
-
Culture medium (e.g., RPMI-1640, Luria Bertani broth)[8][12]
-
This compound compound (e.g., Ivermectin, Moxidectin)
-
Dimethyl sulfoxide (B87167) (DMSO) for drug solubilization
-
Incubator
-
Inverted microscope or automated tracking system (e.g., WMicroTracker)[13]
Procedure:
-
Larval Preparation: Recover L3 larvae from fecal cultures. For some species like H. contortus, the larval sheath may need to be removed (exsheathment) prior to the assay.[7] Wash the larvae and suspend them in the culture medium.
-
Drug Preparation: Prepare a stock solution of the this compound in DMSO. Perform serial dilutions in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the larvae (typically ≤0.5%).[12][13]
-
Assay Setup: Add approximately 50-100 larvae suspended in a specific volume of medium to each well of the plate.[8] Add the diluted this compound solutions to the respective wells. Include control wells with medium alone and medium with the vehicle (DMSO).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 16°C or 37°C) for a specified duration (e.g., 24, 48, or 72 hours).[8][12]
-
Motility Assessment:
-
Manual Scoring: Observe the larvae under an inverted microscope. Score motility based on a predefined scale (e.g., active, sluggish, immobile). Larvae may be stimulated (e.g., by gentle agitation or light) to confirm immobility.[8]
-
Automated Analysis: Use an automated system to quantify larval movement. These systems detect and record larval activity over a set period.[13]
-
-
Data Analysis: Calculate the percentage of motile larvae for each drug concentration relative to the controls. Determine the IC50 or LC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
The LDA assesses the effect of a compound on the development of nematode eggs into infective larvae.[6][9]
Objective: To determine the concentration of this compound that inhibits the development of nematode eggs to the L3 stage.
Materials:
-
Freshly recovered nematode eggs (e.g., Ascaridia galli)
-
Agar or culture medium
-
This compound compound
-
96-well plates
-
Incubator
-
Microscope
Procedure:
-
Egg Recovery: Isolate nematode eggs from fresh feces using a flotation method (e.g., with a saturated sugar solution).[9][10]
-
Drug Preparation: Prepare serial dilutions of the this compound compound in the assay medium.
-
Assay Setup: Add a standardized number of eggs to each well of a 96-well plate containing the assay medium and the serially diluted drug.
-
Incubation: Incubate the plates at an appropriate temperature and humidity for a period that allows for larval development in the control wells (typically 7-10 days).
-
Assessment: After incubation, add a reagent to stop further development (e.g., Lugol's iodine). Examine the contents of each well under a microscope and count the number of eggs, L1, L2, and L3 larvae.
-
Data Analysis: Calculate the percentage of inhibition of development for each drug concentration compared to the control. Determine the EC50 value from the dose-response curve.
This protocol is adapted for protozoan parasites like Plasmodium falciparum and Leishmania donovani.[1]
Objective: To determine the in vitro susceptibility of protozoan parasites to this compound.
Materials:
-
Cultured parasites (P. falciparum in human erythrocytes or L. donovani promastigotes/amastigotes)
-
Appropriate culture medium (e.g., RPMI-1640 for P. falciparum, M199 for L. donovani)[1]
-
This compound compound
-
96-well plates
-
Incubator with specific atmospheric conditions (e.g., low oxygen for P. falciparum)
-
Reagents for quantifying parasite growth/viability (e.g., PicoGreen for DNA quantification, Resazurin for metabolic activity)[1]
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Parasite Culture: Maintain the parasites under standard in vitro culture conditions.[1]
-
Assay Setup: Seed the parasites in 96-well plates at a predetermined density. For P. falciparum, this would be synchronized ring-stage parasites at a specific parasitemia and hematocrit.[1]
-
Drug Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under optimal culture conditions.[1]
-
Quantification of Growth/Viability:
-
Data Analysis: Measure the fluorescence or absorbance using a plate reader. Calculate the percent inhibition of growth or viability relative to the control. Determine the IC50 or EC50 value by plotting the dose-response curve.
Visualizations
Diagrams illustrating the mechanism of action and experimental workflows provide a clear visual guide for researchers.
Avermectins primarily target glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrate parasites.
Caption: this compound's mechanism of action on glutamate-gated chloride channels.
The following diagram outlines the key steps in performing a larval motility assay.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. cambridge.org [cambridge.org]
- 7. Automated larval motility assays reveal links between eprinomectin treatment failure and drug resistance in Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli | Journal of Helminthology | Cambridge Core [cambridge.org]
- 10. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Larval motility assay using WMicrotracker: a high throughput test to discriminate between resistance and susceptibility to anthelmintic drugs in nematodes. - Phylumtech [phylumtech.com]
In Vivo Models for Avermectin Research in Mice and Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo models using mice and rats for the study of Avermectin and its derivatives, such as Ivermectin and Abamectin. The following sections detail experimental protocols for toxicity, efficacy, and immunomodulatory studies, along with quantitative data summaries and visualizations of key signaling pathways.
I. Toxicity Studies
Avermectins can induce a range of toxic effects, which are crucial to characterize during drug development. Common in vivo models in mice and rats are used to assess neurotoxicity, developmental toxicity, hepatotoxicity, and effects on the gut microbiome.
A. Neurotoxicity
Avermectins can cross the blood-brain barrier, particularly in animals with a P-glycoprotein deficiency, leading to neurotoxic effects.[1][2][3]
| Animal Model | This compound Derivative | Dosage | Route of Administration | Duration | Key Findings | Reference |
| Rats | Ivermectin | 2.5, 5.0, 7.5 mg/kg | Intravenous (i.v.) | Single dose | No visible CNS depression. | [4][5] |
| Rats | Ivermectin | 10 mg/kg | Intravenous (i.v.) | Single dose | Sleepiness and staggering 10-40 minutes post-application. | [4][5] |
| Rats | Ivermectin | 15 mg/kg | Intravenous (i.v.) | Single dose | CNS depression similar to general anesthesia. | [4][5] |
| Rats | Ivermectin + Thiopentone | 10 mg/kg (Ivermectin), 25 mg/kg (Thiopentone) | Intravenous (i.v.) | Single dose | Potentiated thiopentone-induced sleeping time. | [4][5] |
| Genetically Engineered Mice (mutated ABCB1) | Ivermectin | 10 mg/kg | Subcutaneous (s.c.) | Single dose | Progressive lethargy, ataxia, and tremors. | [6][7] |
| Wild-Type C57BL/6J Mice | Ivermectin | 10 mg/kg | Subcutaneous (s.c.) | Single dose | No remarkable toxic effects. | [6][7] |
This protocol is adapted from studies observing acute neurotoxic effects of Ivermectin.[6][7]
-
Animal Model: Use both wild-type (e.g., C57BL/6J) and genetically engineered mice with a P-glycoprotein deficiency (e.g., mutated ABCB1 gene) to assess the role of the blood-brain barrier.
-
Housing: House mice in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Prepare Ivermectin solution in a vehicle such as a mixture of propylene (B89431) glycol and glycerol (B35011) formal. The control group should receive the vehicle only.
-
Administration: Administer a single subcutaneous injection of Ivermectin (e.g., 10 mg/kg).
-
Observation: Observe the mice continuously for the first 4 hours and then at regular intervals for up to 24-48 hours.
-
Parameters to Monitor:
-
Clinical Signs: Record the onset and severity of clinical signs such as lethargy, ataxia, tremors, seizures, and changes in respiration.[6]
-
Behavioral Tests: Conduct tests such as an open-field test to assess motor activity and a rotarod test for motor coordination.
-
Righting Reflex: Assess the loss of righting reflex as an indicator of severe neurotoxicity.
-
-
Data Analysis: Compare the incidence and severity of neurotoxic signs between the wild-type and genetically engineered mouse strains.
Caption: Workflow for assessing acute neurotoxicity of Ivermectin in mice.
B. Developmental and Reproductive Toxicity
Avermectins can have adverse effects on developing fetuses and neonates, often due to exposure through maternal milk.[8]
| This compound Derivative | Dosage | Route of Administration | Duration | Key Findings | Reference |
| Emamectin (B195283) Benzoate | 0.1, 0.6, 3.6/2.5 mg/kg/day | Oral gavage | Gestational Day 6 to Lactational Day 20 | High dose: pup tremors, hindlimb splay, decreased pup weights. NOAEL for developmental neurotoxicity: 0.6 mg/kg/day. | [9] |
| Ivermectin | 0.4 mg/kg/day | Oral | During gestation and lactation | Increased postnatal pup mortality and decreased pup weights. | [8] |
| Ivermectin | 1.2, 3.6 mg/kg/day | Oral | During gestation and lactation | Significant increase in postnatal pup mortality. | [8] |
This protocol is based on a study of Emamectin Benzoate in Sprague-Dawley rats.[9]
-
Animal Model: Use timed-pregnant female rats (e.g., Sprague-Dawley).
-
Dosing: Administer the test compound (e.g., Emamectin Benzoate) by oral gavage daily from gestational day 6 through lactational day 20. Include a control group receiving the vehicle (e.g., deionized water).
-
Maternal Observations: Monitor pregnant females for clinical signs of toxicity, body weight changes, and food consumption.
-
Pup Observations: After birth, record pup survival, body weight, and physical development. Observe for any clinical signs of neurotoxicity, such as tremors or abnormal gait.[9]
-
Behavioral Assessments: Conduct a battery of behavioral tests on the offspring at different developmental stages (e.g., postnatal days 13, 17, 21, and in adulthood). This can include:
-
Motor Activity: Open-field tests.
-
Auditory Startle Habituation.
-
Learning and Memory: Passive avoidance tests.
-
-
Neuropathology: At the end of the study, perform a histological examination of the central and peripheral nervous systems of the offspring.
-
Data Analysis: Analyze maternal and pup data for dose-dependent effects. Determine the No Observed Adverse Effect Level (NOAEL).
C. Hepatotoxicity and Gut Microbiome Disruption
Recent studies indicate that this compound exposure can lead to liver dysfunction and disrupt the gut microbiota.[10]
| This compound Derivative | Dosage | Route of Administration | Duration | Key Findings | Reference |
| This compound | 2 mg/kg | Oral | 7 days | Decreased rat weight, liver dysfunction, metabolic disturbances, disruption of intestinal microbiota. | [10] |
| This compound | 10 mg/kg | Oral | 7 days | More pronounced decrease in rat weight and liver dysfunction compared to the low dose. Impaired integrity of the colon mucosal barrier. | [10] |
This protocol is based on a study investigating the toxic effects of this compound in a rat model.[10]
-
Animal Model: Use male rats (e.g., Sprague-Dawley).
-
Experimental Groups: Divide animals into a control group and at least two this compound-treated groups (low and high dose, e.g., 2 and 10 mg/kg).
-
Administration: Administer this compound orally once daily for a specified period (e.g., 7 days).
-
Sample Collection:
-
Blood: Collect blood samples for analysis of liver function indicators (e.g., ALT, AST, ALP).
-
Liver Tissue: Collect liver tissue for metabolomics and histopathological analysis.
-
Fecal Samples: Collect fecal samples for gut microbiota sequencing (e.g., 16S rRNA sequencing).
-
Colon Tissue: Collect colon tissue to assess barrier function (e.g., expression of tight junction proteins like Occludin) and inflammation markers (e.g., IL-1β, Myd88, TLR4).[10]
-
-
Data Analysis:
-
Compare liver function markers between groups.
-
Analyze metabolomics data to identify altered metabolic pathways.
-
Sequence and analyze the gut microbiota to identify changes in composition and diversity.
-
Perform western blotting or qPCR on colon tissue to quantify protein or gene expression levels.
-
Caption: this compound's impact on the gut-liver axis.
II. Efficacy Studies
Avermectins are widely used for their antiparasitic properties. In vivo models in mice are essential for evaluating the efficacy of new this compound formulations against various parasites.
A. Efficacy Against Helminths
| This compound Derivative | Dosage | Route of Administration | Efficacy | Reference |
| Avermectins | Not specified | Not specified | Effective against Trichinella spiralis. | [11][12] |
This is a general protocol for assessing the efficacy of an anthelmintic agent.
-
Animal Model: Use a suitable mouse strain (e.g., CD-1).
-
Infection: Infect mice orally with a standardized number of Trichinella spiralis larvae.
-
Treatment:
-
Administer the this compound derivative at various doses.
-
Include an untreated control group and a positive control group treated with a known effective anthelmintic.
-
The timing of treatment can be varied to target different stages of the parasite's life cycle (e.g., early intestinal phase or later muscle phase).
-
-
Efficacy Assessment:
-
Adult Worm Burden: At a specific time point post-infection (e.g., 7 days), euthanize the mice and collect the small intestine to count the number of adult worms.
-
Muscle Larvae Burden: For later-stage efficacy, collect muscle tissue (e.g., diaphragm, masseter) at a later time point (e.g., 30 days post-infection) and digest it to count the number of encysted larvae.
-
-
Data Analysis: Calculate the percentage reduction in worm or larvae burden in the treated groups compared to the untreated control group.
B. Efficacy Against Ectoparasites
This protocol is based on a study of Ivermectin-compounded feed for mite eradication.[13]
-
Animal Model: Use mice naturally or experimentally infested with fur mites (e.g., Myobia musculi, Myocoptes musculinus).
-
Treatment:
-
Provide medicated feed containing a specific concentration of Ivermectin (e.g., 12 ppm).[13]
-
Include a control group receiving standard, non-medicated feed.
-
The duration of treatment can be varied (e.g., 1, 4, or 8 weeks).
-
-
Efficacy Assessment:
-
Mite Counts: At regular intervals during and after treatment, perform skin scrapes or fur plucks to examine for the presence of mites and their eggs under a microscope.
-
Sentinel Animals: Introduce naive, uninfested mice into the cages with treated mice to monitor for transmission.
-
-
Data Analysis: Determine the time to clearance of mites in the treated group and monitor for re-infestation after the treatment period.
III. Immunomodulatory Effects
Avermectins have been shown to possess anti-inflammatory and immunomodulatory properties.[1]
A. Anti-inflammatory Effects
This compound can exert anti-inflammatory effects by downregulating key signaling pathways.[14]
| This compound Derivative | Dosage | Route of Administration | Duration | Key Findings | Reference |
| Ivermectin | 0.5, 1.0, 1.5 mg/kg | Not specified | 7 days (pretreatment) | Significant reduction in serum IL-6, C-reactive protein (CRP), and myeloperoxidase (MPO) in a vasculitis model. Decreased expression of Toll-like receptor 4 (TLR4). | [15] |
This protocol is based on a study investigating the immunomodulatory effects of Ivermectin.[15]
-
Animal Model: Use male Wistar albino rats.
-
Induction of Vasculitis: Induce vasculitis using an agent like ovalbumin and lipopolysaccharide (LPS).
-
Treatment Groups:
-
Control Group: Receives only the vehicle.
-
Vasculitis Group: Receives the inducing agents.
-
Ivermectin Groups: Pre-treated with different doses of Ivermectin (e.g., 0.5, 1.0, 1.5 mg/kg) for a week before the induction of vasculitis.
-
-
Sample Collection: Collect blood serum to measure inflammatory markers. Collect relevant tissues (e.g., blood vessels) for immunohistochemical analysis.
-
Analysis:
-
Serum Markers: Measure levels of IL-6, CRP, and MPO using ELISA.
-
Tissue Analysis: Use immunohistochemistry to assess the expression of inflammatory receptors like TLR4.
-
-
Data Analysis: Compare the levels of inflammatory markers and receptor expression between the different treatment groups.
Caption: this compound inhibits inflammatory cytokine production.
B. Wnt/β-catenin Signaling
Ivermectin has been shown to inhibit the Wnt/β-catenin signaling pathway by binding to TELO2.[16]
Caption: Ivermectin inhibits Wnt/β-catenin signaling via TELO2.
References
- 1. This compound Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. P‐Glycoprotein Mediated Drug Interactions in Animals and Humans with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Central and Peripheral Neurotoxic Effects of Ivermectin in Rats [jstage.jst.go.jp]
- 5. Central and peripheral neurotoxic effects of ivermectin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Neurotoxic effects of ivermectin administration in genetically engineered mice with targeted insertion of the mutated canine ABCB1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ivermectin on reproduction and neonatal toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developmental neurotoxicity evaluation of the this compound pesticide, emamectin benzoate, in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxic effects of this compound on liver function, gut microbiota, and colon barrier in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of avermectins against Trichinella spiralis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of avermectins against Trichinella spiralis in mice | Journal of Helminthology | Cambridge Core [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound exerts anti-inflammatory effect by downregulating the nuclear transcription factor kappa-B and mitogen-activated protein kinase activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The immunomodulatory effect of ivermectin on rat vasculitis model [immunopathol.com]
- 16. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Avermectin in Neuroscience Research on Ion Channels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Avermectins, including the well-known derivative Ivermectin, are a class of macrocyclic lactones with potent anthelmintic and insecticidal properties.[1] In neuroscience research, Avermectins serve as invaluable tools for studying the function and pharmacology of specific ion channels, particularly ligand-gated ion channels. Their high affinity and selective action on invertebrate glutamate-gated chloride channels (GluCls) make them highly effective for dissecting the role of these channels in neuronal signaling and behavior in organisms like Caenorhabditis elegans.[2][3] Furthermore, at higher concentrations, Avermectins also modulate vertebrate Cys-loop receptors, including GABA-A, glycine, and nicotinic acetylcholine (B1216132) receptors, expanding their utility in neuropharmacological studies.[4][5][6]
This document provides detailed application notes and protocols for utilizing Avermectin in neuroscience research focusing on ion channels.
Mechanism of Action
This compound primarily acts as a positive allosteric modulator or direct agonist of glutamate-gated chloride channels (GluCls) in invertebrates.[2][7] Binding of this compound to a site within the transmembrane domain of the GluCl receptor locks the channel in an open state.[8] This leads to an increased influx of chloride ions, causing hyperpolarization of the neuron or muscle cell and subsequent inhibition of neurotransmission, resulting in paralysis.[1]
In vertebrates, this compound can potentiate the activity of GABA-A receptors by increasing the apparent affinity of the receptor for GABA.[9] It can also directly activate GABA-A receptors, although typically at higher concentrations than required for its effects on GluCls.[10]
Data Presentation: Quantitative Data on this compound's Interaction with Ion Channels
The following tables summarize the quantitative data on the effects of this compound (primarily Ivermectin) on various ion channels, extracted from the cited literature.
Table 1: Potency of Ivermectin on Glutamate-Gated Chloride Channels (GluClRs)
| Receptor/Organism | Subunit Composition | Effector Concentration (EC50) | Reference |
| Caenorhabditis elegans | GluClα | 140 nM (direct activation) | [11] |
| Caenorhabditis elegans | GluClα | 5 nM (potentiates glutamate) | [11] |
| Haemonchus contortus | α (avr-14b) | Low nanomolar | [12] |
| Brugia malayi | AVR-14B | 1.8 nM | [13] |
Table 2: Potency of Ivermectin on GABA-A Receptors
| Receptor Subunits | Species | Effect | Effector Concentration | Reference |
| α1β2γ2L | Human | Potentiation of GABA-gated current | EC50 not specified, significant at nM concentrations | [2] |
| α1β2γ2L | Human | Irreversible activation (at γ2L-β2 interface) | Micromolar concentrations | [2] |
| Not specified | Mouse (embryonic hippocampal neurons) | Potentiation of GABA response | 17.8 nM (Half-maximal) | [9] |
| Not specified | Mouse (embryonic hippocampal neurons) | Reduction of GABA EC50 from 8.2 to 3.2 µM | 0.1 µM | [9] |
Table 3: Ivermectin Binding Affinity
| Target | Organism | Binding Constant (Kd) | Reference |
| Ivermectin-sensitive GluCl subunits | Caenorhabditis elegans | ~3 pM | [14] |
Experimental Protocols
Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is adapted for studying the effects of this compound on ion channels expressed in Xenopus laevis oocytes.[15][16][17]
4.1.1. Solutions and Reagents
-
ND96 Solution (for oocyte storage and recording): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
-
Collagenase Solution: 2 mg/mL collagenase type I in ND96 solution.
-
cRNA of the ion channel of interest.
-
This compound stock solution: 10 mM in DMSO.
-
Recording electrode solution: 3 M KCl.
4.1.2. Equipment
-
Two-electrode voltage clamp amplifier
-
Micromanipulators
-
Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl)
-
Microelectrode puller
-
Perfusion system
-
Dissecting microscope
4.1.3. Protocol
-
Oocyte Preparation:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Treat with collagenase solution for 1-2 hours to defolliculate.
-
Wash thoroughly with ND96 and store at 18°C.
-
-
cRNA Injection:
-
Inject oocytes with 50 nL of cRNA solution (10-100 ng/µL) of the target ion channel subunit(s).
-
Incubate for 2-7 days to allow for protein expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.
-
Establish a stable baseline current.
-
-
This compound Application:
-
Prepare serial dilutions of this compound in ND96 solution from the stock solution. The final DMSO concentration should be below 0.1%.
-
Perfuse the oocyte with increasing concentrations of this compound.
-
To study potentiation, co-apply this compound with the primary agonist (e.g., glutamate (B1630785) or GABA).
-
-
Data Acquisition and Analysis:
-
Record the current responses to this compound application.
-
Plot dose-response curves and calculate EC50 values using appropriate software (e.g., Prism).
-
Electrophysiology: Whole-Cell Patch-Clamp of Cultured Neurons
This protocol describes how to measure this compound's effects on ion channels in cultured mammalian neurons.[6][18][19]
4.2.1. Solutions and Reagents
-
External Solution (ACSF): 110 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgCl₂, 10 mM D-glucose, 10 mM HEPES, pH 7.4.[18]
-
Internal Solution: 100 mM potassium gluconate, 0.1 mM CaCl₂, 5 mM MgCl₂, 1.1 mM EGTA, 10 mM HEPES, 3 mM Mg-ATP, 0.3 mM GTP, 3 mM phosphocreatine, pH 7.2.[18]
-
This compound stock solution: 10 mM in DMSO.
4.2.2. Equipment
-
Patch-clamp amplifier
-
Micromanipulator
-
Inverted microscope with DIC optics
-
Glass micropipettes (3-7 MΩ resistance)
-
Microelectrode puller
-
Perfusion system
4.2.3. Protocol
-
Cell Culture: Culture primary neurons or a suitable cell line (e.g., HEK293) expressing the ion channel of interest on glass coverslips.
-
Recording Setup:
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with external solution.
-
-
Obtaining a Whole-Cell Recording:
-
Pull a glass micropipette and fill it with the internal solution.
-
Approach a neuron with the micropipette and form a gigaseal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
This compound Application:
-
Apply this compound through the perfusion system at various concentrations.
-
To test for potentiation, co-apply with the channel's primary agonist.
-
-
Data Analysis:
-
Record changes in holding current, membrane potential, or agonist-evoked currents.
-
Analyze parameters such as current amplitude, decay kinetics, and dose-response relationships.
-
C. elegans Paralysis Assay
This behavioral assay is used to assess the in vivo potency of this compound on the nematode C. elegans.[13][20]
4.3.1. Materials
-
Synchronized population of L4 stage C. elegans.
-
96-well microtiter plates.
-
K saline (51 mM NaCl, 32 mM KCl).
-
This compound stock solution (in DMSO).
-
E. coli OP50 (food for worms).
4.3.2. Protocol
-
Worm Preparation:
-
Wash synchronized L4 worms off NGM plates with K saline.
-
Wash the worms three times by centrifugation to remove bacteria.
-
-
Assay Setup:
-
In a 96-well plate, add approximately 80 worms per well in 60 µL of K saline containing 0.015% BSA.[20]
-
Prepare serial dilutions of this compound in K saline.
-
Add the this compound dilutions to the wells. Include a DMSO control.
-
-
Incubation and Observation:
-
Incubate the plate at 20°C.
-
At specific time points (e.g., 1, 4, 24 hours), observe the worms under a dissecting microscope.
-
A worm is considered paralyzed if it does not move when prodded with a platinum wire.
-
-
Data Analysis:
-
Calculate the percentage of paralyzed worms at each this compound concentration and time point.
-
Determine the EC50 for paralysis.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound binds to and opens glutamate-gated chloride channels.
Experimental Workflow for Two-Electrode Voltage Clamp
Caption: Workflow for studying this compound's effects using TEVC in Xenopus oocytes.
Workflow for C. elegans Paralysis Assay
Caption: Workflow for assessing this compound-induced paralysis in C. elegans.
References
- 1. An ion-sensitive microelectrode study on the effect of a high concentration of ivermectin on chloride balance in the somatic muscle bag cells of Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional characterization of ivermectin binding sites in α1β2γ2L GABA(A) receptors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Transcriptomics of ivermectin response in Caenorhabditis elegans: Integrating abamectin quantitative trait loci and comparison to the Ivermectin-exposed DA1316 strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 9. Effect of ivermectin on gamma-aminobutyric acid-induced chloride currents in mouse hippocampal embryonic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The genetics of ivermectin resistance in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 16. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An Engineered Glutamate-gated Chloride (GluCl) Channel for Sensitive, Consistent Neuronal Silencing by Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tutorials for Electrophysiological Recordings in Neuronal Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Caenorhabditis elegans as a valuable model for the study of anthelmintic pharmacodynamics and drug-drug interactions: The case of ivermectin and eprinomectin [frontiersin.org]
Application Notes and Protocols: Avermectin as a Research Tool for Studying GABA and Glutamate Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Avermectins, particularly the derivative ivermectin, are macrocyclic lactones that have become indispensable tools in neuropharmacology for the study of ligand-gated ion channels.[1] Originally identified for their potent anthelmintic and insecticidal properties, their mechanism of action revolves around the modulation of γ-aminobutyric acid (GABA) receptors and glutamate-gated chloride channels (GluCls).[2][3] In invertebrates, avermectins are potent activators of GluCls, a class of receptors absent in mammals, leading to muscle paralysis and death.[2][3][4] This selectivity makes them excellent agents for studying the unique physiology of invertebrate nervous systems.[1] In vertebrates, avermectins act as positive allosteric modulators of GABA-A receptors, potentiating the effects of the endogenous ligand GABA.[1][5] This dual activity allows researchers to probe the structure, function, and pharmacology of both receptor types. These application notes provide an overview of avermectin's mechanism of action, quantitative data on its interactions with these receptors, and detailed protocols for its use in common experimental paradigms.
Mechanism of Action
Avermectins interact with Cys-loop ligand-gated ion channels, a superfamily that includes both GABA-A receptors and GluCls.[5][6] Their primary effect is to increase the flow of chloride ions across the cell membrane, leading to hyperpolarization and inhibition of neuronal activity.[1][2]
-
Glutamate-Gated Chloride Channels (GluCls): In invertebrates, avermectins bind with high affinity to GluCls, locking them in an open conformation.[2][6] This leads to a persistent influx of chloride ions, causing flaccid paralysis and death of the organism.[2][4] The binding site is located in the transmembrane domain, at the interface between subunits.[6]
-
GABA-A Receptors: In mammals, avermectins act as positive allosteric modulators of GABA-A receptors.[1][5] They bind to a site distinct from the GABA binding site and enhance the receptor's affinity for GABA, thereby potentiating the GABA-induced chloride current.[7][8] Some studies suggest that at higher concentrations, avermectins can directly gate the GABA-A receptor, causing it to open in the absence of GABA.[5] The specific effects, such as potentiation versus direct activation, can depend on the subunit composition of the GABA-A receptor.[5][9] For instance, irreversible channel activation by ivermectin in α1β2γ2L GABA-A receptors has been shown to be dependent on its binding to the γ2L-β2 interface.[5][9]
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of avermectins with GABA and glutamate (B1630785) receptors from various studies.
Table 1: this compound Effects on Glutamate-Gated Chloride Channels (GluCls)
| Organism/Receptor | This compound Derivative | Parameter | Value | Reference |
| Haemonchus contortus GluClα3B | Ivermectin | EC50 (estimated) | ~0.1 nM | [10] |
| Haemonchus contortus GluClα3B | Ivermectin | Kd (radiolabeled binding) | 0.35 ± 0.1 nM | [10] |
| Haemonchus contortus GluClα3B (L256F mutant) | Ivermectin | Kd (radiolabeled binding) | 2.26 ± 0.78 nM | [10] |
Table 2: this compound Effects on GABA-A Receptors
| Preparation | This compound Derivative | Parameter | Value | Reference |
| Mouse hippocampal embryonic neurons | Ivermectin | Half-maximal potentiation of GABA response | 17.8 nM | [8] |
| Mouse hippocampal embryonic neurons | Ivermectin | GABA EC50 (control) | 8.2 µM | [8] |
| Mouse hippocampal embryonic neurons | Ivermectin | GABA EC50 (with 0.1 µM ivermectin) | 3.2 µM | [8] |
| Rat cerebellum membranes | This compound B1a | EC50 (for [3H]flunitrazepam binding) | 70 nM | [11] |
| Chick brain mRNA-injected Xenopus oocytes | This compound B1a | Half-maximal stimulation of 5 µM GABA current | ~0.1 µM | [7] |
| Chick brain mRNA-injected Xenopus oocytes | This compound B1a | GABA Ka (control) | 21 µM | [7] |
| Chick brain mRNA-injected Xenopus oocytes | This compound B1a | GABA Ka (with this compound) | 2 µM | [7] |
Experimental Protocols
Protocol 1: Electrophysiological Analysis of this compound Effects on Recombinant Receptors in Xenopus Oocytes
This protocol describes the use of two-electrode voltage clamp (TEVC) to study the effects of this compound on GABA-A or GluCl receptors expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the receptor subunits of interest
-
Nuclease-free water
-
Collagenase solution
-
Barth's solution
-
Recording solution (e.g., ND96)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
GABA or glutamate stock solution
-
TEVC setup (amplifier, micromanipulators, electrodes)
-
Glass capillaries for electrodes (filled with 3 M KCl)
Methodology:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes from a female Xenopus laevis frog using collagenase treatment.
-
Inject oocytes with 50 nL of a solution containing the cRNA for the receptor subunits. For GABA-A receptors, a typical combination is α1, β2, and γ2 subunits. For GluCls, homomeric or heteromeric combinations can be used.
-
Incubate the injected oocytes in Barth's solution at 18°C for 2-7 days to allow for receptor expression.
-
-
Two-Electrode Voltage Clamp Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.
-
Establish a baseline current by perfusing the oocyte with the recording solution.
-
-
Application of Agonist and this compound:
-
To determine the potentiating effect of this compound on GABA-A receptors, first apply a low concentration of GABA (e.g., EC5-EC10) to elicit a control current.
-
After a washout period, co-apply the same concentration of GABA with varying concentrations of this compound.
-
To study the direct activation of GluCls, apply this compound alone to the perfusion solution.
-
Record the changes in current in response to the drug applications. Note that this compound effects can be slow in onset and washout.[10]
-
-
Data Analysis:
-
Measure the peak current amplitude for each condition.
-
For potentiation studies, normalize the current in the presence of this compound to the control GABA response.
-
Construct dose-response curves and calculate EC50 values for this compound's direct activation or potentiation.
-
Protocol 2: Radioligand Binding Assay for this compound's Effect on GABA-A Receptors
This protocol details a method to assess how this compound modulates ligand binding to the GABA-A receptor complex in mammalian brain tissue, for example, by measuring its effect on [3H]flunitrazepam binding to the benzodiazepine (B76468) site.[11][12]
Materials:
-
Rat cerebellum tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]flunitrazepam (radioligand)
-
This compound B1a
-
Unlabeled flunitrazepam or diazepam (for determining non-specific binding)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration manifold
-
Liquid scintillation counter
Methodology:
-
Membrane Preparation:
-
Dissect and homogenize rat cerebellum in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.
-
Resuspend the final pellet in the incubation buffer and determine the protein concentration.
-
-
Binding Assay:
-
In test tubes, combine the membrane preparation (50-100 µg of protein), a fixed concentration of [3H]flunitrazepam (e.g., 1-2 nM), and varying concentrations of this compound B1a.
-
Prepare tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled flunitrazepam, e.g., 10 µM).
-
Incubate the tubes at 4°C for 60-90 minutes.[13]
-
-
Termination and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration manifold.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Determine the EC50 value for this compound's stimulation of [3H]flunitrazepam binding.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's positive allosteric modulation of the GABA-A receptor signaling pathway.
Caption: this compound's direct activation of the invertebrate GluCl signaling pathway.
References
- 1. Actions of this compound B1a on GABA nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ivermectin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 5. Frontiers | Functional characterization of ivermectin binding sites in α1β2γ2L GABA(A) receptors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound B1a on chick neuronal gamma-aminobutyrate receptor channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of ivermectin on gamma-aminobutyric acid-induced chloride currents in mouse hippocampal embryonic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro modulation by this compound B1a of the GABA/benzodiazepine receptor complex of rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]
Application of Avermectin in Agricultural Research for Pest Control: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectins are a class of 16-membered macrocyclic lactone compounds derived from the soil actinomycete Streptomyces avermitilis.[1][2] These compounds, primarily Abamectin (a mixture of avermectin B1a and B1b) and its derivatives like Emamectin benzoate, are potent neurotoxins widely used in agriculture as insecticides, acaricides, and nematicides.[3][4][5] Their unique mode of action, targeting glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors in invertebrates, makes them effective against a broad spectrum of pests, including mites, leafminers, thrips, and nematodes.[1][4][6] This document provides detailed application notes and experimental protocols for the use of this compound in agricultural research for pest control.
Application Notes
Mechanism of Action
Avermectins exert their primary effect by binding to and activating glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates.[1][2] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve or muscle cell.[4] The influx of chloride ions inhibits the transmission of electrical signals, resulting in paralysis and eventual death of the pest.[6][7] Avermectins can also potentiate the action of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in insects, at GABA receptors, further contributing to the disruption of nerve signaling.[3][6] Mammals are largely unaffected at therapeutic doses because they lack the specific glutamate-gated chloride channels that Avermectins target, and the compounds generally do not cross the blood-brain barrier where GABA receptors are located.[8]
Target Pests and Efficacy
Avermectins are effective against a wide range of agricultural pests. Abamectin is particularly effective against spider mites, leaf miners, and various thrips species.[9] Emamectin benzoate, a derivative of Abamectin, exhibits enhanced potency against lepidopteran pests.[10] The efficacy of Avermectins is often quantified by the median lethal concentration (LC50), which is the concentration of the pesticide that is lethal to 50% of a test population.
| Active Ingredient | Pest Species | LC50 Value | Reference |
| Abamectin | Tetranychus urticae (Two-spotted spider mite) | 0.0324 mg a.i./L | [7] |
| Abamectin | Tetranychus urticae (Two-spotted spider mite) | 0.064 - 0.074 mg a.i./L | [8] |
| Abamectin | Tetranychus urticae (Two-spotted spider mite) | 0.01 mg a.i./L | [1] |
| Abamectin | Tetranychus urticae (Two-spotted spider mite) | 0.32 - 0.72 ppm | [4] |
| Emamectin benzoate | Tetranychus urticae (Two-spotted spider mite) | 1.1 - 10.8 ppm | [10] |
Resistance Management
The development of resistance to Avermectins is a significant concern in pest management.[11] Resistance can arise through various mechanisms, including altered target sites (mutations in the GluCl or GABA receptor genes), enhanced metabolism of the pesticide by the insect, and reduced penetration of the insecticide through the insect's cuticle.[11] To mitigate the development of resistance, it is crucial to implement an Integrated Pest Management (IPM) strategy.[12] Key resistance management strategies include:
-
Rotation of Modes of Action: Avoid the repeated use of Avermectins and instead rotate with insecticides that have different modes of action.
-
Use of Refugia: Maintain a portion of the pest population that is not exposed to the pesticide to preserve susceptible genes.
-
Proper Application Rates: Use the recommended label rates to ensure a lethal dose is delivered to the target pest population.
-
Monitoring: Regularly monitor pest populations for signs of resistance.
Experimental Protocols
Protocol 1: Leaf-Dip Bioassay for Acaricide Efficacy
This protocol is designed to determine the LC50 of an this compound-based product against adult female spider mites (Tetranychus urticae).
Materials:
-
This compound-based acaricide
-
Distilled water
-
Triton X-100 or similar surfactant
-
Bean plants (or other suitable host plant)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Fine camel-hair brush
-
Stereomicroscope
-
Beakers and graduated cylinders
-
Pipettes
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the this compound product in distilled water.
-
Create a series of at least five serial dilutions from the stock solution. The concentration range should be chosen to produce mortality ranging from greater than 0% to less than 100%.
-
Add a surfactant (e.g., 0.01% Triton X-100) to each dilution and the control solution to ensure even spreading on the leaf surface.
-
A control solution of distilled water and surfactant should also be prepared.
-
-
Collection of Mites:
-
Collect adult female spider mites of a uniform age from a laboratory-reared colony.
-
-
Leaf Disc Preparation and Treatment:
-
Excise leaf discs (approximately 3 cm in diameter) from untreated host plants.
-
Dip each leaf disc into a test solution or the control solution for 5-10 seconds with gentle agitation.
-
Place the treated leaf discs, adaxial side up, on a moist filter paper in a Petri dish.
-
-
Infestation:
-
Using a fine camel-hair brush, transfer 20-30 adult female mites onto each treated leaf disc.
-
Each concentration and the control should be replicated at least three times.
-
-
Incubation:
-
Seal the Petri dishes with parafilm to maintain humidity.
-
Incubate the Petri dishes at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.
-
-
Mortality Assessment:
-
After 24 hours, count the number of dead mites on each leaf disc under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.
-
Analyze the mortality data using probit analysis to determine the LC50 value and its 95% confidence limits.
-
Protocol 2: Resistance Monitoring Using the Bottle Bioassay
This protocol, adapted from the CDC bottle bioassay, can be used to monitor for this compound resistance in a field population of insects.[13]
Materials:
-
Technical grade this compound
-
Glass bottles (250 ml) with screw caps
-
Pipettes
-
Vortex mixer
-
Aspirator
-
Timer
-
Insects collected from the field
Procedure:
-
Preparation of Insecticide-Coated Bottles:
-
Prepare a stock solution of this compound in acetone.
-
From the stock solution, prepare a diagnostic concentration. This is a concentration that is expected to kill 100% of susceptible insects within a specific time. This concentration may need to be determined through preliminary dose-response assays.
-
Coat the inside of the glass bottles with 1 ml of the this compound-acetone solution. A control set of bottles should be coated with 1 ml of acetone only.
-
Roll and rotate the bottles until the acetone has completely evaporated, leaving a thin film of the insecticide on the inner surface.
-
Allow the bottles to dry for at least one hour before use.
-
-
Insect Collection and Exposure:
-
Collect insects from the field population to be tested.
-
Using an aspirator, introduce 20-25 insects into each coated bottle (both insecticide-treated and control).
-
Start the timer immediately.
-
-
Observation and Data Recording:
-
Observe the insects continuously for the first 15 minutes and then at 15-minute intervals.
-
Record the number of dead or moribund insects at each time point up to a predetermined diagnostic time (e.g., 2 hours).
-
-
Interpretation of Results:
-
If mortality in the control bottles exceeds 10%, the test is invalid and should be repeated.
-
If mortality in the insecticide-treated bottles is less than 98% at the diagnostic time, it suggests the presence of resistant individuals in the population.
-
Protocol 3: Field Efficacy Trial
This protocol outlines a general procedure for evaluating the efficacy of an this compound product under field conditions.
Materials:
-
This compound product
-
Commercial spray equipment
-
Water
-
Plot markers
-
Data collection sheets
Procedure:
-
Experimental Design:
-
Select a suitable field site with a natural and uniform pest population.
-
Design the trial using a randomized complete block design with at least four replicates per treatment.
-
Treatments should include the this compound product at one or more application rates, a standard commercial product (positive control), and an untreated control.
-
Individual plots should be of a sufficient size to minimize spray drift between plots.
-
-
Application:
-
Calibrate the spray equipment to ensure accurate and uniform application of the treatments.
-
Apply the treatments according to the experimental design when the pest population reaches a predetermined threshold.
-
-
Data Collection:
-
Before application (pre-treatment count) and at regular intervals after application (e.g., 3, 7, and 14 days), assess the pest population in each plot.
-
This can be done by counting the number of pests on a certain number of leaves or plants per plot.
-
Also, assess any signs of phytotoxicity on the crop.
-
-
Data Analysis:
-
Calculate the percent control for each treatment at each assessment date relative to the untreated control.
-
Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the treatments.
-
References
- 1. pjoes.com [pjoes.com]
- 2. A Comprehensive Guide to this compound-Based Fungicides and Their Manufacturers [cnagrochem.com]
- 3. researchgate.net [researchgate.net]
- 4. entomoljournal.com [entomoljournal.com]
- 5. Abamectin (Ref: MK 936) [sitem.herts.ac.uk]
- 6. This compound B1 Concentration at 0.05 for Effective Pest Control Applications [cnagrochem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. piat.org.nz [piat.org.nz]
- 10. researchgate.net [researchgate.net]
- 11. Resistance to avermectins: extent, mechanisms, and management implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Integrated Pest Management: Incorporating Abamectin Into Your Strategy [agrogreat.com]
- 13. cdc.gov [cdc.gov]
Application Notes and Protocols for Avermectin Formulation Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectins are a class of 16-membered macrocyclic lactones derived from the soil actinomycete Streptomyces avermitilis[1][2]. They exhibit potent anthelmintic and insecticidal properties, making them crucial in veterinary and human medicine, as well as agriculture[1][2]. The discovery of Avermectin was awarded the 2015 Nobel Prize in Physiology or Medicine[1]. Ivermectin, a derivative of this compound B1, is the most commonly used compound from this class[2].
A primary challenge in the experimental use and clinical application of this compound is its poor water solubility (Biopharmaceutics Classification System Class II), which can limit its bioavailability and efficacy[3]. Consequently, significant research has focused on developing novel formulations to enhance its solubility, stability, and delivery to target sites. These formulations range from oral and topical preparations to advanced nano-delivery systems for parenteral administration.
This document provides detailed application notes and protocols for the development and characterization of various this compound formulations for experimental use.
Mechanism of Action
This compound's primary mode of action in invertebrates is the blockade of electrical signal transmission in nerve and muscle cells. It achieves this by potentiating the effect of glutamate (B1630785) at glutamate-gated chloride channels (GluCls), which are unique to protostome invertebrates[1][2][4]. This binding increases the permeability of the cell membrane to chloride ions, leading to an influx of Cl⁻. The influx causes hyperpolarization of the nerve or muscle cell, ultimately resulting in paralysis and death of the parasite[1][2][5]. Mammals lack these specific GluCls, which accounts for the high safety profile of this compound at therapeutic doses[1][2]. This compound may also have minor effects on gamma-aminobutyric acid (GABA) gated chloride channels[4][5].
Recent studies suggest this compound may also possess anti-inflammatory, antiviral, and anticancer properties, potentially through the modulation of pathways like the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways[2].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
Application Notes and Protocols: Avermectin Dose-Response Curve Analysis in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectins, a class of macrocyclic lactones, and their derivatives such as ivermectin, are broad-spectrum anti-parasitic agents.[1][2][3] Emerging preclinical evidence suggests that these compounds also possess potent anti-tumor activities across various cancer cell lines.[1][4][5] Avermectins have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and trigger cell cycle arrest.[4][6][7] The underlying mechanisms are multifaceted, involving the modulation of several key signaling pathways, including the mitochondrial apoptotic pathway, NF-κB, and JNK signaling.[4][6][8][9]
These application notes provide detailed protocols for analyzing the dose-response effects of avermectin in cell culture, enabling researchers to determine key parameters such as the half-maximal inhibitory concentration (IC50) and to elucidate the cellular and molecular mechanisms of action.
Mechanism of Action of this compound in Non-neuronal Mammalian Cells
While the primary anti-parasitic action of avermectins is mediated through the potentiation of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells, leading to paralysis and death, these channels are absent in mammals.[2][10][11][12][13] In mammalian cells, particularly cancer cells, avermectins exert their effects through various other targets. Ivermectin, a well-studied this compound derivative, has been shown to induce apoptosis through the mitochondrial pathway.[6][7] This involves an increase in reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[6][8][14] Furthermore, ivermectin can induce cell cycle arrest, often at the G1/S or G0/G1 phase, by modulating the expression of cell cycle regulatory proteins.[5][6] It has also been reported to interfere with signaling pathways crucial for cancer cell survival and proliferation, such as the WNT-TCF pathway and PAK1 signaling.[4][15]
Data Presentation: Quantitative Summary of this compound Effects
The following table summarizes the reported IC50 values of ivermectin in various cancer cell lines, demonstrating its dose-dependent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| HeLa | Cervical Cancer | ~10-15 | 24 | [6] |
| HeLa | Cervical Cancer | ~7.5-10 | 48 | [6] |
| MDA-MB-231 | Breast Cancer | Sensitive (exact value not specified) | Not specified | [5] |
| MDA-MB-468 | Breast Cancer | Sensitive (exact value not specified) | Not specified | [5] |
| MCF-7 | Breast Cancer | Sensitive (exact value not specified) | Not specified | [5] |
| SKOV-3 | Ovarian Cancer | Sensitive (exact value not specified) | Not specified | [5] |
| DU145 | Prostate Cancer | Resistant (exact value not specified) | Not specified | [5] |
| HL60 | Acute Myeloid Leukemia | 10 | Not specified | [15] |
| KG1a | Acute Myeloid Leukemia | 10 | Not specified | [15] |
| OCI-AML2 | Acute Myeloid Leukemia | 10 | Not specified | [15] |
| HCT-116 | Colon Cancer | Micromolar range | 24, 48, 72 | [16] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on a cancer cell line and to calculate the IC50 value. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[17]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (e.g., Ivermectin)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).[17]
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[17]
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[17]
-
Carefully remove the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[17]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[17]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[17]
-
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells cultured in 6-well plates
-
This compound and DMSO
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the culture medium to include any detached cells.
-
Centrifuge the cell suspension and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
-
Quantify the percentage of cells in each quadrant.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cells cultured in 6-well plates
-
This compound and DMSO
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with different concentrations of this compound and a vehicle control for a specified duration.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: General experimental workflow for this compound dose-response analysis.
Caption: Key signaling pathways modulated by this compound in cancer cells.
References
- 1. drugs.com [drugs.com]
- 2. This compound Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential Benefits of Ivermectin in Cancer Therapy | Emerging Insights| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 5. Antitumor effects of ivermectin at clinically feasible concentrations support its clinical development as a repositioned cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ivermectin induces cell cycle arrest and apoptosis of HeLa cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ivermectin Combined With Recombinant Methioninase (rMETase) Synergistically Eradicates MiaPaCa-2 Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 8. jdc.jefferson.edu [jdc.jefferson.edu]
- 9. Ivermectin induces cell cycle arrest and caspase-dependent apoptosis in human urothelial carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ivermectin - Wikipedia [en.wikipedia.org]
- 11. Glutamate-gated chloride channels and the mode of action of the this compound/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 14. Cytotoxic effects of this compound on human HepG2 cells in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The multitargeted drug ivermectin: from an antiparasitic agent to a repositioned cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting Avermectin solubility issues in DMSO and other solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Avermectin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: Avermectins are a class of macrocyclic lactones that are generally poorly soluble in water but soluble in many organic solvents.[1] Solubility can vary between different this compound derivatives (e.g., Ivermectin, Abamectin, Doramectin). They are lipophilic compounds, which contributes to their low aqueous solubility.[1]
Q2: In which organic solvents is this compound soluble?
A2: this compound and its derivatives are soluble in a range of organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions.[2] Other solvents include ethanol, methanol, acetone, chloroform, and toluene.[2][3][4] For detailed solubility data, please refer to the tables in the "Data Presentation" section below.
Q3: Are there factors that can negatively impact this compound's solubility in DMSO?
A3: Yes, the purity and water content of DMSO can significantly affect solubility. It is highly recommended to use anhydrous, high-purity DMSO for preparing this compound stock solutions.[5] Moisture absorption by DMSO can reduce the solubility of the compound.[5]
Q4: How should I store this compound stock solutions?
A4: this compound stock solutions should be stored at low temperatures, typically -20°C or -80°C, in small aliquots to minimize freeze-thaw cycles.[6][7] Avermectins can be sensitive to light and extreme pH conditions (strong acids and bases), so storage in dark, tightly sealed containers is recommended.[3][8]
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound.
Issue 1: this compound powder is not dissolving in DMSO at the desired concentration.
-
Possible Cause 1: Suboptimal Dissolution Technique.
-
Possible Cause 2: Impure or "Wet" DMSO.
-
Solution: Use fresh, anhydrous, high-purity DMSO.[5] Old DMSO can absorb atmospheric moisture, which can significantly decrease the solubility of hydrophobic compounds like this compound.
-
-
Possible Cause 3: Concentration Exceeds Solubility Limit.
-
Solution: While this compound B1a has high solubility in DMSO (≥143.4 mg/mL), it is possible to exceed this limit.[10] Refer to the solubility data tables below to ensure your target concentration is achievable. If a higher concentration is necessary, consider using a different solvent or a co-solvent system.
-
Issue 2: Precipitate forms when diluting the this compound-DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause: Poor Aqueous Solubility.
-
Solution 1: Adjust Final DMSO Concentration. Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5% for cell-based assays, though this can be cell-line dependent.[11] Always include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments.[12]
-
Solution 2: Use a Co-solvent System for Dilution. For in vivo studies or challenging dilutions, a co-solvent system can be used. A common formulation involves a sequential addition of solvents. For example, a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline mixture has been used to achieve a clear solution.[13][14]
-
Solution 3: Incremental Dilution. Instead of a single large dilution, try a stepwise dilution of the stock solution into the aqueous medium while vortexing to prevent localized high concentrations that can lead to precipitation.
-
Issue 3: The prepared this compound solution appears cloudy or has a film.
-
Possible Cause: Incomplete Dissolution or Aggregation.
-
Solution: This indicates poor solubility or that the compound has not fully dissolved.[15] Re-attempt the dissolution using the enhanced techniques described in Issue 1 (vortexing, sonication, gentle warming). If the issue persists, the compound may be forming aggregates. Self-assembly of this compound B1a into nanoparticles has been observed in various solvents.[16] Consider preparing a fresh stock solution.
-
Data Presentation
This compound B1a/Abamectin Solubility Data
| Solvent | Solubility (g/L) | Solubility (mg/mL) | Source(s) |
| DMSO | 923.56 | ≥143.4 | [10][17] |
| Acetone | 100 - 443.97 | 72,000 (mg/l) | [3][17][18] |
| Methanol | 19.5 - 280.13 | 13,000 (mg/l) | [3][17][19] |
| Ethanol | 20 - 163.25 | ≥11.86 (with ultrasonic) | [3][10][17] |
| Toluene | 23 - 350 | 23,000 (mg/l) | [3][17][18][19] |
| Chloroform | 25 - 1005.02 | - | [3][17] |
| Isopropanol | 70 - 100.53 | - | [3][17] |
| Ethyl Acetate | 160 - 431.44 | 160,000 (mg/l) | [17][18][19] |
| N-methylpyrrolidone (NMP) | 1073.48 | - | [17] |
| Water | (7-10) x 10⁻⁶ | Insoluble | [3][4] |
Note: Solubility values can vary based on the specific this compound derivative, temperature, and purity of both the compound and the solvent.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of the this compound derivative, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000
-
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.[6]
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.[6]
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C.[6][20]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][7]
Protocol 2: Preparation of an In Vivo Formulation
This protocol is an example for preparing a clear solution for animal studies and should be optimized for your specific needs.
-
Prepare a Concentrated DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[13]
-
Sequential Addition of Co-solvents: For a 1 mL final working solution, follow these steps in order:[13][14] a. Take 100 µL of the 25 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of saline or PBS and mix thoroughly.
-
Final Solution: The resulting solution should be clear and ready for administration.[13]
Visualizations
Caption: Workflow for preparing an this compound stock solution.
Caption: Decision tree for troubleshooting solubility issues.
Caption: this compound's role in the AMPK/ULK1 signaling pathway.
References
- 1. This compound Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chembk.com [chembk.com]
- 4. EXTOXNET PIP - ABAMECTIN [extoxnet.orst.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound B1a | Parasite | Antibiotic | TargetMol [targetmol.com]
- 10. This compound B1a | 65195-55-3 [chemicalbook.com]
- 11. This compound B1a Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Ivermectin B1a | Parasite | 71827-03-7 | Invivochem [invivochem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scent.vn [scent.vn]
- 18. Abamectin (Ref: MK 936) [sitem.herts.ac.uk]
- 19. cipac.org [cipac.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Avermectin Production in Streptomyces avermitilis
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the yield of Avermectin in Streptomyces avermitilis. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for increasing this compound production?
A1: The main approaches to enhance this compound yield can be broadly categorized into three areas:
-
Fermentation and Media Optimization: This involves refining the culture conditions and nutrient composition to maximize microbial growth and secondary metabolite production. Key factors include carbon and nitrogen sources, precursor supplementation, and control of physical parameters like dissolved oxygen.[1][2][3]
-
Strain Improvement through Mutagenesis: This traditional method involves inducing random mutations using chemical or physical mutagens, followed by high-throughput screening to identify superior producer strains.[1][4]
-
Metabolic and Genetic Engineering: This rational approach involves targeted modifications to the S. avermitilis genome to enhance the this compound biosynthetic pathway, increase precursor supply, or remove competing metabolic pathways.[1][5][6]
Q2: Which media components are most critical for high this compound yield?
A2: Several studies have shown that the choice of carbon and nitrogen sources significantly impacts this compound production. Corn starch is a commonly used and effective carbon source, while yeast extract is a beneficial nitrogen source.[1][2][3] Optimization of their concentrations can lead to substantial yield improvements.[1][3] For instance, one study identified optimal concentrations of 149.57 g/L corn starch and 8.92 g/L yeast extract.[1][3]
Q3: Can precursor feeding improve this compound production?
A3: Yes, feeding precursors of the this compound backbone can increase the final yield. The biosynthesis of this compound utilizes 2-methylbutyryl-CoA or isobutyryl-CoA as starter units.[7] Supplementing the culture medium with precursors like propionate (B1217596) has been shown to improve this compound B1a production by 12.8–13.8% when added 24 hours into the cultivation.[1] However, the timing of addition is crucial, as no improvement was observed when propionate was added at the beginning of the cultivation.[1]
Q4: What is the role of dissolved oxygen (DO) in this compound fermentation?
A4: Dissolved oxygen is a critical parameter for S. avermitilis growth and this compound production. Maintaining a higher DO tension, typically above 20% saturation, is beneficial for cell morphology (pellet formation) and overall yield.[1] Controlling the oxygen uptake rate (OUR) between 15 and 20 mmol/L/hour has been shown to increase this compound B1a production by 21.8%.[1]
Q5: How can genetic engineering be used to specifically increase the production of Ivermectin?
A5: Ivermectin is a derivative of this compound B1 and is not naturally produced by wild-type S. avermitilis. It can be produced directly through fermentation in genetically engineered strains. This is achieved by modifying the this compound polyketide synthase (PKS) genes. Specifically, the dehydratase (DH) and ketoreductase (KR) domains of module 2 of the this compound PKS can be replaced with a DNA fragment encoding the DH, enoylreductase (ER), and KR domains from another PKS, such as the pikromycin (B1677795) PKS of Streptomyces venezuelae.[8] Overexpression of certain genes, like aveC, in these engineered strains can further boost Ivermectin yield.[9][10]
Troubleshooting Guides
Problem: Low or no this compound production in a new batch of fermentation.
| Possible Cause | Troubleshooting Step |
| Incorrect Medium Composition | Double-check the concentrations of all media components, especially the carbon and nitrogen sources. Ensure the pH is adjusted correctly before and after sterilization.[2][11] |
| Suboptimal Inoculum | Use a fresh, actively growing seed culture. The age and size of the inoculum are critical; a 10% (v/v) inoculum is often effective.[2] |
| Inadequate Aeration | Ensure sufficient agitation and aeration to maintain a dissolved oxygen level above 20%.[1] Consider monitoring the oxygen uptake rate. |
| Strain Instability | High-producing strains can sometimes be unstable. Re-streak the culture from a frozen stock and select a typical colony for inoculation. |
Problem: Inconsistent this compound yields between different fermentation runs.
| Possible Cause | Troubleshooting Step |
| Variability in Raw Materials | The quality of complex media components like corn starch and yeast extract can vary between batches. Test new batches of raw materials before use in large-scale fermentations. |
| Inconsistent Fermentation Parameters | Strictly control and monitor key parameters such as temperature, pH, and dissolved oxygen throughout the fermentation process.[2][12] |
| Shear Stress | Excessive agitation can damage the mycelia. Optimize the agitation speed to ensure adequate mixing and oxygen transfer without causing excessive shear. |
Quantitative Data Summary
Table 1: Improvement of this compound Production through Fermentation Optimization
| Optimization Strategy | Strain | Improvement in this compound Yield | Reference |
| Medium Optimization (Corn Starch & Yeast Extract) | S. avermitilis 14-12A | 1.45-fold increase (to 5128 mg/L) | [3][13] |
| Low-cost Medium with Co2+ Supplementation | Not specified | 48.8% increase (to 0.46 g/L) | [1] |
| Propionate Feeding (0.8% w/w at 24h) | Two different strains | 12.8–13.8% improvement in B1a | [1] |
| Dissolved Oxygen Control (OUR at 15-20 mmol/L/h) | Not specified | 21.8% increase (to 5.568 g/L) | [1] |
| Nanosecond Pulsed Electric Fields (nsPEFs) | S. avermitilis | 42% increase | [14] |
Table 2: Enhancement of this compound Production via Genetic Engineering
| Genetic Modification | Strain | Improvement in this compound/Ivermectin Yield | Reference |
| Protoplast fusion of high-producer and B-component only strains | Recombinant strains F23 and F29 | 2.66 and 3.50-fold increase compared to parental strain 73-12 | [1] |
| Overexpression of aveT | Industrial strain A-178 | ~22% increase | [15] |
| Deletion of aveM | Industrial strain A-178 | ~22% increase | [5] |
| Overexpression of aveC in an Ivermectin-producing strain | S. avermitilis OI-31C2 | 2-fold increase in Ivermectin production | [10] |
| Deletion of competing PKS gene clusters and overexpression of FadD17 | Strain DM223 | ~260% increase in doramectin (B1670889) (to 723 mg/L) | [6] |
Experimental Protocols
Protocol 1: Seed and Fermentation Medium for this compound Production
This protocol is based on media compositions reported in the literature.[11][13]
1. Seed Medium (per liter):
-
Glucose: 4.0 g
-
Yeast Extract: 4.0 g
-
Malt Extract: 10.0 g
-
CaCO₃: 2.0 g
-
Adjust pH to 7.0.
-
Sterilize by autoclaving at 121°C for 25 minutes.
2. Fermentation Medium (FM-I, insoluble, per liter):
-
Corn Starch: 50.0 g
-
Yeast Extract: 2.0 g
-
KCl: 0.1 g
-
NaCl: 0.5 g
-
MgSO₄·7H₂O: 0.1 g
-
CaCO₃: 0.8 g
-
α-amylase: 0.1 g
-
Adjust pH to 7.2.
-
Sterilize by autoclaving at 121°C for 25 minutes.
3. Inoculum and Fermentation:
-
Inoculate 50 mL of seed medium in a 250 mL flask with a loopful of S. avermitilis spores or a mycelial suspension.
-
Incubate at 28°C with shaking at 220 rpm for 40-48 hours.[13]
-
Transfer the seed culture to the fermentation medium at a 10% (v/v) inoculum size.[11]
-
Incubate the fermentation culture at 28-31°C with shaking at 220 rpm for 7-10 days.[2][11][13]
Visualizations
Caption: Regulatory pathway of this compound biosynthesis in S. avermitilis.
Caption: Workflow for genetic engineering of S. avermitilis.
Caption: Logical relationship of factors in fermentation optimization.
References
- 1. Interrogation of Streptomyces avermitilis for efficient production of avermectins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Medium optimization for the production of this compound B1a by Streptomyces avermitilis 14-12A using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced this compound production by Streptomyces avermitilis ATCC 31267 using high-throughput screening aided by fluorescence-activated cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increasing this compound Production in Streptomyces avermitilis by Manipulating the Expression of a Novel TetR-Family Regulator and Its Target Gene Product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationally Improving Doramectin Production in Industrial Streptomyces avermitilis Strains [mdpi.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Construction of ivermectin producer by domain swaps of this compound polyketide synthase in Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Engineering of this compound biosynthetic genes to improve production of ivermectin in Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Production and Screening of High Yield this compound B1b Mutant of Streptomyces avermitilis 41445 Through Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Raising the avermectins production in Streptomyces avermitilis by utilizing nanosecond pulsed electric fields (nsPEFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Avermectin stability and degradation under laboratory conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Avermectin under typical laboratory conditions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound stock solution appears to be degrading. What are the common causes?
A1: this compound is susceptible to degradation under several conditions.[1][2][3][4][5] Key factors to consider are:
-
Light Exposure: this compound is known to be unstable under UV light.[5] It is recommended to protect all solutions from light by using amber vials or wrapping containers in aluminum foil.[6] Photodegradation can occur, especially with exposure to UVA radiation around 350 nm.[6]
-
pH: this compound is more stable in acidic conditions (pH < 7) and is prone to degradation in alkaline environments (pH > 7).[6] For aqueous solutions, maintaining a stable and appropriate pH is crucial.
-
Temperature: For long-term storage, stock solutions should be kept at -80°C (stable for up to 6 months).[6] For short-term storage, -20°C is suitable for up to one month.[6][7] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[6] While gentle warming can help dissolve the compound, prolonged exposure to high temperatures should be avoided to prevent thermal degradation.[6]
-
Oxidation: Avermectins can be sensitive to atmospheric oxygen. To mitigate this, a small amount of antioxidant is sometimes included in formulations.[1][5]
Q2: I am observing unexpected peaks in my HPLC chromatogram. What could they be?
A2: Unexpected peaks are likely degradation products. Forced degradation studies have identified several major degradation products of this compound under various stress conditions.[1][2][3][4] Common degradants include monosaccharide B1a, 8a-OH B1a, 8a-OOH B1a, 8a-oxo B1a, 2-epimer B1a, 8,9-Z-B1a, and 5-oxo B1a.[1] The specific degradation products will depend on the stressor (e.g., acid, base, oxidant, light, heat).[1]
Q3: What are the optimal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored at or below 2-8°C with protection from light and controlled humidity.[5] For solutions, freezing at -20°C for short-term and -80°C for long-term storage is recommended.[6]
Q4: Which solvents are recommended for preparing this compound solutions?
A4: Avermectins are generally soluble in organic solvents like ethanol, methanol, chloroform, and ethyl acetate.[6][8] For cell-based assays, a stock solution is often prepared in DMSO and then further diluted in the culture medium.[6] It is important to ensure the final concentration of the organic solvent is low enough to not affect the cells.[6] Acetonitrile is also commonly used as a diluent for analytical purposes.[1]
Q5: How can I prevent degradation during my experiments?
A5: To maintain the stability of this compound during your experiments, it is crucial to:
-
Minimize exposure to light by working in a dimly lit area or using light-blocking containers.[6]
-
Control the pH of aqueous solutions, preferably keeping them in the acidic range.[6]
-
Avoid high temperatures and prolonged heating.[6]
-
Use freshly prepared solutions whenever possible.
Summary of this compound Forced Degradation Studies
The following table summarizes the conditions and outcomes of forced degradation studies on this compound, providing a comparative overview of its stability under different stressors.
| Stress Condition | Reagent/Parameter | Duration | Key Degradation Products Identified | Reference |
| Acidic | 0.05 M HCl | 5 hours | Monosaccharide B1a | [1] |
| Alkaline | 0.025 M NaOH | 1 hour | 2-epimer B1a | [1] |
| Oxidative | 5% H₂O₂ | 21 hours | 8a-OOH B1a | [1] |
| Oxidative | 15 mM K₂Cr₂O₇ | 15 hours | 8a-oxo B1a | [1] |
| Photolytic (Solid) | 1.10 W/m² light irradiation | 26.2 hours | 8a-OOH B1a, 8,9-Z-B1a | [1] |
| Photolytic (Solution) | 1.10 W/m² light irradiation | 8 hours | 8a-OOH B1a, 8,9-Z-B1a | [1] |
| Thermal (Solid) | 80 °C | 7 days | Multiple minor degradation products | [1] |
| Thermal (Solution) | 80 °C | 1 day | Multiple minor degradation products | [1] |
Detailed Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol is based on the International Conference on Harmonization (ICH) guidelines for stress testing.[1][3]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound (AVM)
-
Acetonitrile (ACN), HPLC grade
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Potassium dichromate (K₂Cr₂O₇)
-
Photostability chamber
-
Oven or water bath
-
HPLC system
Procedure:
-
Sample Preparation: Prepare an this compound solution at a concentration of 2.5 mg/mL in acetonitrile.[1]
-
Acidic Degradation: Treat the sample solution with 0.05 M HCl for 5 hours.[1]
-
Alkaline Degradation: Treat the sample solution with 0.025 M NaOH for 1 hour.[1]
-
Oxidative Degradation:
-
Photolytic Degradation:
-
Thermal Degradation:
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
This method is designed to separate this compound from its degradation products.
Chromatographic Conditions:
-
Column: ACE UltraCore 2.5 SuperC18 (150 x 4.6 mm, 2.5 µm particle size) or equivalent.[2][3][4]
-
Mobile Phase A: 5 mM NH₄OAc in water at pH 9.5.[9]
-
Mobile Phase B: Acetonitrile/methanol/dichloromethane (52/40.5/7.5, v/v/v).[9]
-
Gradient Elution: A gradient program should be developed to ensure adequate separation of all components.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Column Temperature: 45°C.[9]
-
Detection: UV at 245 nm.[9]
-
Injection Volume: 20 µL.[10]
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. deepdyve.com [deepdyve.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Item - A comprehensive study to identify major degradation products of this compound active ingredient using high resolution LCMS and NMR - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a stability-indicating high performance liquid chromatography method based on a core-shell octadecyl column to determine this compound and its related substances in bulk this compound batches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Technical Support Center: Avermectin Resistance in Parasitic Nematodes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments on Avermectin resistance in parasitic nematodes.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms of this compound resistance in parasitic nematodes?
A1: this compound resistance in parasitic nematodes is a complex and often multigenic trait. The primary mechanisms identified to date include:
-
Alterations in Glutamate-Gated Chloride Channels (GluCls) : Avermectins, including ivermectin, primarily act by binding to and activating GluCls in the nematode's nerve and muscle cells. This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and ultimately paralysis and death of the parasite.[1][2] Mutations in the genes encoding GluCl subunits, such as avr-14, avr-15, and glc-1, can lead to a reduced affinity of the channel for avermectins, thereby conferring resistance.[3][4][5][6] In the model organism Caenorhabditis elegans, simultaneous mutation of these three genes confers high-level ivermectin resistance.[3][5]
-
Increased Efflux by ATP-Binding Cassette (ABC) Transporters : ABC transporters, particularly P-glycoproteins (P-gps), are membrane proteins that can actively pump a wide range of xenobiotics, including avermectins, out of cells.[7][8] Overexpression of P-gp genes has been observed in ivermectin-resistant strains of nematodes like Haemonchus contortus.[1][7][9][10] This increased efflux reduces the intracellular concentration of the drug at its target site, leading to resistance.
-
Metabolic Detoxification : Enhanced metabolism of avermectins by detoxification enzymes, such as cytochrome P450s, can also contribute to resistance by converting the drug into less toxic metabolites.[11][12]
Q2: I am observing a gradual loss of ivermectin efficacy in my in vivo experiments. How can I confirm if this is due to resistance?
A2: The gold standard for confirming anthelmintic resistance in vivo is the Faecal Egg Count Reduction Test (FECRT) . This test compares the faecal egg count of infected animals before and after treatment with ivermectin. A reduction of less than 95% is generally indicative of resistance.[13][14][15]
For more controlled laboratory settings, you can perform in vitro assays such as the Larval Development Test (LDT) or the Larval Migration Inhibition Test (LMIT) .[16][17][18] These assays expose larval stages of the nematodes to varying concentrations of ivermectin and measure parameters like development to the L3 stage or migration through a sieve. A significant increase in the concentration of ivermectin required to inhibit these processes in your test population compared to a susceptible control strain suggests resistance.
Troubleshooting Guides
Problem 1: Inconsistent results in in vitro ivermectin susceptibility assays.
-
Possible Cause 1: Variation in larval stage.
-
Troubleshooting Tip: Ensure that you are using a synchronized population of larvae at the same developmental stage for all your assays. Different larval stages can exhibit varying susceptibility to ivermectin.
-
-
Possible Cause 2: Inaccurate drug concentration.
-
Troubleshooting Tip: Prepare fresh dilutions of ivermectin for each experiment from a well-characterized stock solution. Avermectins can be sensitive to light and temperature, so proper storage is crucial.
-
-
Possible Cause 3: Biological variability within the nematode population.
-
Troubleshooting Tip: Use a sufficiently large number of worms for each replicate to account for individual variation. If possible, use a well-characterized, isogenic susceptible strain as a control in every experiment.
-
Problem 2: Difficulty in identifying specific gene mutations associated with resistance.
-
Possible Cause 1: Resistance is multigenic.
-
Troubleshooting Tip: this compound resistance is often not due to a single gene mutation.[19] Consider using next-generation sequencing approaches like whole-genome sequencing or RNA-seq to identify multiple candidate genes and pathways that may be involved.
-
-
Possible Cause 2: Novel resistance mechanisms.
Quantitative Data Summary
| Mechanism | Gene(s) Implicated | Organism(s) | Observed Effect on Ivermectin Susceptibility | Reference(s) |
| Target Site Modification | glc-1, avr-14, avr-15 | C. elegans | Simultaneous mutation leads to a ~4000-fold increase in resistance. | [4][6] |
| glc-1 | C. elegans (wild isolates) | A four amino-acid deletion confers resistance. | [22] | |
| GluClα3 and GluClβ subunits | Cooperia oncophora | Mutations in resistant strains cause a threefold loss of sensitivity to glutamate (B1630785) and decreased sensitivity to ivermectin. | [23][24] | |
| Increased Drug Efflux | P-glycoprotein (P-gp) | Haemonchus contortus | Higher mRNA expression in ivermectin-selected strains. | [7] |
| mrp-1, haf-2 | C. elegans | Down-regulation affects pharyngeal pumping and motility in the presence of ivermectin. | [25] | |
| pgp-9.2 | Haemonchus contortus | Highly differentially expressed in resistant isolates. | [26] |
Experimental Protocols
Protocol 1: Faecal Egg Count Reduction Test (FECRT)
Objective: To determine the efficacy of ivermectin against gastrointestinal nematodes in a host animal population.
Methodology:
-
Animal Selection: Select a group of at least 10-15 animals with naturally acquired nematode infections.
-
Pre-treatment Sampling: Collect individual faecal samples from each animal on Day 0 (before treatment).
-
Faecal Egg Count (FEC): Determine the number of nematode eggs per gram (EPG) of faeces for each sample using a standardized method (e.g., McMaster technique).
-
Treatment: Administer the recommended therapeutic dose of ivermectin to the treatment group. A control group should be left untreated.
-
Post-treatment Sampling: Collect individual faecal samples from all animals again at 10-14 days post-treatment.
-
Post-treatment FEC: Determine the EPG for each post-treatment sample.
-
Calculation of Reduction: Calculate the percentage reduction in faecal egg count for the treated group using the following formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
-
Interpretation: An efficacy of less than 95% suggests the presence of ivermectin-resistant nematodes.
Protocol 2: Larval Development Test (LDT)
Objective: To assess the in vitro susceptibility of nematode larvae to ivermectin.
Methodology:
-
Larval Culture: Recover nematode eggs from faeces and culture them to the third larval stage (L3).
-
Drug Preparation: Prepare a serial dilution of ivermectin in a suitable solvent (e.g., DMSO) and then in the culture medium.
-
Assay Setup: In a 96-well plate, add a known number of L1 larvae to each well containing different concentrations of ivermectin. Include a negative control (no drug) and a positive control (a drug known to be effective).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 27°C) for 7 days.
-
Assessment: After incubation, determine the number of larvae that have successfully developed to the L3 stage in each well.
-
Data Analysis: Calculate the concentration of ivermectin that inhibits 50% of larval development (IC50). Compare the IC50 value of your test population to that of a known susceptible strain. A significantly higher IC50 indicates resistance.
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. Anthelmintic resistance: markers for resistance, or susceptibility? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The genetics of ivermectin resistance in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. Precise Lineage Tracking Using Molecular Barcodes Demonstrates Fitness Trade-offs for Ivermectin Resistance in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ivermectin resistance in nematodes may be caused by alteration of P-glycoprotein homolog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of in vitro exposure to ivermectin and levamisole on the expression patterns of ABC transporters in Haemonchus contortus larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of P-glycoprotein gene expression in adult stage of Haemonchus contortus in vivo exposed to ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. Intraspecific diversity in the mechanisms underlying abamectin resistance in a cosmopolitan pest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. First evaluation and detection of ivermectin resistance in gastrointestinal nematodes of sheep and goats in South Darfur, Sudan | PLOS One [journals.plos.org]
- 14. First evaluation and detection of ivermectin resistance in gastrointestinal nematodes of sheep and goats in South Darfur, Sudan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. midamericaagresearch.net [midamericaagresearch.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Advances in diagnosis and control of anthelmintic resistant gastrointestinal helminths infecting ruminants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Transcriptomics and Proteomics of Haemonchus contortus in Response to Ivermectin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Transcriptomic analyses implicate neuronal plasticity and chloride homeostasis in ivermectin resistance and response to treatment in a parasitic nematode - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Natural variation in a chloride channel subunit confers this compound resistance in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mutations in the extracellular domains of glutamate-gated chloride channel alpha3 and beta subunits from ivermectin-resistant Cooperia oncophora affect agonist sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mcgill.ca [mcgill.ca]
- 25. The role of several ABC transporter genes in ivermectin resistance in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ABC-transporter gene expression in ivermectin-susceptible and resistant Haemonchus contortus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Avermectin Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avermectin in in vivo animal studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: Unexpected Animal Toxicity or Mortality
-
Question: We observed significant toxicity (e.g., tremors, ataxia, lethargy, death) in our animal cohort, even at what we believed to be a therapeutic dose. What could be the cause and how can we troubleshoot this?
-
Answer: Unexpected toxicity is a common challenge and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Verify Dosage Calculation and Administration: Double-check all calculations for dose concentration and volume. Ensure the correct route of administration was used as bioavailability can vary significantly.[1] For instance, subcutaneous injections can create a depot effect, leading to prolonged exposure.[2]
-
Assess Animal Model Sensitivity: Certain animal strains or species are more sensitive to this compound. For example, some dog breeds with the ABCB1 (MDR1) gene mutation exhibit increased sensitivity and can show signs of toxicity at lower doses.[3][4] Mice have also been reported to be more sensitive than rats.[5] Juvenile animals may also be more susceptible to toxicity than adults due to differences in metabolism and physical development.[6]
-
Review Formulation and Vehicle: The vehicle used to dissolve and administer this compound can significantly impact its absorption and, consequently, its toxicity.[7] Formulations containing solvents like N-methylpyrrolidone or 2-pyrrolidone can enhance solubility and bioavailability.[8] Ensure the vehicle itself is non-toxic at the administered volume.
-
Consider the Animal's Health Status: Underlying health issues can affect an animal's ability to metabolize and tolerate this compound. Ensure all animals are healthy and properly acclimated before starting the experiment.
Experimental Workflow for Dose Optimization:
Caption: Workflow for troubleshooting unexpected toxicity.
-
Issue 2: Lack of Efficacy at a Previously Reported Effective Dose
-
Question: We are not observing the expected therapeutic effect of this compound in our in vivo model, despite using a dosage that has been published in the literature. What could be the reason?
-
Answer: A lack of efficacy can be as perplexing as unexpected toxicity. Consider the following factors:
-
Formulation and Bioavailability: The formulation used in your study might have lower bioavailability compared to the one in the cited literature.[9] this compound is poorly soluble in water, and its absorption can be highly dependent on the vehicle.[10] Consider if a different solvent system or a nano-emulsion could improve drug delivery.[11]
-
Route of Administration: The route of administration significantly influences the pharmacokinetic profile of this compound.[1] Oral administration may lead to first-pass metabolism in the liver, reducing the amount of active drug reaching the systemic circulation.[12]
-
Animal Model Differences: Subtle differences in the animal model (e.g., strain, age, sex, diet) can affect drug metabolism and response.
-
Drug Stability: Ensure the this compound compound is stable and has not degraded. Improper storage can lead to a loss of potency.
-
Issue 3: Difficulty in Formulating this compound for In Vivo Administration
-
Question: We are struggling to dissolve this compound for our in vivo study. What are some suitable solvents or formulation strategies?
-
Answer: this compound's low water solubility is a common formulation hurdle.[11] Here are some strategies:
-
Organic Solvents: N-methylpyrrolidone (NMP) and 2-pyrrolidone are effective solvents for this compound and can be used in injectable formulations.[8] Propylene (B89431) glycol is another commonly used solvent.[1] However, always check the toxicity of the solvent itself at the required concentration.
-
Co-solvents and Surfactants: Using a mixture of solvents or adding surfactants like polysorbate 80 can improve solubility and create stable formulations.[8]
-
Nano-formulations: Encapsulating this compound in nanoparticles or nano-emulsions can enhance its solubility and bioavailability for both oral and transdermal delivery.[11][13]
-
Compounded Feed: For oral administration over an extended period, this compound can be compounded into the animal feed.[14][15]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice and rats?
A: The appropriate starting dose depends heavily on the specific research question, the animal strain, and the route of administration. However, based on published literature, here are some general ranges:
-
Mice: Reported oral doses vary widely, from 0.2 mg/kg to 4 mg/kg.[14] Some studies have shown no adverse effects at oral doses as high as 2.0 mg/kg.[14] A study on ivermectin-compounded feed found that a dose of 1.3 mg/kg was safe in a breeding colony.[15] The LD50 of ivermectin in mice is reported to be 25 mg/kg (oral).[16]
-
Rats: Oral doses of 0.2 mg/kg to 0.4 mg/kg have been used.[12] Intravenous doses of 2.5 to 7.5 mg/kg did not produce visible CNS depression, while 15 mg/kg did.[17] Studies on reproductive toxicity used oral doses of 0.4 to 1.6 mg/kg/day.[5]
It is crucial to perform a dose-range finding study to determine the optimal dose for your specific experimental conditions.
Q2: What are the key factors to consider when designing a dose-range finding study?
A: A well-designed dose-range finding study is essential for determining the Maximum Tolerated Dose (MTD). Key considerations include:
-
Group Allocation: Use at least 4-5 dose groups, including a vehicle control group, with 3-5 animals per sex per group.[18]
-
Dose Selection: Choose doses on a logarithmic scale (e.g., 1, 3, 10, 30 mg/kg) to cover a wide range and identify both a no-effect level and a toxic level.[18]
-
Monitoring: Closely monitor animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter).[18] Record body weight daily, as a significant loss (>15-20%) can be a humane endpoint.[18]
Q3: What is the primary mechanism of action of this compound?
A: this compound's primary mechanism of action involves blocking the transmission of electrical activity in invertebrate nerve and muscle cells.[19] It does this by potentiating the effect of glutamate (B1630785) at glutamate-gated chloride channels, which are specific to invertebrates.[19][20] This leads to an influx of chloride ions, causing hyperpolarization and paralysis of the neuromuscular system of the parasite.[19][20] Avermectins have a much lower affinity for mammalian ligand-gated chloride channels and do not readily cross the blood-brain barrier in most mammals, which contributes to their selective toxicity.[20]
Signaling Pathway of this compound's Primary Mechanism of Action:
Caption: this compound's primary mechanism of action.
Recent research has also suggested that this compound can directly interact with the Epidermal Growth Factor Receptor (EGFR) and activate the EGFR/AKT/ERK signaling pathway in some organisms.[21]
Data Tables
Table 1: Reported this compound (Ivermectin) Dosages in Rodents
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Observed Effects/Context | Citation(s) |
| Mouse | Oral | 0.2 - 4.0 | Treatment of fur mites; toxicity studies. | [14] |
| Mouse | Oral (in feed) | 1.3 | Safe for breeding colonies; effective against fur mites. | [15] |
| Mouse | Oral | 25 | LD50. | [16] |
| Rat | Oral | 0.2 - 0.4 | General antiparasitic use. | [12] |
| Rat | Intravenous | 2.5 - 7.5 | No visible CNS depression. | [17] |
| Rat | Intravenous | 15 | CNS depression similar to general anesthesia. | [17] |
| Rat | Oral | 0.4 - 1.6 | Reproductive toxicity studies. | [5] |
Table 2: Reported this compound (Ivermectin) Dosages in Other Animal Species
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Purpose | Citation(s) |
| Dog | Oral | 0.006 - 0.012 | Heartworm prevention. | [3][4] |
| Dog | Oral | 0.3 - 0.6 | Treatment of ectoparasites. | [3][4] |
| Cat | Oral | 0.024 | Heartworm prevention. | [3][4] |
| Cattle | Injectable | 0.2 | General antiparasitic use. | [22] |
| Cattle | Pour-on | 0.5 | General antiparasitic use. | [22] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) in Mice (Dose Escalation Study)
-
Animal Model: Select a specific mouse strain (e.g., C57BL/6), age (e.g., 6-8 weeks), and sex. Use both males and females.
-
Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to at least 5 groups (n=5 per sex per group): a vehicle control group and four dose-escalation groups.
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., a mixture of N-methylpyrrolidone and propylene glycol).[8] Prepare serial dilutions to achieve the desired final concentrations for each dose group.
-
Dose Administration: Administer a single dose of the assigned treatment via the intended route of administration (e.g., oral gavage).
-
Clinical Observation: Monitor the animals for signs of toxicity at 30 minutes, 1, 2, 4, and 24 hours post-dosing, and then daily for 14 days.[18] Signs to look for include changes in posture, breathing, activity levels, and the presence of tremors or ataxia.[23]
-
Body Weight Measurement: Record the body weight of each animal before dosing and daily for the 14-day observation period.
-
Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., more than 10% reduction in body weight or severe clinical signs) or mortality.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any organ abnormalities.
Protocol 2: Preparation of an this compound Formulation for Oral Gavage
-
Materials: this compound powder, N-methylpyrrolidone (NMP), propylene glycol (PG), sterile tubes, vortex mixer, precision balance.
-
Calculation: Calculate the required amount of this compound and solvents based on the desired final concentration and volume.
-
Solubilization: In a sterile tube, dissolve the weighed this compound powder in NMP by vortexing until it is completely dissolved.[8]
-
Dilution: Add propylene glycol to the this compound-NMP solution to reach the final desired volume and concentration.[8] Vortex thoroughly to ensure a homogenous solution.
-
Storage: Store the formulation protected from light, and according to the stability information for this compound.
-
Verification: It is recommended to verify the concentration of the final formulation using a suitable analytical method like HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. madbarn.com [madbarn.com]
- 3. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 696. Ivermectin (WHO Food Additives Series 27) [inchem.org]
- 6. Assessment of Avermectins-Induced Toxicity in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5773422A - this compound formulation - Google Patents [patents.google.com]
- 9. Pharmacokinetic studies of ivermectin: effects of formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. Formulation and Ex Vivo Evaluation of Ivermectin Within Different Nano-Drug Delivery Vehicles for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ivermectin – Rat Guide [ratguide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Treatment and Eradication of Murine Fur Mites: I. Toxicologic Evaluation of Ivermectin-Compounded Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ivermectin - Wikipedia [en.wikipedia.org]
- 17. Central and peripheral neurotoxic effects of ivermectin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. This compound - Wikipedia [en.wikipedia.org]
- 20. droracle.ai [droracle.ai]
- 21. Direct interaction of this compound with epidermal growth factor receptor mediates the penetration resistance in Drosophila larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Avermectin Analysis by HPLC: A Technical Support Center
Welcome to the Technical Support Center for Avermectin Analysis using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guides
This section addresses common challenges encountered during the HPLC analysis of Avermectins, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peaks are showing significant tailing. What are the possible causes and how can I fix this?
Answer: Peak tailing is a common issue in HPLC and can arise from several factors. Here's a systematic approach to troubleshooting:
Potential Causes & Solutions for Peak Tailing:
| Cause | Solution |
| Secondary Interactions | Avermectins, which can have active functional groups, may interact with residual silanol (B1196071) groups on the silica-based stationary phase.[1] To minimize these interactions, try operating at a lower mobile phase pH to ensure the full protonation of silanol groups.[1] |
| Column Overload | Injecting too much sample can lead to peak distortion.[2] To check for this, reduce the sample concentration or injection volume and observe if the peak shape improves.[2][3] |
| Column Contamination or Degradation | Accumulation of matrix components on the column frit or degradation of the stationary phase can cause peak tailing.[2] First, try flushing the column with a strong solvent. If the problem persists, replacing the guard column or the analytical column may be necessary.[2][4] |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.[5] Whenever possible, dissolve your sample in the mobile phase.[3] |
| Extra-column Volume | Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[6] Ensure that all connections are made with the shortest possible length of appropriate narrow-bore tubing. |
Troubleshooting Workflow for Peak Tailing:
Issue 2: Poor Resolution
Question: I am not getting good separation between my this compound peaks. How can I improve the resolution?
Answer: Poor resolution can be caused by several factors related to the mobile phase, column, and other chromatographic conditions.
Strategies to Improve Peak Resolution:
| Strategy | Action |
| Optimize Mobile Phase Composition | Modifying the mobile phase is often the first step. For reversed-phase HPLC, decreasing the organic solvent (e.g., acetonitrile (B52724), methanol) percentage will increase retention times and may improve resolution. You can also try changing the organic modifier (e.g., from acetonitrile to methanol (B129727) or vice-versa) as this can alter selectivity.[7] |
| Adjust Mobile Phase pH | For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and selectivity. Ensure the pH is at least 2 units away from the pKa of your analytes.[3] |
| Change the Column | If mobile phase optimization is insufficient, consider changing the column. A longer column or a column with a smaller particle size will provide higher efficiency and better resolution. Alternatively, a different stationary phase chemistry (e.g., C8 instead of C18) can alter selectivity. |
| Optimize Flow Rate | Lowering the flow rate can sometimes increase efficiency and improve resolution, but it will also increase the analysis time.[8] |
| Adjust Column Temperature | Increasing the column temperature can improve peak shape and sometimes resolution, but it may also decrease retention time.[8][9] Conversely, a lower temperature can increase retention and may improve the separation of some compounds.[8] |
Logical Flow for Improving Resolution:
Issue 3: Low Analyte Recovery
Question: My recovery of Avermectins from the sample matrix is consistently low. What could be the reason and how can I improve it?
Answer: Low recovery is often related to the sample preparation and extraction procedure.
Factors Affecting this compound Recovery and Solutions:
| Factor | Solution |
| Inefficient Extraction | The choice of extraction solvent and method is critical. For complex matrices, methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can provide good recoveries.[10] The efficiency of different QuEChERS methods can vary, so it may be necessary to test different buffer systems (e.g., original, acetate, citrate).[10] The use of a solvent mixture, such as acetonitrile:isopropanol, may also improve extraction efficiency for these lipophilic compounds.[11] |
| Matrix Effects | Co-extracted matrix components can interfere with the ionization of the target analytes in the mass spectrometer (if using LC-MS) or cause other interferences, leading to inaccurate quantification and apparent low recovery.[12][13] Using a more effective cleanup step, such as dispersive solid-phase extraction (d-SPE) with different sorbents (e.g., C18, Z-Sep+), can help to remove interfering compounds.[12] Matrix-matched calibration standards should be used to compensate for matrix effects.[11][12] |
| Analyte Instability | Avermectins can be unstable under certain conditions. For example, some avermectins may degrade when stored at room temperature for extended periods.[14] It is recommended to store standards and samples in a refrigerator or freezer and to minimize their exposure to light. |
| Derivatization Issues (for Fluorescence Detection) | If using fluorescence detection, the derivatization step is crucial. Incomplete derivatization or instability of the fluorescent derivative can lead to low signal and apparent low recovery.[14][15] Ensure that the derivatization reagents are fresh and that the reaction conditions (e.g., time, temperature) are optimized.[16] |
Comparison of QuEChERS Methods for this compound Recovery from Ovine Muscle:
| QuEChERS Method | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Proposed Method | 93.2 - 124.3 | < 19 |
| Original QuEChERS | 91.6 - 115.5 | 6.8 - 16.3 |
| Acetate Buffered | 86.7 - 98.2 | > 20.5 |
| Citrate Buffered | 78.3 - 92.5 | < 20.3 |
| Data synthesized from a study on ovine muscle samples spiked at 50 µg/kg.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare this compound samples from a complex matrix like animal tissue or milk?
A1: For animal tissues, a common approach involves extraction with acetonitrile followed by a cleanup step.[17] Methods like QuEChERS with a d-SPE cleanup using C18 are effective.[10] For milk, a liquid-liquid extraction with acetonitrile and hexane (B92381) followed by a cleanup step can be used.[16] The key is to have an efficient extraction and a thorough cleanup to remove fats and proteins that can interfere with the analysis.
Q2: Is derivatization necessary for this compound analysis by HPLC?
A2: It depends on the detector being used. For UV detection, Avermectins have a chromophore that allows for detection around 245-250 nm without derivatization.[18][19] However, for more sensitive and selective analysis using a fluorescence detector, a pre-column derivatization step is required.[14][17][20] This is because native Avermectins are not fluorescent.
Q3: What are the common derivatization reagents for Avermectins for fluorescence detection?
A3: A common derivatization cocktail involves N-methylimidazole and trifluoroacetic anhydride (B1165640) (TFAA) in acetonitrile.[20][21] This reaction converts the this compound molecule into a fluorescent derivative that can be detected at an excitation wavelength of around 365 nm and an emission wavelength of about 470 nm.[21][22]
Q4: How should I store my this compound standards and samples?
A4: this compound standards and samples should be stored in a refrigerator or freezer at temperatures below -10°C to prevent degradation.[21] They should also be protected from light. Some studies have shown that while stable for 24 hours at room temperature, some Avermectins can degrade over longer periods under refrigeration.[14]
Q5: What are typical HPLC conditions for this compound analysis?
A5: A typical reversed-phase HPLC method for Avermectins would use a C18 or C8 column. The mobile phase is often a mixture of acetonitrile, methanol, and water.[18][19][22] The exact composition can be adjusted to optimize the separation. The flow rate is typically around 1.0 mL/min, and the column temperature is often maintained between 25-40°C.[9][18][19][22]
Experimental Protocols
Protocol 1: Sample Preparation of Avermectins from Milk using Liquid-Liquid Extraction
This protocol is a general guideline and may need optimization for specific applications.
-
Extraction:
-
To 5 mL of milk in a centrifuge tube, add 5 mL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Add 5 mL of hexane and vortex for another 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Cleanup:
-
Transfer the acetonitrile (lower) layer to a clean tube.
-
The extract can be further cleaned up using a C18 solid-phase extraction (SPE) cartridge if necessary.
-
-
Derivatization (for Fluorescence Detection):
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a 1:1 (v/v) solution of N-methylimidazole in acetonitrile.
-
Add 150 µL of a 1:2 (v/v) solution of trifluoroacetic anhydride in acetonitrile.
-
Vortex for 30 seconds and allow the reaction to proceed in the dark for at least 15 minutes.[21]
-
-
Analysis:
-
Inject an appropriate volume into the HPLC system.
-
Protocol 2: General HPLC-UV Method for this compound Analysis
-
Mobile Phase: Acetonitrile:Methanol:Water (e.g., 53:35:12, v/v/v). The exact ratio may need optimization.[18][19]
-
Column Temperature: 25°C.[19]
Note: These protocols are intended as a starting point. Method development and validation are essential for any specific application.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 3. researchgate.net [researchgate.net]
- 4. uhplcs.com [uhplcs.com]
- 5. lcms.cz [lcms.cz]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. preprints.org [preprints.org]
- 12. Determination of Avermectins Residues in Soybean, Bean, and Maize Using a QuEChERS-Based Method and Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry | MDPI [mdpi.com]
- 13. Dissipation of Emamectin Benzoate Residues in Rice and Rice-Growing Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of a Method for Analysis of Avermectins Residues in Bovine Milk by HPLC-Fluorescence Detector [article.sapub.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Multiresidue method for the determination of this compound and moxidectin residues in the liver using HPLC with fluorescence detection† - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 20. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 21. nucleus.iaea.org [nucleus.iaea.org]
- 22. scispace.com [scispace.com]
How to minimize Avermectin toxicity in non-target organisms for ecotoxicology studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Avermectin toxicity in non-target organisms during ecotoxicology studies.
Troubleshooting Guide
This guide addresses common issues encountered during this compound ecotoxicology experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in toxicity results between replicates. | - Uneven distribution of this compound in the test matrix (soil, sediment, or water).- Inconsistent organism health or age.- Fluctuations in environmental conditions (temperature, pH, light). | - Ensure thorough mixing of the spiked matrix. For soil and sediment, use a standardized spiking procedure (e.g., based on OECD Guideline 218).- Use organisms from a synchronized culture of the same age and life stage.- Maintain and monitor stable environmental conditions throughout the experiment. |
| Observed toxicity is much lower than expected based on literature values. | - High organic carbon content in soil or sediment, which binds this compound and reduces its bioavailability.[1]- Photodegradation of this compound due to excessive light exposure.- Microbial degradation of this compound in the test system. | - Characterize the organic carbon content of your test matrix. Consider using a standardized artificial soil (e.g., as per OECD Guideline 222) for better comparability.- Conduct experiments under controlled lighting conditions, minimizing UV exposure.- Use sterile or sterilized test matrices if the goal is to assess the direct toxicity of the parent compound. |
| No clear dose-response relationship is observed. | - Test concentrations are too high, causing maximum effect at all levels.- Test concentrations are too low, falling below the threshold for observable effects.- The chosen endpoint is not sensitive enough to detect sublethal effects. | - Conduct a range-finding study with a wide range of concentrations to determine the appropriate test concentrations.- Select more sensitive sublethal endpoints such as effects on reproduction, growth, or behavior.[1]- Ensure analytical verification of test concentrations. |
| Control organisms exhibit stress or mortality. | - Contamination of the test system.- Unsuitable environmental conditions for the test organism.- Stress induced by handling or the experimental setup. | - Use high-purity water and clean all equipment thoroughly. Run a negative control with the solvent carrier to check for solvent toxicity.- Optimize and maintain environmental parameters (pH, temperature, dissolved oxygen) according to standard guidelines for the specific test organism.- Acclimatize organisms to the test conditions before starting the experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms to minimize this compound bioavailability in experimental setups?
A1: The bioavailability of Avermectins in soil and sediment can be minimized by controlling the organic carbon content of the matrix. Avermectins bind strongly to organic matter, which reduces their availability to non-target organisms.[1] When designing experiments, it is crucial to select a well-characterized soil or sediment with a known organic carbon percentage. For aquatic systems, introducing dissolved organic matter can also reduce bioavailability.
Q2: Which non-target organisms are most sensitive to this compound toxicity?
A2: Generally, invertebrates are more sensitive to Avermectins than vertebrates because Avermectins target glutamate-gated chloride channels that are prevalent in invertebrate nervous systems. Among invertebrates, crustaceans (like Daphnia magna) and certain insects (like dung beetles) are particularly sensitive.[2] Soil-dwelling organisms such as earthworms and springtails can also be adversely affected.[1]
Q3: What are the key sublethal endpoints to measure for this compound toxicity?
A3: Key sublethal endpoints include effects on reproduction, growth, and behavior. For soil invertebrates like earthworms (Eisenia fetida), reproductive output (number of cocoons and juveniles) is a critical endpoint as per OECD Guideline 222. For aquatic invertebrates like Chironomus riparius, emergence rate and development time are key indicators according to OECD Guideline 218. Biochemical markers such as acetylcholinesterase activity can also serve as sensitive sublethal endpoints.
Q4: How can I accurately quantify this compound concentrations in my experimental samples?
A4: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying this compound residues in environmental samples like soil, water, and sediment.[3] It is essential to develop and validate the analytical method for your specific matrix to ensure accuracy and precision.
Q5: What is the primary mode of action of this compound toxicity in invertebrates?
A5: Avermectins primarily act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[4][5] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and resulting in paralysis and death of the organism.[4]
Quantitative Toxicity Data
The following table summarizes the toxicity of different Avermectins to various non-target organisms.
| This compound | Non-Target Organism | Test Duration | Endpoint | Value | Units | Reference |
| Ivermectin | Eisenia fetida (Earthworm) | 56 days | NOEC (reproduction) | 2.5 | mg/kg soil dw | [1] |
| Ivermectin | Eisenia fetida (Earthworm) | 56 days | LC50 | >10 | mg/kg soil dw | [1] |
| Ivermectin | Folsomia candida (Springtail) | 28 days | NOEC (reproduction) | 0.3 | mg/kg soil dw | [1] |
| Ivermectin | Folsomia candida (Springtail) | 28 days | LC50 | 8.4 | mg/kg soil dw | [1] |
| Ivermectin | Hypoaspis aculeifer (Predatory mite) | 28 days | NOEC (reproduction) | 3.2 | mg/kg soil dw | [1] |
| Ivermectin | Hypoaspis aculeifer (Predatory mite) | 28 days | LC50 | >31.6 | mg/kg soil dw | [1] |
| Abamectin | Daphnia magna (Water flea) | 48 hours | LC50 | 0.0043 | µg/L |
dw = dry weight, NOEC = No Observed Effect Concentration, LC50 = Lethal Concentration for 50% of the population.
Experimental Protocols
Protocol 1: Sediment Spiking for Chironomid Toxicity Testing (based on OECD Guideline 218)
This protocol describes a method for spiking sediment with this compound to assess its toxicity to the sediment-dwelling larvae of Chironomus riparius.
1. Preparation of Spiking Solution: a. Prepare a stock solution of the this compound in a suitable solvent (e.g., acetone). b. From the stock solution, prepare a spiking solution of the desired concentration.
2. Sediment Spiking: a. Homogenize the wet sediment to be used in the test. b. To a portion of the sediment, add the spiking solution and mix thoroughly to ensure even distribution. c. Allow the solvent to evaporate completely in a fume hood. d. Mix the spiked sediment with the remaining unspiked sediment to achieve the final target concentration.
3. Test Setup: a. Add the spiked sediment to the bottom of the test vessels. b. Gently add overlying water, minimizing disturbance of the sediment. c. Allow the system to equilibrate for at least 24 hours. d. Introduce first-instar Chironomus riparius larvae into each test vessel.
4. Incubation and Observation: a. Maintain the test vessels under controlled conditions (e.g., 20 ± 1°C, 16:8 hour light:dark cycle) for 28 days. b. Observe the emergence of adult midges daily and record the number and sex of emerged individuals.
5. Data Analysis: a. Calculate the emergence rate and development time for each concentration. b. Determine the LC50 and NOEC for emergence and development.
Protocol 2: Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This protocol outlines the measurement of AChE activity in invertebrate tissues as a biomarker of neurotoxicity.
1. Sample Preparation: a. Homogenize a known weight of invertebrate tissue (e.g., whole body for small organisms, specific tissues for larger ones) in ice-cold phosphate (B84403) buffer (pH 8.0). b. Centrifuge the homogenate at 4°C to pellet cellular debris. c. Collect the supernatant containing the enzyme extract.
2. Assay Procedure: a. In a 96-well microplate, add the following to each well: i. Sample supernatant or AChE standard. ii. 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution. b. Initiate the reaction by adding acetylthiocholine (B1193921) iodide (ATCI) solution. c. Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
3. Data Analysis: a. Calculate the rate of change in absorbance (ΔAbs/min). b. Use the molar extinction coefficient of the product (TNB) to convert the rate of absorbance change to enzyme activity (e.g., in µmol/min/mg protein). c. Compare the AChE activity in this compound-exposed organisms to that of the control group.
Visualizations
Caption: Experimental workflow for assessing this compound toxicity.
Caption: Signaling pathway of this compound-induced neurotoxicity.
Caption: this compound detoxification pathway in invertebrates.
References
- 1. Effects of the veterinary pharmaceutical ivermectin on soil invertebrates in laboratory tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on the Toxicity and Non-Target Effects of Macrocyclic Lactones in Terrestrial and Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. avr‐15 encodes a chloride channel subunit that mediates inhibitory glutamatergic neurotransmission and ivermectin sensitivity in Caenorhabditis elegans | The EMBO Journal [link.springer.com]
Technical Support Center: Avermectin Derivatives & Blood-Brain Barrier Penetration
Welcome to the technical resource center for researchers, scientists, and drug development professionals working on strategies to deliver Avermectin (AVM) derivatives to the central nervous system (CNS). This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges in overcoming the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: Why do this compound derivatives, despite being highly lipophilic, show poor penetration into the brain?
A1: The primary reason for the low brain penetration of this compound derivatives like Ivermectin (IVM) is their recognition as substrates by the P-glycoprotein (P-gp) efflux transporter.[1][2][3] P-gp is an ATP-dependent pump highly expressed on the luminal side of brain capillary endothelial cells, which form the BBB.[1][4] It actively transports a wide variety of xenobiotics, including IVM, out of the endothelial cells and back into the bloodstream, effectively preventing their entry into the brain parenchyma.[1][2][5] This mechanism can lead to unexpectedly low brain concentrations for otherwise lipophilic compounds.[1]
Q2: What are the main strategies to enhance the delivery of this compound derivatives across the BBB?
A2: There are three primary strategies currently being explored:
-
P-glycoprotein Inhibition: Co-administration of the this compound derivative with a P-gp inhibitor. This competition for the transporter can saturate the efflux pump, allowing more of the this compound derivative to cross the BBB.[1][6] Ivermectin itself has been shown to be a potent P-gp inhibitor.[7][8]
-
Nanoparticle-based Delivery Systems: Encapsulating this compound derivatives into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanocapsules, can facilitate transport across the BBB.[9][10][11] These systems can mask the drug from P-gp recognition and may utilize other transport mechanisms like adsorptive-mediated or receptor-mediated transcytosis.[11][12]
-
Alternative Delivery Routes: Bypassing the BBB altogether by using routes like intranasal delivery, which allows for direct nose-to-brain transport along olfactory and trigeminal neural pathways.[10][11][13]
Q3: Can Ivermectin itself act as a P-gp inhibitor to enhance its own brain uptake?
A3: Yes, studies have shown that Ivermectin is not only a substrate but also a potent inhibitor of P-gp.[7][8] However, this dual role complicates its pharmacokinetics. While it can inhibit P-gp, it is also actively pumped out by it. The net effect on brain concentration depends on the dose and the relative affinities for binding and transport. At higher concentrations, its inhibitory effects may become more pronounced, but this also increases the risk of systemic toxicity.
Troubleshooting Guide
Issue 1: My this compound derivative shows high efficacy in in vitro cancer cell lines but fails in in vivo brain tumor models.
-
Probable Cause: Poor BBB penetration due to P-gp efflux is the most likely culprit.[2][3] High lipophilicity is not sufficient to guarantee brain entry for P-gp substrates.[1] The in vitro environment lacks the functional BBB that protects the tumor in vivo.
-
Troubleshooting Steps:
-
Confirm P-gp Substrate Activity: Use an in vitro BBB model, such as MDCK-MDR1 or hCMEC/D3 cells grown on Transwell inserts, to quantify the efflux ratio of your compound.[4][14] An efflux ratio significantly greater than 2 suggests P-gp mediated transport.
-
Test with a P-gp Inhibitor: Repeat the in vitro efflux assay in the presence of a known P-gp inhibitor like Cyclosporin A or Verapamil.[15] A significant reduction in the efflux ratio confirms P-gp interaction.
-
Re-evaluate in vivo with a Co-formulation: Conduct an in vivo study where the this compound derivative is co-administered with a P-gp inhibitor.[6][16] Measure the brain-to-plasma concentration ratio to confirm enhanced delivery.
-
Consider Nanoformulation: Formulate the derivative into a nanoparticle system to bypass P-gp efflux.[10][13]
-
Issue 2: My nanoformulation of Ivermectin is stable and shows good encapsulation efficiency, but brain uptake is still low.
-
Probable Cause: The physicochemical properties of the nanoparticles (size, surface charge, coating) may not be optimal for BBB transcytosis.
-
Troubleshooting Steps:
-
Particle Size: Ensure the mean particle size is within the optimal range for BBB transport, typically below 200 nm.[13]
-
Surface Modification: Uncoated nanoparticles can be rapidly cleared by the reticuloendothelial system (RES). Consider surface modification with polyethylene (B3416737) glycol (PEG) to increase circulation time. For active targeting, conjugate ligands (e.g., transferrin, angiopep-2) to the nanoparticle surface to engage receptor-mediated transcytosis pathways at the BBB.
-
Route of Administration: Intravenous injection is common, but for some formulations, alternative routes like intranasal delivery may prove more effective for brain targeting and avoiding first-pass metabolism.[10][13]
-
Issue 3: Co-administration of my this compound derivative with a P-gp inhibitor led to severe neurotoxicity in animal models.
-
Probable Cause: Successful inhibition of P-gp at the BBB has dramatically increased the brain concentration of your compound to toxic levels.[1][3] Avermectins can cause neurotoxicity by acting on GABA and glutamate-gated chloride channels in the CNS.[17][18]
-
Troubleshooting Steps:
-
Dose Reduction: This is the most critical step. Perform a dose-response study to find a new, lower therapeutic dose of the this compound derivative that is effective without causing overt toxicity when combined with the P-gp inhibitor.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct detailed PK studies to measure plasma and brain concentrations over time. Correlate these concentrations with both efficacy and toxicity markers to establish a therapeutic window.
-
Alternative Inhibitor: The chosen P-gp inhibitor might have its own CNS effects or drug-drug interactions. Evaluate alternative inhibitors with a cleaner safety profile. For instance, high doses of Vitamin E have been shown to increase brain concentrations of ivermectin.[16]
-
Data Presentation
Table 1: Effect of P-gp Deficiency on Brain Accumulation of this compound Derivatives in Mice
| Compound | Mouse Strain | Brain Concentration (pmol/g) | Brain/Plasma Ratio (ml/g) | Fold Increase in Brain Conc. (KO vs. WT) | Reference |
| Ivermectin | Mdr1ab (-/-) | 100.2 ± 29.7 | 4.8 ± 1.6 | 36-60x | [5][19] |
| Moxidectin | Mdr1ab (-/-) | 93.0 ± 28.9 | 2.2 ± 0.7 | N/A | [19] |
| Selamectin (B66261) | Mdr1ab (-/-) | N/A | N/A | 5-10x | [5] |
| Data presented as mean ± standard deviation where available. Brain concentrations measured 24h post-administration. |
Table 2: Characteristics of Ivermectin-Loaded Nanoparticles for Brain Delivery
| Formulation | Core/Shell Material | Particle Size (nm) | Encapsulation Efficiency (%) | Delivery Route | Key Finding | Reference |
| IVM-NC | Poly(ε-caprolactone) | ~190 | ~100% | Intranasal | >70% reduction in glioma tumor volume in rats.[10][13] | [10][13] |
| IVM-SLN | Palmitic Acid | ~573 | High (not specified) | Topical (model) | Sustained release and increased skin permeation.[20][21] | [20][21] |
Experimental Protocols
Protocol 1: In Vitro BBB Efflux Assay using MDCK-MDR1 Cells
This protocol is used to determine if a compound is a substrate of the P-glycoprotein (P-gp) transporter.
1. Cell Culture:
-
Culture Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene on microporous polycarbonate membrane Transwell™ inserts (0.4 µm pore size) for 2-3 weeks to allow for monolayer formation and polarization.
-
Monitor the integrity of the cell monolayer by measuring the Trans-Endothelial Electrical Resistance (TEER). A stable TEER value indicates a confluent monolayer.[22]
2. Transport Experiment (Bidirectional Permeability):
-
Apical to Basolateral (A-to-B) Transport:
- Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).
- Add the test this compound derivative (at a known concentration) to the apical (upper) chamber.
- Add fresh transport buffer to the basolateral (lower) chamber.
- Incubate at 37°C with gentle shaking.
- At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh buffer.
-
Basolateral to Apical (B-to-A) Transport:
- Wash the monolayers as above.
- Add the test this compound derivative to the basolateral chamber.
- Add fresh buffer to the apical chamber.
- Incubate and sample from the apical chamber at the same time points.
3. Sample Analysis & Calculation:
-
Quantify the concentration of the this compound derivative in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both directions:
- Papp = (dQ/dt) / (A * C₀)
- Where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration.
-
Calculate the Efflux Ratio (ER):
- ER = Papp (B-to-A) / Papp (A-to-B)
4. Interpretation:
-
An Efflux Ratio > 2 is generally considered indicative of active efflux and suggests the compound is a P-gp substrate.
-
To confirm, the experiment can be repeated in the presence of a known P-gp inhibitor (e.g., 10 µM Verapamil). A significant reduction in the ER confirms P-gp mediated transport.
Protocol 2: Preparation of Ivermectin-Loaded Solid Lipid Nanoparticles (IVM-SLNs)
This protocol is adapted from the hot homogenization and ultrasonication method.[9][20]
1. Materials:
-
Ivermectin (IVM)
-
Surfactant/Stabilizer (e.g., Polyvinyl alcohol (PVA), AOT)[20][21]
-
Organic Solvent (if needed, e.g., ethanol)[21]
-
Deionized water
2. Preparation of Phases:
-
Lipid Phase: Melt the solid lipid (e.g., palmitic acid) at a temperature approximately 5-10°C above its melting point (e.g., 75°C for palmitic acid).[20] Dissolve the accurately weighed Ivermectin in the molten lipid with continuous stirring.
-
Aqueous Phase: Dissolve the surfactant (e.g., 1% w/v PVA) in boiling deionized water.[20]
3. Emulsification:
-
Pour the hot lipid phase into the hot aqueous phase under high-speed magnetic stirring (e.g., 300 rpm) for 10-15 minutes to form a coarse oil-in-water (o/w) pre-emulsion.[20]
4. Homogenization/Size Reduction:
-
Immediately subject the hot pre-emulsion to high-energy dispersion using a probe sonicator.[21] This step is critical for reducing the particle size to the nanometer range.
-
Alternatively, a high-pressure homogenizer can be used.
5. Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring. The cooling process causes the lipid to recrystallize, entrapping the drug within the solid lipid matrix to form the SLNs.
6. Purification and Characterization:
-
The SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
-
Characterize the final formulation for particle size, polydispersity index (PDI), zeta potential (using DLS), and encapsulation efficiency (by quantifying the amount of free vs. encapsulated drug).
Visualizations
Caption: Mechanism of P-glycoprotein efflux at the BBB and strategy of inhibition.
Caption: Experimental workflow for developing and testing nanoparticle-based this compound delivery systems.
References
- 1. Ivermectin: does P-glycoprotein play a role in neurotoxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoproteins and other multidrug resistance transporters in the pharmacology of anthelmintics: Prospects for reversing transport-dependent anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ivermectin: does P-glycoprotein play a role in neurotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-validation of in vitro and in vivo assay systems for assessing P-gp interactions at the BBB - Science Letter - Solvo Biotechnology [solvobiotech.com]
- 5. Brain penetration of ivermectin and selamectin in mdr1a,b P-glycoprotein- and bcrp- deficient knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of P-glycoprotein in the blood-brain barrier alters this compound neurotoxicity and swimming performance in rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The abamectin derivative ivermectin is a potent P-glycoprotein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversal of P-glycoprotein-associated multidrug resistance by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ivermection-loaded solid lipid nanoparticles: preparation, characterisation, stability and transdermal behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diamondz.substack.com [diamondz.substack.com]
- 11. Nanomaterials as drug delivery agents for overcoming the blood-brain barrier: A comprehensive review | ADMET and DMPK [pub.iapchem.org]
- 12. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intranasal Delivery of Ivermectin Nanosystems as an Antitumor Agent: Focusing on Glioma Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport [frontiersin.org]
- 15. Ivermectin excretion by isolated functionally intact brain endothelial capillaries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Relative Neurotoxicity of Ivermectin and Moxidectin in Mdr1ab (−/−) Mice and Effects on Mammalian GABA(A) Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Synthesis and evaluation of the effects of solid lipid nanoparticles of ivermectin and ivermectin on cuprizone-induced demyelination via targeting the TRPA1/NF-kB/GFAP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Improving the selectivity of Avermectin derivatives for specific parasite targets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the selectivity of Avermectin derivatives for specific parasite targets.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its derivatives against parasites?
This compound and its derivatives primarily act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][2][3][4][5] This binding leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane, which results in paralysis and death of the parasite.[4] These channels are largely absent in vertebrates, providing a basis for the selective toxicity of Avermectins.[2]
Q2: Why is improving the selectivity of this compound derivatives a key research goal?
While Avermectins are generally safer for hosts than parasites, they are not entirely without off-target effects. At higher concentrations, they can interact with other ligand-gated ion channels in hosts, such as GABA, glycine, and P2X4 receptors, potentially leading to neurotoxicity and other adverse effects.[6][7][8][9] Improving selectivity aims to develop derivatives with a wider therapeutic window, minimizing host toxicity while maximizing efficacy against parasites, which is crucial for overcoming drug resistance.
Q3: What are the known mechanisms of this compound resistance in parasites?
Resistance to Avermectins in parasites can arise from several mechanisms, including:
-
Alterations in the target GluCls: Mutations in the genes encoding GluCl subunits can reduce the binding affinity of this compound derivatives.[10][11]
-
Increased expression of P-glycoprotein (P-gp) transporters: These efflux pumps can actively transport this compound derivatives out of the parasite's cells, reducing the intracellular concentration at the target site.
-
Changes in metabolic pathways: Enhanced metabolism of the drug by the parasite can lead to its inactivation.
Q4: What are the key structural features of this compound derivatives that influence their selectivity?
The structure-activity relationship (SAR) of this compound derivatives is complex, but some key features influencing selectivity include:
-
The C-13 disaccharide moiety: While not essential for activity, modifications to the sugar groups can impact potency and selectivity.[6]
-
The C-22-C-23 double bond: Reduction of this bond to a single bond (as in Ivermectin) can alter the compound's properties.
-
The C-25 substituent: The nature of the group at this position affects the lipophilicity and binding characteristics of the molecule.[12]
-
The macrocyclic lactone core: This scaffold is essential for activity, and modifications can significantly impact the compound's interaction with the target receptor.
Troubleshooting Guides
Synthesis and Purification of this compound Derivatives
| Problem | Possible Causes | Troubleshooting Steps |
| Low yield of the desired derivative | Incomplete reaction. | Monitor reaction progress using TLC or HPLC. Consider extending reaction time or increasing the temperature. Optimize the molar ratio of reactants. |
| Degradation of the starting material or product. | Avermectins can be unstable in acidic or alkaline conditions and are sensitive to light.[13] Ensure reactions are performed under neutral pH and protected from light. Use antioxidants if necessary. | |
| Poor quality of reagents or solvents. | Use high-purity, anhydrous solvents and fresh reagents. | |
| Difficulty in purifying the derivative by HPLC | Co-elution of the product with impurities or starting material. | Optimize the HPLC method. Try a different column (e.g., C18, phenyl-hexyl) or mobile phase composition.[14] Consider using a gradient elution. |
| Degradation of the derivative on the column. | Ensure the mobile phase is compatible with the derivative's stability. Adjust the pH if necessary. | |
| Formation of multiple fluorescent derivatives during derivatization for detection. | Optimize derivatization conditions (time, temperature, reagents) to favor the formation of a single, stable derivative.[15] | |
| Instability of the purified derivative | Oxidation, hydrolysis, or photo-degradation. | Store the purified compound at low temperatures (-20°C or -80°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[16] Consider storing in a solvent containing an antioxidant. |
Biological Assays and Selectivity Testing
| Problem | Possible Causes | Troubleshooting Steps |
| High variability in parasite mortality assays | Inconsistent drug concentration. | Ensure the derivative is fully dissolved in the vehicle before diluting to the final concentration. Use a consistent and appropriate vehicle for all experiments. |
| Heterogeneity in the parasite population (e.g., mixed developmental stages). | Use a synchronized population of parasites at the same developmental stage for assays. | |
| Assay conditions affecting parasite viability. | Optimize assay parameters such as temperature, pH, and incubation time to ensure the control group remains healthy throughout the experiment. | |
| Unexpectedly high host cell toxicity | Off-target effects of the derivative. | The derivative may be interacting with host receptors like GABA, glycine, or P2X4.[6][7][8] Perform counter-screening against a panel of host cell lines and receptors to identify off-target activities. |
| The derivative is inducing apoptosis or DNA damage in host cells.[17][18] | Conduct assays to measure markers of apoptosis (e.g., caspase activation, Annexin V staining) and DNA damage (e.g., comet assay, γH2AX foci formation). | |
| Issues with the assay itself. | Some in vitro assays can be prone to interference.[19] Use orthogonal assays to confirm cytotoxicity. | |
| Poor correlation between in vitro and in vivo efficacy | The derivative has poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism). | Conduct pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of the derivative. |
| The in vitro model does not accurately reflect the in vivo environment. | Use more complex in vitro models (e.g., 3D cell cultures, co-cultures) or move to in vivo animal models for efficacy testing.[20][21] |
Quantitative Data Summary
The following table summarizes the activity of selected this compound derivatives against parasitic and host targets. This data is compiled from various sources and should be used for comparative purposes.
| Derivative | Parasite Target | Parasite Species | Activity (e.g., IC50, EC50) | Host Target | Host Species/Cell Line | Activity (e.g., IC50, EC50) | Selectivity Index (Host/Parasite) |
| Ivermectin | GluCl | Caligus rogercresseyi | ~200 nM[10] | GABA-A Receptor | Human | >10 µM | >50 |
| Emamectin | GluCl | Caligus rogercresseyi | ~200 nM[10] | P2X4 Receptor | Human | µM range | - |
| This compound B1a | Tubulin | - | -8.2 Kcal/mol (Binding Affinity) | Tubulin | HeLa cells | Similar to Taxol | - |
| Selamectin | Tubulin | - | -9.1 Kcal/mol (Binding Affinity) | - | - | - | - |
| Doramectin | Tubulin | - | -8.9 Kcal/mol (Binding Affinity) | - | - | - | - |
Note: The data presented is a synthesis from multiple studies and direct comparisons should be made with caution due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a Novel this compound Derivative (Illustrative Example)
This protocol provides a general framework for the synthesis of a novel this compound derivative. Specific reaction conditions will need to be optimized for each new compound.
-
Reaction Setup: In a round-bottom flask, dissolve this compound B1a (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., argon).
-
Addition of Reagents: Add the modifying reagent (e.g., an acyl chloride, alkyl halide) and a suitable catalyst or base (e.g., triethylamine, DMAP) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction is complete, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate). Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired derivative.
-
Characterization: Confirm the structure of the purified derivative using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry.
Protocol 2: In Vitro Selectivity Assay
This protocol describes a method for assessing the selectivity of an this compound derivative against a parasite target versus a host cell line.
-
Parasite Viability Assay:
-
Culture the target parasite (e.g., nematode larvae) in a suitable medium in a multi-well plate.
-
Add serial dilutions of the this compound derivative to the wells. Include a vehicle control and a positive control (e.g., Ivermectin).
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
Assess parasite viability using a suitable method (e.g., motility scoring, metabolic assays like MTT or resazurin).
-
Calculate the IC50 or EC50 value for the derivative against the parasite.
-
-
Host Cell Cytotoxicity Assay:
-
Culture a relevant host cell line (e.g., HepG2 for liver toxicity) in a multi-well plate.[17][22]
-
Add the same serial dilutions of the this compound derivative to the wells.
-
Incubate for the same period as the parasite assay.
-
Assess cell viability using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo).[19]
-
Calculate the CC50 (50% cytotoxic concentration) for the derivative against the host cells.
-
-
Calculate Selectivity Index (SI):
-
SI = CC50 (Host Cell) / IC50 (Parasite)
-
A higher SI value indicates greater selectivity for the parasite target.
-
Visualizations
Caption: this compound's primary mechanism of action in parasites.
Caption: Workflow for developing selective this compound derivatives.
Caption: Logic model for improving this compound derivative selectivity.
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. Bioinformatics Analysis of the Glutamate-Gated Chloride Channel Family in Bursaphelenchus xylophilus [mdpi.com]
- 3. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Silico Analysis of Off-Target Effects of Ivermectin Drug – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. A new family of glutamate-gated chloride channels in parasitic sea louse Caligus rogercresseyi: A subunit refractory to activation by ivermectin is dominant in heteromeric assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. An overview on chemical derivatization and stability aspects of selected this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. The derivatisation of avermectins and milbemycins in milk: new insights and improvement of the procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Cytotoxic effects of this compound on human HepG2 cells in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Confers Its Cytotoxic Effects by Inducing DNA Damage and Mitochondria-Associated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV‑2 Antiviral Activities and Lack of Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Avermectin purification techniques to remove impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Avermectin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Recovery After Crystallization | - Excessive solvent use: Using too much solvent can lead to a significant portion of the this compound remaining in the mother liquor.[1]- Inappropriate solvent system: The chosen solvent or solvent mixture may not be optimal for precipitating this compound.- Rapid crystallization: If crystals form too quickly, impurities can be trapped, and smaller, less stable crystals may form, leading to losses during filtration.[1] | - Optimize solvent volume: Use the minimum amount of hot solvent required to dissolve the crude this compound.[1] To check for product loss in the mother liquor, evaporate a small sample; a significant residue indicates a high concentration of the compound.[1]- Solvent system selection: For this compound B1, a mixed solvent system of a hydrocarbon (like hexane) and a lower alcohol (like methanol) is effective. A weight ratio of 3-6:1 (hexane:methanol) is often preferable.[2]- Control cooling rate: Allow the solution to cool slowly to promote the formation of larger, purer crystals. If crystallization is too rapid, gently reheat the solution to redissolve the solid, add a small amount of additional solvent, and cool again more slowly.[1] |
| Persistent Impurities in the Final Product | - Co-crystallization: Impurities with similar structures to this compound (e.g., other this compound homologs like B2a, A1a, A2a) can be incorporated into the crystal lattice.- Ineffective chromatography: The chosen stationary or mobile phase may not be providing adequate separation of the target this compound from its impurities.[3]- Degradation during purification: this compound can degrade under certain conditions, such as exposure to heat, light, or acidic/basic environments, leading to new impurities.[4] | - Recrystallization: Perform one or more additional recrystallization steps to improve purity.[2]- Chromatography optimization: For non-polar impurities, use a non-polar solvent system (e.g., hexane (B92381), pet ether) with silica (B1680970) gel column chromatography.[3] For more challenging separations, consider reversed-phase chromatography (e.g., C18 silica gel) or high-speed counter-current chromatography (HSCCC).[5][6]- Control process conditions: Avoid excessive heat and exposure to light. Ensure the pH of solutions is maintained within a stable range, typically avoiding strongly acidic or basic conditions.[7] |
| No Crystal Formation | - Solution is not supersaturated: The concentration of this compound in the solvent may be too low.- Inhibitory effect of impurities: Certain impurities can inhibit the nucleation process.- Insufficient cooling: The solution may not have been cooled to a low enough temperature to induce crystallization. | - Induce crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. If that fails, add a seed crystal of pure this compound.[1]- Concentrate the solution: Carefully evaporate some of the solvent to increase the this compound concentration and then allow it to cool again.- Cool to a lower temperature: Place the flask in an ice bath to further reduce the solubility of the this compound. |
| Oily Precipitate Instead of Crystals | - Melting point depression: High levels of impurities can lower the melting point of the mixture, causing it to "oil out" instead of crystallizing.- Solvent choice: The solvent may be too good a solvent for the this compound at the crystallization temperature. | - Purify before crystallization: Use a preliminary purification step, such as solvent extraction or column chromatography, to reduce the impurity load before attempting crystallization.- Adjust the solvent system: Add a "poor" solvent (an anti-solvent) dropwise to the solution at a slightly elevated temperature to gradually reduce the solubility and promote crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound extracts?
A1: this compound is a fermentation product, so the impurity profile can vary.[4] Common impurities include other this compound homologs (e.g., A1a, A2a, B1b, B2a), degradation products (such as 2-epimer B1a, 8a-OH B1a, and 8a-oxo B1a), and process-related impurities like demethylated forms.[4][][9]
Q2: What is the first step in purifying this compound from the fermentation broth?
A2: The initial step is typically a solvent extraction from the whole fermentation broth. This involves adjusting the pH of the broth to a weakly acidic range (e.g., pH 2.5-6.0) and then extracting the this compound into a water-immiscible organic solvent like toluene, ethyl acetate, or methanol (B129727).[2][7][10]
Q3: Which chromatographic technique is best for separating this compound B1a and B1b?
A3: Both normal-phase and reversed-phase chromatography can be effective. Reversed-phase flash column chromatography using C18 silica gel with acetonitrile:methanol:water mixtures as the eluent has been shown to be an effective method.[5] Additionally, Sephadex LH-20 column chromatography with a hexane, toluene, and methanol solvent system can be used to separate B1a and B1b components.[2]
Q4: How can I remove highly polar impurities from my this compound extract?
A4: To remove polar impurities, you can use adsorption chromatography. Passing the extract through a column with a reverse phase adsorption resin (like a styrene-divinylbenzene copolymer) will cause the less polar this compound to adsorb to the resin, while highly polar impurities pass through. The this compound can then be eluted with a less polar solvent.[2][11]
Q5: What analytical methods are used to determine the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 245 nm) is a standard method for purity analysis and quantification of this compound components.[6][12][13] For more detailed impurity profiling and structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used.[4][9]
Experimental Protocols & Workflows
Experimental Workflow for this compound Purification
Caption: General workflow for this compound purification.
Protocol 1: Extraction from Fermentation Broth
This protocol outlines a general procedure for the initial extraction of this compound.
-
pH Adjustment: Adjust the pH of the whole fermentation broth to between 2.5 and 6.0 using a mineral acid such as H₂SO₄.[7][10]
-
Solvent Addition: Add a water-immiscible organic solvent in which this compound is soluble (e.g., toluene, ethyl acetate, chlorobenzene). The ratio of solvent to broth can range from 0.2 to 1.0 by volume.[7][10]
-
Extraction: Agitate the mixture and heat to a temperature between 20°C and 100°C for at least one hour to facilitate the transfer of this compound into the organic phase.[7][10]
-
Phase Separation: Allow the mixture to settle and then decant the organic layer containing the this compound.
-
Concentration: Concentrate the organic extract, for example, by distilling off the solvent, to yield a crude this compound concentrate.[2]
Protocol 2: Purification by Reversed-Phase Flash Chromatography
This protocol is suitable for purifying crude Ivermectin (a derivative of this compound).
-
Column Preparation: Pack a flash chromatography column with C18 silica gel. Wash the column with a gradient of methanol/water, from 100% methanol to 100% water.[5]
-
Sample Loading: Dissolve the crude Ivermectin in methanol and apply it to the prepared column.[5]
-
Elution: Elute the column with a series of acetonitrile:methanol:water mixtures, gradually increasing the organic solvent concentration (e.g., starting from 0:5:5 and moving to 5:4:1).[5]
-
Fraction Collection: Collect fractions and monitor the separation using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or HPLC.[5]
-
Product Recovery: Combine the fractions containing the pure product. Concentrate the pooled fractions on a rotary evaporator to remove the organic solvents. Extract the remaining aqueous mixture with a solvent like diethyl ether, then dry and evaporate the solvent to yield the purified product.[5]
Protocol 3: Crystallization of this compound B1a
This protocol describes a method for obtaining high-purity this compound B1a crystals.
-
Dissolution: Take the purified this compound B1a concentrate and add a mixed solvent of hexane and ethanol (B145695). A ratio of 85 ml hexane to 15 ml ethanol for 10g of concentrate can be used.[2]
-
Heating and Stirring: Heat the mixture to approximately 50°C and stir for about 2 hours to ensure complete dissolution.[2]
-
Cooling and Crystal Formation: Gradually cool the solution to 20°C and continue stirring for another 2 hours to allow for the formation of crystals.[2]
-
Recovery: Filter the mixture to collect the this compound crystals.
-
Recrystallization (Optional): For higher purity, the recovered crystals can be recrystallized using the same procedure. This can increase the B1a content significantly.[2]
Logical Diagram for Troubleshooting Crystallization Issues
Caption: Troubleshooting logic for this compound crystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. KR20010039119A - Process for the purification of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. US6265571B1 - Purification process for anti-parasitic fermentation product - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US4423211A - Process for the whole broth extraction of this compound - Google Patents [patents.google.com]
- 9. Identification of impurities in ivermectin bulk material by mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP0082674A2 - Process for the whole broth extraction of this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Potent Binding of Avermectin to Glutamate-Gated Chloride Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of Avermectin and its analogs to glutamate-gated chloride channels (GluCls), crucial targets for anthelmintic drugs. Experimental data is presented to offer a clear validation of this interaction, alongside detailed protocols for key validation techniques and a comparative analysis with other GluCl-targeting compounds.
Executive Summary
Avermectins, a class of macrocyclic lactones, exhibit exceptionally high binding affinity to invertebrate glutamate-gated chloride channels (GluCls). This interaction leads to the irreversible opening of the channels, causing hyperpolarization and subsequent paralysis and death of the parasite. This guide summarizes the binding affinities of various avermectins and compares them with other compounds known to interact with GluCls. The presented data unequivocally validates the potent and specific binding of avermectins to these channels, reinforcing their efficacy as anthelmintics.
Comparative Analysis of Binding Affinity
The following table summarizes the binding affinities of various avermectins and comparator compounds to GluCls from different invertebrate species. The data, obtained through radioligand binding assays and electrophysiological recordings, highlights the superior potency of avermectins.
| Compound | GluCl Subunit/Species | Method | Affinity (Kd/EC50/IC50) | Reference |
| Ivermectin | Haemonchus contortus (HcGluClα) | Radioligand Binding | 0.11 ± 0.021 nM (Kd) | [1] |
| Haemonchus contortus (HcGluClα3B) | Radioligand Binding | 0.35 ± 0.1 nM (Kd) | [2] | |
| Haemonchus contortus (HcGluClα3B) | Electrophysiology | ~0.1 ± 1.0 nM (EC50) | [2] | |
| Moxidectin | Haemonchus contortus (HcGluClα) | Radioligand Binding | 0.18 ± 0.02 nM (Kd) | [1] |
| Emamectin | Caligus rogercresseyi (CrGluCl-A) | Electrophysiology | ~200 nM (EC50) | [3] |
| Abamectin | Caenorhabditis elegans | Electrophysiology | Potent activator | [4] |
| Doramectin | Invertebrate GluCls | General Literature | Activator | [5] |
| Selamectin | Invertebrate GluCls | General Literature | Activator | [5] |
| Eprinomectin | Invertebrate GluCls | General Literature | Activator | [5] |
| Fipronil | Anopheles gambiae (AgGluCl) | Electrophysiology | Inhibitor | [2] |
| Picrotoxin | Haemonchus contortus (HcGluClα3B) | Electrophysiology | Inhibitor | [2] |
Signaling Pathway and Mechanism of Action
Avermectins act as positive allosteric modulators of GluCls. They bind to a site distinct from the glutamate (B1630785) binding site, located within the transmembrane domain at the interface between subunits.[6][7][8] This binding potentiates the effect of glutamate and can also directly gate the channel, leading to a prolonged influx of chloride ions.[9][10][11] This sustained hyperpolarization of the neuronal and muscle cell membranes results in flaccid paralysis of the parasite.[12]
References
- 1. A glutamate-gated chloride channel subunit from Haemonchus contortus: expression in a mammalian cell line, ligand binding, and modulation of anthelmintic binding by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new family of glutamate-gated chloride channels in parasitic sea louse Caligus rogercresseyi: A subunit refractory to activation by ivermectin is dominant in heteromeric assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AOP-Wiki [aopwiki.org]
- 6. Stabilization of the GluCl Ligand-Gated Ion Channel in the Presence and Absence of Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mutational Analysis at Intersubunit Interfaces of an Anionic Glutamate Receptor Reveals a Key Interaction Important for Channel Gating by Ivermectin [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Glutamate-gated chloride channels and the mode of action of the this compound/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric modulation of ligand gated ion channels by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Avermectins Against Onchocerca volvulus: A Guide for Researchers
An Objective Analysis of Ivermectin and its Alternatives in the Treatment of Onchocerciasis
The Avermectin class of drugs, and specifically its derivative Ivermectin, has been a cornerstone in the global effort to control onchocerciasis, commonly known as river blindness. Donated by Merck & Co., Inc. since 1987 under the trade name Mectizan®, Ivermectin has had a profound impact on reducing the morbidity and transmission of this debilitating parasitic disease.[1] This guide provides a detailed comparison of the efficacy of Ivermectin and other compounds against Onchocerca volvulus, supported by data from key clinical studies, to inform researchers, scientists, and drug development professionals.
Ivermectin, a semi-synthetic derivative of this compound B1, is a broad-spectrum anti-parasitic agent.[2] Its primary efficacy in onchocerciasis lies in its potent microfilaricidal activity, rapidly clearing O. volvulus microfilariae from the skin and eyes.[3] This action alleviates the severe itching and prevents the ocular damage that can lead to blindness.[4] Furthermore, Ivermectin has an embryostatic effect on adult female worms, suppressing the release of new microfilariae for several months following treatment.[3][5]
While highly effective as a microfilaricide, Ivermectin has limited macrofilaricidal (adult worm killing) activity.[3] This necessitates long-term, repeated annual or semi-annual mass drug administration (MDA) to maintain low microfilarial loads and interrupt transmission, lasting for the reproductive lifespan of the adult worms, which can be up to 15 years.[5]
Quantitative Comparison of Efficacy
Recent clinical research has focused on identifying more effective treatment regimens and alternative drugs. A landmark Phase 3 clinical trial compared the efficacy of a single oral dose of Ivermectin (150 µg/kg) with Moxidectin (B1677422) (8 mg), another macrocyclic lactone. The results of this study are summarized below.
| Efficacy Outcome | Ivermectin (150 µg/kg) | Moxidectin (8 mg) | Treatment Difference | p-value |
| Adjusted Geometric Mean Skin Microfilarial Density (mf/mg) at 12 Months | 4.5 [95% CI 3.5–5.9] | 0.6 [95% CI 0.3–1.0] | 86% | <0.0001 |
Data from the Phase 3 trial conducted in Ghana, Liberia, and the Democratic Republic of the Congo.[6][7]
The data clearly indicates that Moxidectin demonstrates a superior and more sustained reduction in skin microfilarial density compared to Ivermectin at 12 months post-treatment.[6][7] This suggests that Moxidectin could potentially reduce parasite transmission more effectively between treatment rounds, thereby accelerating progress towards the elimination of onchocerciasis.[6][7]
Adverse Events and Safety Profile
Adverse events following treatment for onchocerciasis are often related to the host's inflammatory response to dying microfilariae, known as Mazzotti reactions. In the comparative trial of Ivermectin and Moxidectin, the incidence of efficacy-related adverse events was high in both groups.
| Adverse Event Category | Ivermectin (n=494) | Moxidectin (n=978) |
| Clinical Mazzotti Reactions | 446 (90%) | 944 (97%) |
| Ocular Reactions | 47 (10%) | 113 (12%) |
| Laboratory Reactions | 415 (84%) | 788 (81%) |
Data from the Phase 3 trial.[6][7]
While the overall rates of Mazzotti reactions were high in both treatment arms, no serious adverse events were considered to be related to either treatment, suggesting that Moxidectin's safety profile is suitable for mass treatment programs.[6]
Experimental Protocols
Phase 3 Randomized, Controlled, Double-Blind Trial of Moxidectin vs. Ivermectin
A pivotal study provides a robust methodology for comparing the efficacy of these two drugs.
-
Study Design: A double-blind, parallel-group, superiority trial was conducted across four sites in Ghana, Liberia, and the Democratic Republic of the Congo.[6][7]
-
Participant Selection: Eligible participants were aged 12 years and older with a skin microfilarial density of at least 10 mf/mg.[6][7] Individuals with Loa loa co-infection or lymphatic filariasis microfilaremia were excluded.[6]
-
Randomization and Blinding: Participants were randomly assigned to receive either a single oral dose of 8 mg of Moxidectin or 150 µg/kg of Ivermectin.[6][7] The allocation was stratified by sex and level of infection. Both the drugs were over-encapsulated to ensure blinding of participants and investigators.[6]
-
Primary Efficacy Outcome: The primary endpoint was the skin microfilarial density at 12 months post-treatment.[6][7] This was determined by microscopic examination of skin snips.
-
Statistical Analysis: A mixed-effects model was used to compare the primary outcome between the two treatment groups, with the hypothesis that the Moxidectin group would have a skin microfilarial density of 50% or less than that of the Ivermectin group.[6]
Visualizing Experimental and Logical Frameworks
To better understand the processes involved in evaluating these drugs, the following diagrams illustrate a typical clinical trial workflow and the logical relationship of drug action.
Caption: Workflow of a randomized controlled trial for onchocerciasis.
Caption: Logical flow of this compound's effect on Onchocerca volvulus.
Conclusion and Future Directions
Ivermectin remains a critical tool in the fight against onchocerciasis, demonstrating significant efficacy in reducing microfilarial loads and alleviating disease symptoms. However, the lack of a potent macrofilaricidal effect necessitates prolonged treatment campaigns. The superior and more sustained microfilarial suppression observed with Moxidectin presents a promising advancement, potentially accelerating the timeline for eliminating Onchocerca volvulus transmission. Future research should continue to explore new therapeutic agents and strategies, including combination therapies, that can safely and effectively target adult worms, which would represent a true paradigm shift in onchocerciasis control and elimination efforts.
References
- 1. Importance of ivermectin to human onchocerciasis: past, present, and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacokinetics and Interactions of Ivermectin in Humans—A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Onchocerca volvulus-specific antibody and cellular responses in onchocerciasis patients treated annually with ivermectin for 30 years and exposed to parasite transmission in central Togo | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Single dose moxidectin versus ivermectin for Onchocerca volvulus infection in Ghana, Liberia, and the Democratic Republic of the Congo: a randomised, controlled, double-blind phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single dose moxidectin versus ivermectin for Onchocerca volvulus infection in Ghana, Liberia, and the Democratic Republic of the Congo: a randomised, controlled, double-blind phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Statistical Analysis of Avermectin Bioassay Reproducibility: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of bioassay results for Avermectin, focusing on the statistical methods and experimental protocols that underpin reproducible findings. Ensuring the reliability and consistency of bioassay data is paramount in drug development and scientific research. This document synthesizes data from various studies to offer an objective comparison of this compound bioassay performance and furnishes the detailed methodologies required for replication.
Data Presentation: A Comparative Overview of this compound Bioassay Performance
The reproducibility of this compound bioassays is critically dependent on the analytical method employed. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are common, robust methods for the quantification of this compound and its derivatives. The following tables summarize key performance indicators from various studies, offering a quantitative comparison of their reproducibility and sensitivity.
Table 1: Performance Characteristics of HPLC-Based this compound Bioassays
| Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Analytical Method |
| This compound B1a, B1b, 8,9-Z this compound B1a | Water | - | 0.05 µg/L | 70-120 | ≤20 | LC-MS/MS[1] |
| Abamectin (B1664291), Ivermectin, Doramectin, Moxidectin (B1677422) | Bovine Liver | - | Below EU MRL | 77.5 - 90.8 | 2.7 - 7.7 | HPLC with Fluorescence Detection[2] |
| Abamectin, Ivermectin | Bovine Milk | 0.10 µg/L (Abamectin), 0.14 µg/L (Ivermectin) | 0.18 µg/L (Abamectin), 0.36 µg/L (Ivermectin) | 75 - 101 | < 10 | HPLC with Fluorescence Detection |
| Avermectins | Animal-derived food | - | 0.1 µg/L | 80 - 108 | 4.1 - 11.4 | HPLC with Fluorescence Detection[3] |
| Abamectin, Ivermectin | Fish Muscle | - | 3 µg/kg | 75 - 110 | Within-batch ≤10, Between-batch ≤15 | HPLC[4] |
| Ivermectin | Plasma | 0.02 ng (using 100 µl sample) | - | > 90 | < 15 | HPLC with Fluorescence Detection[5] |
| Abamectin, Doramectin, Ivermectin | Bovine Milk | - | 5 µg/L | - | Low | HPLC with Fluorescence Detection[6] |
Table 2: Comparison of ELISA and HPLC for Ivermectin Residue Detection in Bovine Liver
| Method | Number of Samples Analyzed | Positive Samples (%) | Samples Above Maximum Residue Limit (%) |
| ELISA | 88 | 81.8 | 30.55 (>50 ppb) |
| HPLC | 88 | - | 9.09 |
This table is based on a study that first screened all samples with ELISA and then confirmed with HPLC. The percentage of positive samples for HPLC is not directly provided, but it was used to confirm the number of samples exceeding the regulatory limit.[7]
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reproducible bioassay results. Below are methodologies cited in the literature for the analysis of Avermectins.
Protocol 1: HPLC with Fluorescence Detection for this compound Residues in Liver[2]
-
Extraction: Samples are extracted using acetonitrile.
-
Cleanup: The extract is cleaned up using solid-phase extraction (SPE) on a C18 column.
-
Derivatization: The cleaned extract is derivatized with trifluoroacetic anhydride.
-
HPLC Analysis: The derivatized sample is injected into an HPLC system.
-
Detection: Avermectins are detected using a fluorescence detector with an excitation wavelength of 361 nm and an emission wavelength of 465 nm.
Protocol 2: UHPLC-MS/MS for Confirmation of this compound Residues in Muscle Tissue[8][9]
-
Extraction: A multi-residue extraction is performed.
-
Cleanup: The extract undergoes further cleanup using reverse-phased dispersive solid-phase extraction (dSPE).
-
Solvent Exchange: The final extract is solvent exchanged and reconstituted with the mobile phase.
-
UHPLC-MS/MS Analysis: The sample is analyzed using an ultra-high-performance liquid chromatography system coupled with a tandem mass spectrometer for confirmation of seven this compound residues.
Statistical Analysis for Reproducibility
A crucial aspect of bioassay analysis is the use of dose-response models, often a four-parameter logistic (4PL) curve, to translate signal intensity into analyte concentration.[1][8] To compare the performance of different assays or laboratories, statistical tests are applied. For instance, Welch's t-test can be used to determine if there is a statistically significant difference between the Limit of Detection (LOD) estimates of two assays.[1]
For assessing the similarity of dose-response curves between a test sample and a reference standard, F-statistics are considered superior to the dilution effect (DE) measure.[2] The evaluation of parallelism is a key component of system suitability.[9]
In inter-laboratory comparisons, the degree of equivalence is a common metric, often calculated using normalized error (En) values. A Horwitz ratio (HorRat) value between 0.5 and 1.5 is generally considered indicative of a properly performed method.[10]
Mandatory Visualizations
Experimental Workflow for this compound Bioassay
References
- 1. epa.gov [epa.gov]
- 2. Multiresidue method for the determination of this compound and moxidectin residues in the liver using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. CN103543224A - Detection method for residues of abamectin and ivermectin - Google Patents [patents.google.com]
- 5. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 6. Validation of a Method for Analysis of Avermectins Residues in Bovine Milk by HPLC-Fluorescence Detector [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Method development and validation for ivermectin quantification. [wisdomlib.org]
- 10. Validation and interlaboratory comparison of anticoagulant rodenticide analysis in animal livers using ultra-performance liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different Avermectin formulations in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
Avermectin, a potent antiparasitic agent, has seen a resurgence in interest for its potential applications in antiviral and anticancer therapies. However, its poor aqueous solubility and potential for toxicity present significant formulation challenges. To overcome these hurdles, various advanced drug delivery systems have been developed and evaluated in preclinical settings. This guide provides an objective comparison of different this compound formulations, focusing on their performance in preclinical studies, supported by experimental data.
Data Presentation: A Comparative Analysis of this compound Formulations
The following tables summarize the quantitative data from various preclinical studies, offering a comparative look at the physicochemical characteristics, pharmacokinetic parameters, and safety profiles of different ivermectin formulations.
Table 1: Physicochemical Characteristics of Ivermectin Formulations
| Formulation Type | Carrier/Excipients | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Palmitic acid, PVA | Approx. spherical | 98.48 ± 0.052 | 11.99 ± 0.13 | [1] |
| Liposomes | Soyphosphatidylcholine (SPC), Cholesterol, Diethylphosphate (B48627) (DCP) | - | >80 | 4.00 ± 1.70 | [2] |
| Nanocrystals | - | 186 | - | - | [3][4] |
| Solid Dispersion (SD) | Hydrogenated castor oil (HCO) | - | - | - | [5][6][7] |
| Amorphous Solid Dispersion (ASD) | PVPK30, Poloxamer 188 | - | - | >30-fold higher than tablets | [8][9] |
| Lipid-Polymer Hybrid Nanoparticles (LPHNPs) | - | 302 - 350 | 68 - 80 | - | [10] |
Table 2: In Vivo Pharmacokinetic Parameters of Ivermectin Formulations in Animal Models
| Formulation Type | Animal Model | Route of Administration | Cmax | AUC | Tmax | Bioavailability Improvement | Reference |
| Solid Dispersion (SD1:3) | Rabbits | Subcutaneous | Higher than IVM | ~1.1-fold vs. IVM | Higher than IVM | Yes | [5][6][7] |
| Amorphous Solid Dispersion (SD3) | Rats | Oral (20 mg/kg) | Highest vs. pure drug & tablets | Highest vs. pure drug & tablets | Shorter than pure drug | Yes | [8][9] |
| Oral Ivermectin | Beagle Dogs | Oral (250 µg/kg) | 132.6 ± 43.0 ng/mL | - | 80.3 ± 29.8 h (t½) | - | [11] |
Table 3: In Vitro & In Vivo Safety and Efficacy of Ivermectin Formulations
| Formulation Type | Model | Endpoint | Results | Reference |
| Liposomes | Vero E6 Cells | Cytotoxicity (CC50) | > 110 µM (vs. 10 µM for free IVM) | [12] |
| Liposomes | Dengue Virus (in vitro) | Antiviral Activity | Significant increase in activity vs. free IVM | [13] |
| Solid Dispersion (SD1:3) | MDCK Cells | Cytotoxicity | Lower than native IVM | [5][6] |
| Solid Dispersion (SD1:3) | Rabbits (ear mites) | Efficacy | Longer persistence than commercial injection | [5][6][7] |
| Solid Lipid Nanoparticles (SLNs) | Murine Trichinosis | Efficacy | Greatest decrease in encysted larvae (with albendazole) | [14] |
| Nanocrystals | Pig's Ear Skin (ex vivo) | Dermal Deposition | 3-fold increase vs. conventional cream | [3][4] |
| Oral Ivermectin | Mice | Acute Toxicity (LD50) | ~25 mg/kg | [10][11] |
| Oral Ivermectin | Dogs | Acute Toxicity (LD50) | ~80 mg/kg | [10][11] |
Experimental Protocols: A Look at the Methodologies
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols cited in this guide.
Preparation of Ivermectin-Loaded Solid Lipid Nanoparticles (SLNs)
Ivermectin-loaded SLNs were prepared using a hot homogenization followed by an ultrasonic method.[15] Palmitic acid was selected as the lipid matrix. The drug and lipid were melted together, and this oil phase was then dispersed in a hot aqueous solution containing a surfactant (e.g., PVA) under high-speed homogenization. The resulting pre-emulsion was then sonicated to reduce the particle size, followed by cooling to form the SLNs.[1]
Preparation of Ivermectin-Loaded Liposomes
Liposomes were formulated using the ethanol (B145695) injection method.[12] Lipids such as soyphosphatidylcholine (SPC), cholesterol, and diethylphosphate (DCP) were dissolved in ethanol. This lipid solution was then rapidly injected into an aqueous phase under constant stirring, leading to the spontaneous formation of liposomes.[2]
Pharmacokinetic Studies in Rabbits (Solid Dispersion)
The pharmacokinetic profile of a subcutaneous ivermectin solid dispersion was evaluated in rabbits.[5][6] Blood samples were collected at predetermined time points after administration. Plasma concentrations of ivermectin were quantified using High-Performance Liquid Chromatography (HPLC). Pharmacokinetic parameters such as Cmax, Tmax, and AUC were then calculated to assess the absorption and bioavailability of the formulation compared to a conventional ivermectin injection.[7]
In Vitro Cytotoxicity Assay (Liposomes)
The cytotoxicity of ivermectin-loaded liposomes was assessed using the MTT assay on Vero E6 cells.[12] Cells were incubated with various concentrations of the liposomal formulation and free ivermectin for a specified period. The cell viability was then determined by measuring the mitochondrial-dependent reduction of MTT to formazan. The half-maximal cytotoxic concentration (CC50) was calculated to quantify the toxicity.
Antiviral Activity Assay (Liposomes)
The antiviral efficacy of ivermectin-loaded liposomes against Dengue virus was evaluated in cell culture.[13] Huh-7 cells were infected with the virus and subsequently treated with different concentrations of the liposomal formulation or free ivermectin. The viral replication was quantified, and the half-maximal effective concentration (EC50) was determined to assess the antiviral activity.
Mandatory Visualization: Diagrams of Key Processes
To visually represent the complex biological and experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Ivermectin's multifaceted molecular mechanisms.
Caption: A typical preclinical evaluation workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. d-nb.info [d-nb.info]
- 3. Formulation and optimization of ivermectin nanocrystals for enhanced topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation and optimization of ivermectin nanocrystals for enhanced topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Sustained release ivermectin-loaded solid lipid dispersion for subcutaneous delivery: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
- 10. Therapeutic and Formulation Advances of Ivermectin in Veterinary and Human Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Update on the Application of Ivermectin in Veterinary and Human Medicine[v1] | Preprints.org [preprints.org]
- 12. Enhancing Intracellular Uptake of Ivermectin through Liposomal Encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liposomal Systems as Nanocarriers for the Antiviral Agent Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ivermection-loaded solid lipid nanoparticles: preparation, characterisation, stability and transdermal behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a New Analytical Method for Avermectin Detection: A Comparative Guide Based on ICH Guidelines
This guide provides a comprehensive framework for validating a new analytical method for the detection and quantification of Avermectins, aligning with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] It is designed for researchers, scientists, and drug development professionals, offering a comparison with existing analytical techniques and detailed protocols for validation experiments.
Avermectins are a class of widely used antiparasitic agents in both veterinary and human medicine.[3] Ensuring the safety and efficacy of pharmaceutical products containing Avermectins, as well as monitoring their residue levels in food products, necessitates reliable and validated analytical methods.[4][5] The most common methods for Avermectin analysis include High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[4]
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[6] The ICH guidelines provide a harmonized approach to analytical method validation, ensuring data integrity and reliability for regulatory submissions.[7]
Comparison of Common this compound Detection Methods
Before validating a new method, it is crucial to understand the performance characteristics of existing alternatives. The following table summarizes typical performance data for HPLC, LC-MS/MS, and ELISA methods used for this compound analysis, which can serve as a benchmark for a new method.
| Parameter | HPLC with Fluorescence Detection (HPLC-FD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Specificity | Good; may require derivatization to enhance specificity and sensitivity.[8] | Excellent; high specificity due to mass-to-charge ratio detection. | Variable; potential for cross-reactivity with structurally similar compounds.[9] |
| Limit of Quantitation (LOQ) | ~5 µg/L (in milk)[5] | 0.05 - 2.5 µg/L (in water, milk)[10][11] | 0.1 - 5 ng/mL (equivalent to µg/L)[9][12] |
| Linearity (R²) | Typically > 0.99[5] | Typically > 0.98[11] | Sigmoidal curve; requires 4-parameter logistic fit. R² > 0.99 for linear range.[13] |
| Accuracy (% Recovery) | 77.5% - 90.8% (in liver)[8] | 75% - 122% (in milk, meat)[11][14] | 94% - 112% (in milk)[13] |
| Precision (%RSD / %CV) | < 3% (intra- and inter-day)[3] | < 8% - 20%[10][11] | < 10% - 16%[9][12] |
| Throughput | Moderate | Moderate to High | High |
| Cost & Complexity | Moderate | High | Low |
Experimental Protocols for Method Validation per ICH Q2(R1) Guidelines
The following sections detail the experimental protocols required to validate a new analytical method for this compound detection. These protocols are based on the validation characteristics outlined in the ICH Q2(R1) guideline.[2]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]
Experimental Protocol:
-
Blank Analysis: Analyze a blank sample matrix (e.g., drug-free plasma, milk, or formulation excipients) to ensure no interfering peaks are present at the retention time or m/z of the this compound analyte.
-
Spiked Sample Analysis: Spike the blank matrix with the this compound analyte and any known related substances or potential impurities.
-
Forced Degradation (for stability-indicating methods): Subject the this compound drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to produce degradation products.
-
Evaluation: The method is considered specific if the this compound peak is well-resolved from any other peaks, demonstrating that the signal is attributable only to the analyte of interest.
Linearity
Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in samples within a given range.[7][15]
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five calibration standards by diluting a stock solution of this compound reference standard to cover the expected concentration range.
-
Analysis: Analyze each concentration level in triplicate.
-
Evaluation: Plot the average response (e.g., peak area) against the corresponding concentration. Perform a linear regression analysis. The method is linear if the correlation coefficient (R²) is typically ≥ 0.99.
Range
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]
Experimental Protocol: The range is confirmed by the successful demonstration of linearity, accuracy, and precision experiments using concentrations that span the desired interval. For this compound assays, this is often 80% to 120% of the test concentration.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]
Experimental Protocol:
-
Sample Preparation: Spike a blank matrix with known concentrations of this compound reference standard at a minimum of three levels (e.g., 80%, 100%, 120% of the target concentration).
-
Replicates: Prepare a minimum of three replicates at each concentration level.
-
Analysis: Analyze the spiked samples using the new method.
-
Evaluation: Calculate the percent recovery for each sample by comparing the measured concentration to the nominal (spiked) concentration. Acceptance criteria are typically within 80-120%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[2]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three replicates at three concentrations).[2]
-
Perform the analysis under the same operating conditions over a short interval of time.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different piece of equipment.
-
-
Evaluation: Calculate the mean, standard deviation (SD), and the relative standard deviation (%RSD) for each set of measurements. The %RSD should typically be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
Experimental Protocol (based on Signal-to-Noise):
-
Determine Signal-to-Noise (S/N) Ratio:
-
Analyze blank samples and samples with known low concentrations of this compound.
-
Measure the signal height for the analyte and the noise height in a region of the baseline close to the analyte peak.
-
-
Evaluation:
-
The LOD is typically established at a signal-to-noise ratio of 3:1.
-
The LOQ is typically established at a signal-to-noise ratio of 10:1. The LOQ must be confirmed by demonstrating acceptable precision and accuracy at this concentration.
-
Robustness
Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol:
-
Identify Parameters: Identify critical method parameters (e.g., mobile phase composition [±2%], pH [±0.2 units], column temperature [±5°C], flow rate [±10%]).
-
Vary Parameters: Perform the analysis while making small, deliberate changes to these parameters one at a time.
-
Evaluation: Assess the effect of these changes on the results (e.g., peak retention time, area, resolution). The method is robust if the results remain within the acceptance criteria of the system suitability tests.
Visualizing the Validation Process
Diagrams created using Graphviz help to visualize the workflow and logical connections within the method validation process.
Caption: Workflow for analytical method validation according to ICH guidelines.
Caption: Interrelationship of key validation parameters for an analytical method.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. scielo.br [scielo.br]
- 4. Analytical Methods for the Determination of Avermectins Residues in Food and Environmental Samples: A Review [iac.iacademic.info]
- 5. scispace.com [scispace.com]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Multiresidue method for the determination of this compound and moxidectin residues in the liver using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simple and sensitive enzyme-linked immunosorbent assay for ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. agilent.com [agilent.com]
- 12. A Monoclonal Antibody-Based ELISA for Multiresidue Determination of Avermectins in Milk [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. fda.gov [fda.gov]
- 15. youtube.com [youtube.com]
Avermectin's Impact on Parasites: A Comparative Study of Wild-Type vs. Mutant Strains
For researchers, scientists, and drug development professionals, understanding the mechanisms of anthelmintic resistance is paramount. This guide provides a comparative analysis of Avermectin's effects on wild-type versus mutant parasite strains, supported by experimental data and detailed protocols. The emergence of resistance, primarily through alterations in drug targets and transport mechanisms, poses a significant challenge to parasite control worldwide.
This compound and its derivatives, such as Ivermectin (IVM), are broad-spectrum anthelmintic agents that have been instrumental in treating and controlling parasitic infections in both human and veterinary medicine.[1][2] Their primary mode of action involves the potentiation of glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of invertebrates.[3] This interaction leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis and death of the parasite.[4] However, the extensive use of these drugs has led to the selection of resistant parasite populations, compromising their efficacy.[5]
This guide delves into the comparative effects of this compound on susceptible (wild-type) and resistant (mutant) parasite strains, focusing on the two primary mechanisms of resistance: alterations in the drug's target (GluCls) and increased drug efflux mediated by ATP-binding cassette (ABC) transporters.
Comparative Efficacy of Ivermectin
The development of resistance to Ivermectin is evident in the increased concentrations required to achieve the same level of efficacy against mutant strains compared to their wild-type counterparts. This is often quantified by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), with higher values indicating greater resistance.
Caenorhabditis elegans: A Model Organism
The free-living nematode Caenorhabditis elegans serves as a crucial model organism for studying the genetics of anthelmintic resistance due to its tractability and the availability of genetic tools.[6]
Table 1: Comparative EC50 Values of Ivermectin in Wild-Type and Mutant C. elegans Strains
| Strain | Genotype | Phenotype | Ivermectin EC50 (nM) | Resistance Factor (Fold Increase) | Reference |
| N2 (Bristol) | Wild-Type | Susceptible | ~1-5 | - | [6] |
| DA1316 | avr-14; avr-15; glc-1 | Triple GluCl Mutant | >4000 | ~4000 | [7] |
| - | pgp-11 deficient | P-glycoprotein Mutant | - | 3.2 - 4.6 (decreased susceptibility) | [8][9] |
| IVM-R | Ivermectin-selected | Resistant | - | - | [10] |
Note: EC50 values can vary between studies depending on the specific assay conditions.
Mutations in the genes encoding GluCl subunits, such as avr-14, avr-15, and glc-1, can lead to a dramatic increase in Ivermectin resistance.[7] A triple mutant strain lacking all three of these GluCl alpha subunits exhibits approximately 4,000-fold resistance compared to the wild-type strain.[7] Similarly, mutations or overexpression of P-glycoprotein (Pgp) genes, a type of ABC transporter, can also confer resistance, albeit typically to a lesser degree than target-site mutations.[8][9][11] Strains with loss-of-function mutations in individual Pgp genes show a modest but significant increase in susceptibility to Ivermectin, with EC50 values decreasing by 1.5 to 4.3-fold.[11] Conversely, transgenic expression of a parasitic nematode Pgp in C. elegans can decrease Ivermectin susceptibility.[8][9]
Haemonchus contortus: A Key Veterinary Parasite
Haemonchus contortus, a gastrointestinal nematode of small ruminants, is a major target of this compound treatment and a species where resistance is widespread.
Table 2: Ivermectin Susceptibility in Wild-Type and Resistant H. contortus Isolates
| Isolate | Phenotype | Ivermectin IC50 (ng/mL) | Resistance Ratio | Reference |
| Haecon-5 | Susceptible | 0.218 | - | [12] |
| Zhaosu-R | Resistant | 1.291 | 5.9 | [12] |
| IVM-susceptible | Susceptible | 0.30 - 0.49 µM (LP50) | - | [13] |
| IVM-resistant | Resistant | 0.8 - 2.6 µM (LP50) | - | [13] |
Note: IC50 and LP50 (50% inhibition of motility) values are presented as reported in the respective studies.
Resistant isolates of H. contortus consistently show higher IC50 values in larval development assays compared to susceptible isolates.[12] Studies have shown a direct correlation between Ivermectin resistance and the upregulation of ABC transporter genes, particularly pgp-9.1 and other P-glycoproteins.[12][14]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of anthelmintic efficacy and resistance.
Motility Assay in C. elegans (wMicroTracker Protocol)
This assay quantifies the effect of this compound on the movement of C. elegans.
-
Worm Preparation: Synchronized L4 or young adult C. elegans are washed from NGM plates using M9 buffer. The worms are washed multiple times by centrifugation and resuspension in fresh M9 buffer to remove bacteria.[15][16]
-
Plating: A specific number of worms (e.g., ~70) in a defined volume of M9 buffer (e.g., 100 µL) are pipetted into each well of a 96-well microtiter plate.[15][16]
-
Drug Application: this compound is added to the wells at various concentrations. A solvent control (e.g., DMSO) is also included.[15][16]
-
Data Acquisition: The plate is placed in the wMicroTracker, which uses infrared microbeams to detect worm movement. Motility is recorded over a set period (e.g., 4 hours), with readings taken at regular intervals (e.g., every 30 minutes).[1][15][17]
-
Data Analysis: The motility data is analyzed to generate dose-response curves and calculate EC50 values.
Larval Development Assay (LDA) in H. contortus
This in vitro assay assesses the ability of H. contortus eggs to develop into third-stage larvae (L3) in the presence of this compound.
-
Egg Recovery: Nematode eggs are recovered from the feces of infected animals using a series of sieves and a flotation method with a saturated salt solution. The eggs are then washed and quantified.[18][19]
-
Assay Setup: A defined number of eggs (e.g., 70-100) are added to each well of a 24- or 96-well plate containing a culture medium that supports larval development.[18][19]
-
Drug Addition: Serial dilutions of this compound are added to the wells. A negative control (no drug) is included.[18]
-
Incubation: The plates are incubated for approximately six days at a controlled temperature (e.g., 27°C) to allow for larval development.[18][19]
-
Larval Quantification: After incubation, the number of first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well is counted under a microscope.[18]
-
Data Analysis: The percentage of inhibition of larval development is calculated for each drug concentration, and this data is used to determine the IC50 value.
Signaling Pathways and Resistance Mechanisms
The primary mechanism of this compound action and the key resistance pathways are visualized below.
This compound Signaling in a Wild-Type Parasite Neuron
Caption: this compound action in a susceptible parasite neuron.
In wild-type parasites, this compound binds to and activates GluCls, leading to an influx of chloride ions. This causes hyperpolarization of the neuronal or muscle cell membrane, resulting in paralysis and death of the parasite.
Mechanisms of this compound Resistance in Mutant Parasites
Caption: Key mechanisms of this compound resistance in mutant parasites.
Resistance to this compound primarily arises from two mechanisms. Mutations in the genes encoding the GluCl subunits can alter the drug's binding site, reducing its efficacy. Alternatively, the overexpression of ABC transporters, such as P-glycoproteins, can actively pump the drug out of the parasite's cells, preventing it from reaching its target at a sufficient concentration. In some cases, both mechanisms may contribute to the overall resistance phenotype.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing this compound's effects.
A typical experimental workflow for comparing the effects of this compound on wild-type and mutant parasite strains involves culturing both strains and subjecting them to in vitro assays such as motility or larval development assays across a range of drug concentrations. The resulting data is used to generate dose-response curves, from which key parameters like EC50 or IC50 values are calculated. These values are then used to determine the resistance factor, providing a quantitative measure of the difference in susceptibility between the strains.
References
- 1. invivobiosystems.com [invivobiosystems.com]
- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. Frontiers | Functional characterization of ivermectin binding sites in α1β2γ2L GABA(A) receptors [frontiersin.org]
- 4. avr‐15 encodes a chloride channel subunit that mediates inhibitory glutamatergic neurotransmission and ivermectin sensitivity in Caenorhabditis elegans | The EMBO Journal [link.springer.com]
- 5. Evaluation of changes in drug susceptibility and population genetic structure in Haemonchus contortus following worm replacement as a means to reverse the impact of multiple-anthelmintic resistance on a sheep farm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UBR-1 deficiency leads to ivermectin resistance in C. elegans [elifesciences.org]
- 7. The genetics of ivermectin resistance in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transgenically expressed Parascaris P-glycoprotein-11 can modulate ivermectin susceptibility in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transgenically expressed Parascaris P-glycoprotein-11 can modulate ivermectin susceptibility in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of P-glycoprotein enhances sensitivity of Caenorhabditis elegans to ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caenorhabditis elegans: modest increase of susceptibility to ivermectin in individual P-glycoprotein loss-of-function strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative analysis on transcriptomics of ivermectin resistant and susceptible strains of Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of resistance to ivermectin in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of in vitro exposure to ivermectin and levamisole on the expression patterns of ABC transporters in Haemonchus contortus larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2.5. Motility assays using the wMicroTracker [bio-protocol.org]
- 16. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. invivobiosystems.com [invivobiosystems.com]
- 18. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 19. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
Benchmarking Avermectin's performance against new antiparasitic compounds
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of antiparasitic drug development, Avermectin and its derivatives have long been a cornerstone for their broad-spectrum efficacy. However, the emergence of resistance and the demand for improved safety and efficacy profiles have spurred the development of novel antiparasitic compounds. This guide provides an objective comparison of the performance of this compound against newer chemical classes, including Isoxazolines, Neonicotinoids, Spinosyns, and Oxadiazines, supported by experimental data.
At a Glance: Key Performance Indicators
The following tables summarize the quantitative performance of this compound and its modern counterparts across various parasites and experimental models.
Table 1: Efficacy Against Ectoparasites (Fleas, Ticks, and Mites) in Companion Animals
| Compound Class | Active Ingredient(s) | Target Parasite | Host | Efficacy (%) | Study Duration | Source(s) |
| This compound | Ivermectin | Rhipicephalus sanguineus (Ticks) | Dog | 2.95% (Day 28), 9.71% (Day 56), 40.54% (Day 84) | 84 Days | [1] |
| Ivermectin | Sarcoptes scabiei (Mites) | Dog | 26.32% | 28 Days | [2] | |
| Selamectin | Sarcoptes scabiei (Mites) | Dog | 100% | 28 Days | [2] | |
| Selamectin | Ctenocephalides felis (Fleas) | Dog | 74.4% (at 8 hours post-treatment) | 8 Hours | [3] | |
| Isoxazoline | Afoxolaner | Rhipicephalus sanguineus (Ticks) | Dog | 97.05% (Day 28), 96.11% (Day 56), 98.65% (Day 84) | 84 Days | [1] |
| Sarolaner | Sarcoptes scabiei (Mites) | Dog | 100% | 28 Days | [2] | |
| Lotilaner | Ctenocephalides felis (Fleas) | Cat | 98.1% (Day 28), 99.9% (Day 60), 99.9% (Day 90) | 90 Days | ||
| Neonicotinoid | Imidacloprid | Ctenocephalides felis (Fleas) | Dog | 95.7% (at 8 hours post-treatment) | 8 Hours | [3] |
| Nitenpyram | Ctenocephalides felis (Fleas) | Dog | 100% (at 8 hours post-treatment) | 8 Hours | ||
| Spinosyn | Spinosad/Milbemycin oxime | Toxocara spp. (Roundworms) | Dog | 94% reduction in egg count at 28 days | 28 Days | [4] |
| Oxadiazine | Indoxacarb (B177179) | Ctenocephalides felis (Fleas) | Cat | 100% (up to Day 28), 99.6% (Day 35 & 42) | 42 Days | [5] |
Table 2: Comparative Efficacy Against Endoparasites
| Compound Class | Active Ingredient(s) | Target Parasite | Host | Efficacy (%) | Study Duration | Source(s) |
| This compound | Ivermectin/Praziquantel | Toxocara spp. (Roundworms) | Dog | 88% reduction in egg count at 28 days | 28 Days | [4] |
| Spinosyn | Spinosad/Milbemycin oxime | Toxocara spp. (Roundworms) | Dog | 94% reduction in egg count at 28 days | 28 Days | [4] |
| This compound | Ivermectin | Ancylostoma caninum (Hookworms) | Dog | 89.7% negative at Day 7-11 | 7-11 Days | [6] |
| This compound | Moxidectin | Ancylostoma caninum (Hookworms) | Dog | 56.4% negative at Day 7-11 | 7-11 Days | [6] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms by which these compounds exert their antiparasitic effects are crucial for understanding their spectrum of activity, potential for resistance, and safety profiles.
Experimental Protocols
To ensure the reproducibility and transparent evaluation of the presented data, detailed methodologies for key experiments are outlined below.
In Vivo Efficacy Study: Tick Infestation in Dogs
This protocol is a generalized representation of studies conducted to evaluate the efficacy of ectoparasiticides against ticks on dogs.[1][7]
Methodology Details:
-
Animal Selection: Clinically healthy dogs of a specified breed, age, and weight range are selected and acclimated to the study conditions.
-
Randomization: Animals are randomly allocated to treatment and control groups.
-
Infestation: Each animal is infested with a specific number of unfed adult ticks (e.g., Rhipicephalus sanguineus).
-
Treatment Administration: The investigational product is administered to the treatment group according to the proposed label instructions. The control group remains untreated or receives a placebo.
-
Tick Counts: At specified time points post-treatment, the number of live, attached ticks on each animal is counted.
-
Re-infestation: To assess persistent efficacy, animals are re-infested with ticks at regular intervals.
-
Efficacy Calculation: Efficacy is calculated at each time point using the following formula: Efficacy (%) = [(Mean number of live ticks on control group - Mean number of live ticks on treated group) / Mean number of live ticks on control group] x 100
In Vitro Larval Motility Assay
This assay is a common in vitro method to assess the anthelmintic activity of compounds by observing their effect on the motility of parasitic larvae.
Methodology Details:
-
Larval Preparation: Third-stage (L3) larvae of the target parasite are obtained and suspended in a suitable medium.
-
Plate Preparation: Serial dilutions of the test compounds are prepared in a multi-well plate. Control wells contain the medium with and without the solvent used to dissolve the compounds.
-
Incubation: A specific number of larvae are added to each well, and the plate is incubated under controlled conditions (temperature and time).
-
Motility Assessment: After incubation, the motility of the larvae in each well is assessed. This can be done visually under a microscope or using automated tracking systems.
-
Data Analysis: The percentage of motile larvae is determined for each concentration of the test compound. This data is then used to calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
Conclusion
The landscape of antiparasitic control is evolving, with newer compounds demonstrating significant advantages in efficacy, speed of kill, and duration of action compared to the traditional avermectins. Isoxazolines, in particular, have shown exceptional performance against a range of ectoparasites. While avermectins remain a valuable tool, especially for certain endoparasites, the data presented in this guide highlights the potent alternatives now available to researchers and veterinarians. The distinct mechanisms of action of these new drug classes also offer valuable strategies for managing the growing challenge of antiparasitic resistance. Continued head-to-head comparative studies will be essential for optimizing treatment protocols and ensuring the longevity of these critical therapeutic agents.
References
- 1. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. Efficacy of two anthelmintic treatments, spinosad/milbemycin oxime and ivermectin/praziquantel in dogs with natural Toxocara spp. infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of indoxacarb applied to cats against the adult cat flea, Ctenocephalides felis, flea eggs and adult flea emergence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative field efficacy trial of three treatment programs against endo- and ectoparasites in naturally infected dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) guidelines for evaluating the efficacy of parasiticides for the treatment, prevention and control of flea and tick infestation on dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Avermectin Disposal
For Immediate Implementation by Laboratory Personnel
Proper disposal of avermectin, a potent macrocyclic lactone with significant environmental toxicity, is a critical component of laboratory safety and responsible research conduct. Adherence to established protocols is essential to mitigate risks to both personnel and ecosystems. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Critical Safety and Handling Precautions
This compound and its derivatives are highly toxic to aquatic invertebrates and can persist in soil.[1][2][3][4] Therefore, preventing its release into the environment is of paramount importance. All personnel handling this compound waste must be equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] All waste must be handled in accordance with local, state, and federal regulations.[7]
This compound Inactivation and Disposal Workflow
The following diagram outlines the logical workflow for the safe disposal of this compound waste in a laboratory setting. This process is designed to ensure that the compound is chemically degraded to less harmful byproducts before final disposal.
Chemical Inactivation Protocols for this compound Waste
For laboratory-scale waste, chemical degradation is a highly effective method for neutralizing the biological activity of this compound. The following table summarizes conditions for forced degradation, which can be adapted for disposal purposes. These methods should be performed in a chemical fume hood.
| Inactivation Method | Reagent Concentration | Temperature | Duration | Efficacy/Degradation | Reference |
| Alkaline Hydrolysis | 0.025 M Sodium Hydroxide (NaOH) | Ambient | 1 hour | Significant Degradation | [2] |
| Acidic Hydrolysis | 0.05 M Hydrochloric Acid (HCl) | Ambient | 5 hours | Significant Degradation | [2] |
| Oxidative Degradation | 5% Hydrogen Peroxide (H₂O₂) | Ambient | 21 hours | Significant Degradation | [2] |
| Photocatalysis (AOP) | Titanium Dioxide (TiO₂) + UV-C Light | Ambient | 5 hours | ~90% Degradation | [5] |
Note: The efficacy of these methods should be verified under specific laboratory conditions if possible. For larger quantities of waste or in industrial settings, high-temperature incineration in a licensed facility is the recommended disposal method.[4][7]
Detailed Experimental Protocol: Alkaline Hydrolysis for this compound Disposal
This protocol provides a step-by-step guide for the chemical inactivation of small quantities of this compound waste in a laboratory setting using alkaline hydrolysis.
Materials:
-
This compound waste (in a suitable solvent like methanol (B129727) or acetonitrile)
-
Sodium Hydroxide (NaOH) pellets or a stock solution
-
Distilled water
-
Appropriate glass waste container
-
pH indicator strips or a pH meter
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: In a designated chemical fume hood, ensure all necessary materials are readily available. Don appropriate PPE.
-
Prepare Inactivation Solution: Prepare a 0.025 M NaOH solution. For example, to make 100 mL of this solution, dissolve 0.1 g of NaOH in 100 mL of distilled water.
-
Inactivation: Carefully add the this compound waste to the NaOH solution in the glass waste container. Ensure the final concentration of NaOH remains approximately 0.025 M. Gently swirl the container to mix the contents.
-
Reaction Time: Allow the mixture to react for at least 1 hour at room temperature.[2]
-
Neutralization: After the reaction period, check the pH of the solution. If it is highly basic, neutralize it by adding a suitable acid (e.g., dilute HCl) until the pH is between 6.0 and 8.0.
-
Final Disposal: The neutralized waste should be collected in a clearly labeled hazardous waste container. Consult with your institution's Environmental Health and Safety (EHS) department for final disposal procedures.[6]
Spill Management
In the event of an this compound spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate the immediate area and inform your supervisor and laboratory safety officer.
-
Containment: If it is safe to do so, prevent the spread of the spill using absorbent materials such as spill pillows or vermiculite.[8] For solid spills, gently cover with a damp paper towel to avoid generating dust.[8]
-
Decontamination: Once the spill is absorbed, decontaminate the area. For surfaces, a 10% bleach solution can be used, followed by wiping with water to remove residual bleach.[9] For the absorbed spill material, it should be treated as this compound waste and undergo chemical inactivation as described above before being placed in a hazardous waste container.[6]
By implementing these procedures, research professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. trace.tennessee.edu [trace.tennessee.edu]
- 5. Aspects of decontamination of ivermectin and praziquantel from environmental waters using advanced oxidation technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to deal with a lab chemical spill - Evolve [evolveltd.eu]
- 7. deepdyve.com [deepdyve.com]
- 8. ehs.gatech.edu [ehs.gatech.edu]
- 9. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
Safeguarding Your Research: Essential Personal Protective Equipment and Procedures for Handling Avermectin
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety when handling potent compounds like Avermectin is paramount. Adherence to strict safety protocols not only prevents accidental exposure but also ensures the integrity of experimental outcomes. This guide provides essential, step-by-step information on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling this compound, grounded in established safety data.
This compound and its derivatives are highly toxic compounds that can be fatal if swallowed and are harmful if inhaled.[1][2][3] They are also suspected of damaging fertility or the unborn child and can cause organ damage through prolonged or repeated exposure.[1] Therefore, implementing robust safety measures is not merely a recommendation but a critical necessity.
Recommended Personal Protective Equipment for this compound
The appropriate level of PPE is dictated by the nature of the task being performed. The following table summarizes the recommended PPE for routine handling, weighing of powders, and spill cleanup procedures involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Solutions) | Safety goggles with side-shields[2][4] | Chemical-resistant gloves (e.g., Nitrile, PVC)[5] | Laboratory coat or overalls[5][6] | Required if aerosols may be generated; otherwise, work in a well-ventilated area or chemical fume hood[4][7] |
| Weighing of Powders | Tightly sealed goggles[6] | Chemical-resistant gloves[1][6] | Laboratory coat and/or impervious clothing[2][4] | A suitable NIOSH/MSHA approved respirator is strongly recommended to avoid inhalation of dust particles[2][7][8][9] |
| Spill Cleanup | Chemical splash goggles or a face shield[8][9] | Chemical-resistant gloves[1][6] | Impervious clothing or coveralls; waterproof apron for large spills[2][4][5] | A NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors and particulates[8][9] |
Procedural Guidance for Handling this compound
Adherence to a systematic workflow is crucial for minimizing the risk of exposure. The following diagram and protocols outline the essential steps from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound, from preparation to disposal.
Experimental Protocols for Safe Handling
The following protocols provide detailed, step-by-step guidance for key procedures involving this compound.
Protocol 1: Donning and Doffing of PPE
Objective: To correctly put on and remove PPE to prevent cross-contamination.
Methodology:
-
Donning (Putting On):
-
Put on a lab coat or coveralls, ensuring it is fully fastened.[5]
-
If required, put on a respirator. Ensure a proper fit and perform a seal check.
-
Put on safety goggles or a face shield.[9]
-
Wash hands thoroughly and then put on chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.[5]
-
-
Doffing (Removing):
-
Remove gloves by peeling them off from the cuff downwards, turning them inside out. Dispose of them in a designated waste container.[5]
-
Remove the lab coat or coveralls by rolling it downwards, avoiding contact with the outer contaminated surface.
-
Remove eye protection.
-
If worn, remove the respirator.
-
Wash hands thoroughly with soap and water.
-
Protocol 2: Weighing of this compound Powder
Objective: To safely weigh powdered this compound while minimizing inhalation and dermal exposure.
Methodology:
-
Perform all weighing activities within a chemical fume hood or other ventilated enclosure.[4][7]
-
Don the appropriate PPE as outlined in the table above, including a respirator.
-
Use a dedicated set of weighing tools (spatula, weigh boat).
-
Carefully transfer the desired amount of this compound powder, avoiding the creation of dust.
-
Clean any residual powder from the weighing area using a damp wipe.
-
Decontaminate the weighing tools after use.
-
Follow the doffing protocol for PPE removal.
Protocol 3: Spill Response and Cleanup
Objective: To safely contain and clean up a spill of this compound.
Methodology:
-
Evacuate the immediate area and alert others.[4]
-
Don the appropriate PPE for spill cleanup, including a respirator, impervious clothing, and chemical splash goggles.[2][4]
-
For liquid spills, absorb the material with an inert absorbent material (e.g., diatomite, universal binders).[2][4]
-
For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[7]
-
Decontaminate the spill area with a suitable cleaning agent (e.g., alcohol), followed by soap and water.[2][4]
-
Place all contaminated materials, including absorbent and disposable PPE, into a sealed container for hazardous waste disposal.[7]
Disposal Plan
All this compound waste, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste in clearly labeled, sealed containers.[7]
-
Disposal: Dispose of waste through an authorized waste treatment facility.[1] Do not dispose of this compound waste down the drain or in general trash.[4][7]
-
Container Decontamination: Empty containers should be decontaminated before disposal or recycling.[7]
By strictly adhering to these guidelines, researchers can create a safe laboratory environment for the handling of this compound, protecting both themselves and their colleagues while ensuring the quality and reliability of their scientific work.
References
- 1. carlroth.com [carlroth.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. research.uga.edu [research.uga.edu]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. Pesticide use and personal protective equipment [health.vic.gov.au]
- 6. agscientific.com [agscientific.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. med.navy.mil [med.navy.mil]
- 9. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
